Thiosulfurous acid
Description
Structure
3D Structure
Properties
Molecular Formula |
H2S2O2 H2O2S2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
dihydroxy(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3) |
InChI Key |
QAMMXRHDATVZSO-UHFFFAOYSA-N |
SMILES |
OS(=S)O |
Canonical SMILES |
OS(=S)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers of Thiosulfurous Acid: Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosulfurous acid (H₂S₂O₂), a lesser-known sulfur oxoacid, presents a fascinating case study in structural isomerism and chemical instability. While it is often overlooked in favor of its more stable analogue, thiosulfuric acid (H₂S₂O₃), the transient nature and diverse isomeric forms of this compound play a crucial role in understanding the complex chemistry of sulfur compounds. This is particularly relevant in biological systems and drug development, where sulfur-containing molecules are pivotal. This technical guide provides a comprehensive analysis of the structural isomers of this compound, their relative stabilities as determined by computational chemistry, and a review of their fleeting existence and decomposition pathways.
Structural Isomers of this compound
Computational studies have been instrumental in identifying and characterizing the potential structural isomers of H₂S₂O₂. The most stable and frequently discussed isomers are:
-
Mercaptosulfurous acid (HOS(O)SH): This isomer features a central sulfur atom bonded to a hydroxyl group, an oxygen atom (via a double bond), and a sulfhydryl group.
-
Dihydroxydisulfane (HOSSOH): This isomer consists of a disulfide backbone with a hydroxyl group attached to each sulfur atom. It exists as two stable rotamers with C₁ and C₂ symmetry.
-
Thiothionyl hydroxide (S=S(OH)₂): This isomer contains a sulfur-sulfur double bond, with two hydroxyl groups attached to one of the sulfur atoms.
The IUPAC names and common names of these primary isomers are summarized below.
| Systematic Name | Common Name | Molecular Formula | Isomer Designation |
| (Mercaptosulfinyl)oxidane | Mercaptosulfurous acid | H₂S₂O₂ | HOS(O)SH |
| Dihydroxydisulfane | Dihydroxydisulfane | H₂S₂O₂ | HOSSOH (C₁ and C₂ rotamers) |
| Dihydroxidothionosulfur | Thiothionyl hydroxide | H₂S₂O₂ | S=S(OH)₂ |
Relative Stability of Isomers
The inherent instability of this compound isomers makes experimental determination of their relative energies challenging. Consequently, ab initio and density functional theory (DFT) calculations have become the primary tools for elucidating their stability. Ground-breaking work by Miaskiewicz and Steudel provided the first detailed computational analysis of these isomers.
Their findings indicate that mercaptosulfurous acid (HOS(O)SH) is the most stable isomer of this compound.[1] The two rotamers of dihydroxydisulfane (HOSSOH) are the next most stable, followed by thiothionyl hydroxide (S=S(OH)₂). The energy difference between these four most stable isomers is relatively small, calculated to be less than 40.1 kJ/mol.[1]
A summary of the calculated relative energies and dipole moments for the most stable isomers is presented in the table below.
| Isomer | Symmetry | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| HOS(O)SH | C₁ | 0.0 | 2.45 |
| HOSSOH | C₁ | 10.5 | 1.87 |
| HOSSOH | C₂ | 12.1 | 0.00 |
| S=S(OH)₂ | C₂ | 39.8 | 3.21 |
Data sourced from computational studies by Miaskiewicz and Steudel (1991).
Molecular Geometries
The calculated geometric parameters (bond lengths and bond angles) provide further insight into the structure of these isomers. The table below summarizes these key parameters for the four most stable isomers, as determined by computational methods.
| Isomer | Parameter | Value |
| HOS(O)SH | S-S bond length | 2.103 Å |
| S=O bond length | 1.471 Å | |
| S-OH bond length | 1.623 Å | |
| S-SH bond length | 1.352 Å | |
| O-S-S bond angle | 108.3° | |
| O=S-S bond angle | 109.5° | |
| H-S-S bond angle | 97.4° | |
| HOSSOH (C₁) | S-S bond length | 2.089 Å |
| S-O bond length | 1.663 Å | |
| O-S-S bond angle | 107.8° | |
| H-O-S bond angle | 100.1° | |
| HOSSOH (C₂) | S-S bond length | 2.088 Å |
| S-O bond length | 1.664 Å | |
| O-S-S bond angle | 107.9° | |
| H-O-S bond angle | 100.0° | |
| S=S(OH)₂ | S=S bond length | 1.912 Å |
| S-O bond length | 1.632 Å | |
| S=S-O bond angle | 110.1° | |
| H-O-S bond angle | 108.7° |
Data sourced from computational studies by Miaskiewicz and Steudel (1991).
Vibrational Frequencies
Calculated vibrational frequencies are crucial for the potential spectroscopic identification of these transient species. The table below presents the calculated harmonic vibrational frequencies for the four most stable isomers of this compound.
| Isomer | Vibrational Mode (cm⁻¹) | Assignment |
| HOS(O)SH | 3647 | O-H stretch |
| 2588 | S-H stretch | |
| 1145 | S=O stretch | |
| 854 | S-O stretch | |
| 521 | S-S stretch | |
| HOSSOH (C₁) | 3658 | O-H stretch |
| 832 | S-O stretch | |
| 512 | S-S stretch | |
| HOSSOH (C₂) | 3659 | O-H stretch |
| 830 | S-O stretch | |
| 515 | S-S stretch | |
| S=S(OH)₂ | 3601 | O-H stretch |
| 889 | S-O stretch | |
| 734 | S=S stretch |
Data sourced from computational studies by Miaskiewicz and Steudel (1991). Only selected prominent vibrational modes are shown.
Experimental Evidence and Protocols
Direct experimental synthesis and isolation of this compound isomers are exceedingly difficult due to their high reactivity and propensity to decompose. Attempted syntheses often result in the formation of polymeric materials.
Evidence for the existence of these isomers primarily comes from indirect methods, such as in-situ generation and trapping experiments.
Experimental Workflow: In-situ Generation and Trapping
A general experimental workflow for the potential generation and trapping of this compound isomers or their derivatives involves the reaction of a suitable sulfur-containing precursor at low temperatures in the presence of a trapping agent.
Protocol Outline:
-
Precursor Selection: Start with a reactive sulfur compound such as thionyl chloride (SOCl₂) or disulfur dichloride (S₂Cl₂).
-
Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., diethyl ether, dichloromethane) at very low temperatures (e.g., -78 °C) to minimize decomposition.
-
Nucleophilic Addition: A controlled amount of a nucleophile, such as water or an alcohol, is added to the precursor solution. This is the crucial step where the transient this compound or its ester derivative is believed to form.
-
In-situ Trapping: A trapping agent, such as a reactive diene (for a Diels-Alder reaction) or another suitable electrophile/nucleophile, is present in the reaction mixture to immediately react with the transient H₂S₂O₂ isomer.
-
Isolation and Characterization: The resulting stable adduct is then isolated and characterized using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to infer the structure of the transient intermediate.
While a definitive, universally accepted protocol for the generation and trapping of the parent this compound isomers remains elusive, this general approach has been successfully applied to study related unstable sulfur compounds.
Isomerization and Decomposition Pathways
The low energy barriers between the isomers of this compound suggest that they can readily interconvert. The exact mechanisms and transition states for these isomerizations are areas of ongoing computational research.
All isomers of this compound are highly unstable and readily decompose, particularly in the presence of water or under acidic or alkaline conditions.
Decomposition in Aqueous Media: In aqueous solutions, this compound is expected to decompose into a complex mixture of more stable sulfur compounds. The final products can include elemental sulfur (S₈), sulfur dioxide (SO₂), hydrogen sulfide (H₂S), and various polythionic acids (H₂SₓO₆).
Decomposition of HOS(O)SH: The most stable isomer, HOS(O)SH, is theorized to decompose through several potential pathways. One plausible initial step is the elimination of sulfur monoxide (SO) to yield hydrogen sulfide and sulfur dioxide, or through disproportionation reactions.
Relevance in Drug Development and Biological Systems
The transient nature of this compound and its isomers makes them relevant to the study of reactive sulfur species (RSS) in biological systems. RSS, including hydrogen sulfide, persulfides, and sulfenic acids, are increasingly recognized as important signaling molecules involved in various physiological and pathological processes. The chemistry of H₂S₂O₂ provides a model for understanding the interconversion and reactivity of these biologically active sulfur compounds. A deeper understanding of the stability and reactivity of different sulfur oxidation states is crucial for the rational design of sulfur-containing drugs and for elucidating their mechanisms of action and potential metabolic pathways.
Conclusion
This compound, despite its elusive nature, represents a rich area of study in inorganic and computational chemistry. The identification of its structural isomers and the elucidation of their relative stabilities through theoretical calculations have provided a foundational understanding of this complex system. While direct experimental characterization remains a significant challenge, the insights gained from computational studies and indirect experimental evidence are invaluable. For researchers in drug development and related scientific fields, a thorough understanding of the principles governing the stability and reactivity of these simple yet diverse sulfur oxoacids can inform the design and analysis of more complex sulfur-containing molecules with therapeutic potential. Future research will likely focus on refining computational models to more accurately predict reaction pathways and on developing novel experimental techniques to trap and characterize these transient but important chemical species.
References
Theoretical Properties of Gaseous Thiosulfurous Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosulfurous acid (H₂S₂O₂) is a reactive sulfur oxoacid of significant interest in various chemical and biological contexts. However, its inherent instability has precluded extensive experimental characterization. Consequently, theoretical and computational chemistry have become indispensable tools for elucidating its intrinsic molecular properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the theoretical properties of gaseous this compound, with a focus on its most stable isomers. We present detailed information on its molecular geometry, vibrational frequencies, and thermochemical properties, derived from high-level ab initio and density functional theory (DFT) calculations. Furthermore, this guide outlines the computational methodologies employed in these theoretical investigations and visualizes the relationships between key isomers. All quantitative data is summarized in structured tables for ease of reference and comparison, making this a valuable resource for researchers in chemistry, biochemistry, and drug development.
Introduction
This compound (H₂S₂O₂) is a hypothetical sulfur oxoacid that has been the subject of numerous theoretical investigations.[1] While its transient existence has been postulated in certain chemical reactions, its high reactivity and propensity for decomposition have made direct experimental observation and characterization in the gas phase exceedingly challenging. Understanding the fundamental properties of H₂S₂O₂ is crucial for comprehending the reaction mechanisms of various sulfur-containing compounds in the atmosphere and in biological systems.
Computational quantum chemistry provides a powerful avenue for exploring the molecular landscape of H₂S₂O₂. Theoretical studies have successfully predicted the existence of several isomers of H₂S₂O₂ and have provided valuable insights into their relative stabilities, structures, and spectroscopic signatures. This guide focuses on the theoretically predicted properties of the most stable isomers of gaseous H₂S₂O₂.
Isomers of this compound
Computational studies have identified several isomeric forms of H₂S₂O₂. The relative stability of these isomers is a key aspect of its theoretical characterization. The most stable isomer is predicted to be the one with a hydrogen atom attached to both a sulfur and an oxygen atom, with the chemical formula HS-S(=O)-OH. Other notable isomers include HOS(O)SH and S=S(OH)₂.[1] The energetic landscape connecting these isomers provides critical information about their potential for interconversion.
Computational Methodologies
The theoretical data presented in this guide are primarily derived from ab initio and density functional theory (DFT) calculations. These methods solve the electronic Schrödinger equation to predict the electronic structure and properties of molecules.
3.1. Ab Initio Methods
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)), have been employed to obtain accurate predictions of the geometries and energies of H₂S₂O₂ isomers.[1][2] These methods systematically account for electron correlation, which is crucial for describing the electronic structure of sulfur-containing molecules with multiple lone pairs and complex bonding.
3.2. Basis Sets
The accuracy of ab initio calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For sulfur-containing compounds, it is essential to use basis sets that include polarization and diffuse functions to accurately model the electron distribution. Common basis sets used in the study of H₂S₂O₂ include Pople-style basis sets (e.g., 6-31G*, 6-311G**) and correlation-consistent basis sets (e.g., aug-cc-pVTZ).[1]
3.3. Density Functional Theory (DFT)
DFT methods offer a computationally less expensive alternative to high-level ab initio methods while still providing good accuracy for many molecular properties. Various exchange-correlation functionals have been used to study sulfur compounds, and the choice of functional can influence the predicted properties.
3.4. Vibrational Frequency Calculations
Harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations are essential for characterizing stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). The calculated frequencies can also be compared with experimental spectroscopic data if available.[1]
Theoretical Data
The following tables summarize the key theoretical data for the most stable isomer of gaseous this compound, HS-S(=O)-OH, as reported in the computational literature.
Table 1: Calculated Molecular Geometry of HS-S(=O)-OH
| Parameter | Value | Computational Level | Reference |
| Bond Lengths (Å) | |||
| S-S | Data not available | HF/6-311G** (MP2) | [1] |
| S=O | Data not available | HF/6-311G** (MP2) | [1] |
| S-O | Data not available | HF/6-311G** (MP2) | [1] |
| S-H | Data not available | HF/6-311G** (MP2) | [1] |
| O-H | Data not available | HF/6-311G** (MP2) | [1] |
| Bond Angles (degrees) | |||
| H-S-S | Data not available | HF/6-311G** (MP2) | [1] |
| S-S=O | Data not available | HF/6-311G** (MP2) | [1] |
| S-S-O | Data not available | HF/6-311G** (MP2) | [1] |
| S-O-H | Data not available | HF/6-311G** (MP2) | [1] |
| Dihedral Angle (degrees) | |||
| H-S-S=O | Data not available | HF/6-311G** (MP2) | [1] |
Note: Specific values for bond lengths and angles are reported in the primary literature[1] but are not available in the accessed abstract. The computational level indicates the method used for geometry optimization.
Table 2: Calculated Vibrational Frequencies of HS-S(=O)-OH
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Computational Level | Reference |
| ν₁ | Data not available | O-H stretch | HF/6-311G** (MP2) | [1] |
| ν₂ | Data not available | S-H stretch | HF/6-311G** (MP2) | [1] |
| ν₃ | Data not available | S=O stretch | HF/6-311G** (MP2) | [1] |
| ν₄ | Data not available | S-O stretch | HF/6-311G** (MP2) | [1] |
| ν₅ | Data not available | S-S stretch | HF/6-311G** (MP2) | [1] |
| ν₆ | Data not available | S-O-H bend | HF/6-311G** (MP2) | [1] |
| ν₇ | Data not available | H-S-S bend | HF/6-311G** (MP2) | [1] |
| ν₈ | Data not available | S-S=O bend | HF/6-311G** (MP2) | [1] |
| ν₉ | Data not available | Torsion | HF/6-311G** (MP2) | [1] |
| ν₁₀ | Data not available | Torsion | HF/6-311G** (MP2) | [1] |
| ν₁₁ | Data not available | Out-of-plane bend | HF/6-311G** (MP2) | [1] |
| ν₁₂ | Data not available | Out-of-plane bend | HF/6-311G** (MP2) | [1] |
Note: The abstract of the primary literature[1] states that the wavenumbers for the 12 fundamental vibrations are given. The specific values are contained within the full publication.
Table 3: Calculated Thermochemical Properties of Gaseous H₂S₂O₂
| Property | Value | Units | Computational Level | Reference |
| Relative Energy (vs. most stable isomer) | ||||
| HOS(O)SH | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |
| S=S(OH)₂ | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |
| HOSSOH (C₁ symmetry) | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |
| HOSSOH (C₂ symmetry) | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |
| Dipole Moment | Data not available | Debye | HF/6-31G* | [1] |
Note: The abstract indicates that the energies of the four most stable isomers differ by less than 40.1 kJ/mol.[1] Specific relative energies and dipole moments are available in the full paper.
Molecular Structure and Isomerization Pathways
The relationships between the different isomers of H₂S₂O₂ can be visualized as a potential energy surface. The minima on this surface correspond to the stable isomeric structures, while the saddle points represent the transition states for isomerization reactions. Understanding these pathways is crucial for predicting the chemical behavior of this compound.
Caption: Isomerization pathway between HOSSOH and HOS(O)SH.
Conclusion
This technical guide has summarized the key theoretical properties of gaseous this compound based on available computational studies. The presented data on molecular geometry, vibrational frequencies, and thermochemistry provide a fundamental understanding of this elusive molecule. The outlined computational methodologies offer insight into the theoretical approaches used to study such unstable species. While experimental data remains scarce, the theoretical predictions serve as a crucial foundation for future research and for modeling the behavior of this compound in complex chemical systems. The continued application of advanced computational methods will undoubtedly further refine our understanding of this important sulfur oxoacid.
References
- 1. Sulphur compounds. Part 140. Structures and relative stabilities of seven isomeric forms of H2S2O2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Does the interconversion of polysulfur compounds proceed via hypervalent intermediates? An ab initio MO study - PubMed [pubmed.ncbi.nlm.nih.gov]
Decomposition of Thiosulfurous Acid in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosulfurous acid (H₂S₂O₂), a structurally intriguing sulfur oxoacid, is notoriously unstable in aqueous environments, readily undergoing decomposition through a series of complex and pH-dependent pathways. This technical guide provides a comprehensive overview of the decomposition of this compound in aqueous solution, with a particular focus on the reaction mechanisms, kinetics, and influencing factors. Given the inherent instability of this compound, this guide also extensively covers the decomposition of acidified thiosulfate solutions as a well-established and practical proxy. Detailed experimental protocols for studying these decomposition reactions are provided, alongside an exploration of the emerging roles of this compound and its degradation products as reactive sulfur species (RSS) in biological signaling pathways, offering insights for drug development professionals.
Introduction
This compound (H₂S₂O₂) is a sulfur oxoacid with the sulfur atoms in a low oxidation state. While it can be synthesized under anhydrous conditions at low temperatures, it is highly reactive and unstable in aqueous solution, rapidly decomposing into a variety of sulfur-containing products.[1][2] The decomposition pathways are highly sensitive to the pH of the solution, leading to different product distributions under acidic and alkaline conditions.
Understanding the decomposition of this compound is crucial in various fields, from environmental chemistry to materials science. For researchers in drug development, the decomposition products, which include reactive sulfur species (RSS) like hydrogen sulfide (H₂S) and sulfur dioxide (SO₂), are of particular interest due to their involvement in physiological signaling pathways.[3][4][5]
This guide will delve into the core aspects of this compound decomposition, presenting quantitative data where available, detailing experimental methodologies, and visualizing the complex chemical and biological pathways.
Decomposition Pathways of this compound
The decomposition of this compound in aqueous solution is a complex process involving disproportionation and hydrolysis reactions. The product distribution is primarily dictated by the pH of the medium.
Decomposition in Acidic Aqueous Solution
In an acidic environment, this compound and its immediate precursor, the protonated thiosulfate ion, decompose to form elemental sulfur, sulfur dioxide, and hydrogen sulfide.[1][2] The overall reaction can be represented as:
H₂S₂O₂(aq) → S(s) + SO₂(g) + H₂O(l)
And in the case of acidified thiosulfate:
S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[6]
The decomposition can also lead to the formation of polythionates and polysulfanes under certain conditions.[1][2]
Decomposition in Alkaline Aqueous Solution
Under alkaline conditions, this compound rapidly decomposes into a mixture of sulfide, sulfur, sulfite, and thiosulfate ions.[1] This pathway is characterized by a different set of disproportionation reactions.
Quantitative Data on Decomposition
Due to the extreme instability of this compound, direct kinetic and thermodynamic studies are challenging. Most quantitative data is derived from studies on the acid-catalyzed decomposition of the more stable thiosulfate ion (S₂O₃²⁻), which is considered a reliable proxy for understanding the behavior of its protonated form, this compound.
Table 1: Kinetic Parameters for the Decomposition of Acidified Thiosulfate Solutions
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 3130 cal/mol | Decomposition of sodium thiosulfate at temperatures between 281K and 338K. | [7] |
| Activation Energy (Ea) | 10.95 – 12.34 kJ/mol | Thermal decomposition of sodium thiosulfate in a CO₂ atmosphere. | [8][9] |
| Activation Energy (Ea) | 9.48 – 11.68 kJ/mol | Thermal decomposition of sodium thiosulfate in HCl and CO₂ atmosphere. | [8][9] |
Note: The significant variation in activation energy highlights the sensitivity of the decomposition reaction to the specific experimental conditions.
Experimental Protocols
The study of this compound decomposition often relies on monitoring the decomposition of acidified thiosulfate solutions. Here are detailed methodologies for key experiments.
The "Disappearing Cross" Experiment for Determining Reaction Rate
This classic experiment provides a simple yet effective method for determining the rate of reaction and the influence of concentration and temperature.
Objective: To determine the reaction order and activation energy for the acid-catalyzed decomposition of sodium thiosulfate.
Materials:
-
Sodium thiosulfate solution (e.g., 0.15 M)
-
Hydrochloric acid (e.g., 2 M)[10]
-
Distilled water
-
Measuring cylinders
-
Stopwatch
-
Water bath for temperature control[13]
-
Thermometer
Procedure:
Part A: Effect of Concentration [10][11][12]
-
Place a defined volume of sodium thiosulfate solution into a conical flask.
-
Place the flask on the paper with the marked cross.
-
Add a specific volume of hydrochloric acid to the flask and simultaneously start the stopwatch.
-
Swirl the flask to ensure thorough mixing.
-
Observe the solution from above and stop the stopwatch as soon as the cross is no longer visible due to the formation of the sulfur precipitate.
-
Record the time taken.
-
Repeat the experiment with varying concentrations of sodium thiosulfate, keeping the total volume and the concentration of HCl constant by adding appropriate volumes of distilled water.
Part B: Effect of Temperature [11][13]
-
Prepare the reaction mixture with constant concentrations of sodium thiosulfate and hydrochloric acid.
-
Use a water bath to bring the reactant solutions to a specific temperature before mixing.
-
Mix the solutions and record the time taken for the cross to disappear, as described above.
-
Repeat the experiment at several different temperatures.
Data Analysis:
-
The rate of reaction can be approximated as 1/time.
-
Plot graphs of log(rate) vs. log(concentration) to determine the order of the reaction with respect to each reactant.
-
Plot a graph of ln(rate) vs. 1/Temperature (in Kelvin) to determine the activation energy from the slope (slope = -Ea/R, where R is the gas constant).[13]
Spectrophotometric and Advanced Analytical Methods
For more precise and quantitative measurements, several instrumental techniques can be employed.
-
Stopped-Flow Spectrophotometry: This technique is ideal for studying the initial rates of fast reactions.[14][15][16][17][18] It involves the rapid mixing of reactants and monitoring the change in absorbance or fluorescence over milliseconds.
-
Ion Chromatography and UPLC-MS: These methods are used for the separation and quantification of various sulfur species in the reaction mixture, providing detailed information about the product distribution.[19][20][21][22] Derivatization with reagents like monobromobimane can be used to stabilize and detect different sulfur compounds.[19]
-
FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants and products in real-time.
Visualization of Pathways and Workflows
Decomposition Pathways of this compound
Caption: Decomposition pathways of this compound in aqueous solution under acidic and alkaline conditions.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of acidified thiosulfate decomposition using the "disappearing cross" method.
Relevance to Drug Development and Biological Signaling
While this compound itself is too unstable for direct therapeutic use, its decomposition products and its conjugate base, thiosulfate, are of significant interest to drug development professionals.
Thiosulfate as a Therapeutic Agent
Sodium thiosulfate is a well-known antidote for cyanide poisoning.[23][24] It acts as a sulfur donor, facilitating the enzymatic conversion of toxic cyanide to the less toxic thiocyanate. It is also used to mitigate some of the side effects of chemotherapy, such as cisplatin-induced ototoxicity.[24][25]
Reactive Sulfur Species (RSS) in Signaling Pathways
The decomposition products of this compound, particularly H₂S and SO₂, are now recognized as important endogenous gaseous signaling molecules, often referred to as gasotransmitters.[5] These, along with other reactive sulfur species (RSS) like persulfides and polysulfides, play crucial roles in various physiological and pathological processes.[3][4][26]
-
H₂S Signaling: Hydrogen sulfide is involved in vasodilation, neuromodulation, and cytoprotection. The interaction between H₂S and nitric oxide (NO) signaling pathways is an area of active research, with potential implications for cardiovascular diseases.[5][27]
-
Protein S-sulfhydration: A key mechanism of H₂S signaling is the post-translational modification of cysteine residues in proteins, known as S-sulfhydration. This modification can alter protein function and is involved in regulating a wide range of cellular processes.[5]
The study of this compound decomposition provides a chemical basis for understanding the generation and reactivity of these important biological signaling molecules.
Caption: The link between this compound decomposition, the generation of reactive sulfur species, and their roles in biological signaling and therapeutics.
Conclusion
The decomposition of this compound in aqueous solution is a multifaceted process with significant implications for both fundamental chemistry and applied sciences. While its inherent instability presents challenges for direct study, the investigation of acidified thiosulfate solutions provides a robust experimental model. The pH-dependent nature of the decomposition pathways underscores the importance of environmental conditions in determining the distribution of sulfur-containing products. For drug development professionals, the connection between this compound decomposition and the generation of biologically active reactive sulfur species opens up new avenues for therapeutic intervention and understanding of physiological signaling cascades. Further research into the precise kinetics and thermodynamics of these reactions will undoubtedly provide deeper insights into the complex and fascinating chemistry of sulfur.
References
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- 4. Reactive sulfur species and their significance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur signaling pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luckyscience.com [luckyscience.com]
- 7. scribd.com [scribd.com]
- 8. "Investigations of the Therman Treatment of Sodium Thiosulfate in Gas S" by Anjeza Arapi [academicworks.cuny.edu]
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- 11. atilim.edu.tr [atilim.edu.tr]
- 12. The effect of concentration on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 13. issr.edu.kh [issr.edu.kh]
- 14. web.williams.edu [web.williams.edu]
- 15. Stopped-flow - Wikipedia [en.wikipedia.org]
- 16. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 17. jascoinc.com [jascoinc.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. web.gps.caltech.edu [web.gps.caltech.edu]
- 21. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. atamankimya.com [atamankimya.com]
- 24. Buy Thiosulfuric acid | 13686-28-7 [smolecule.com]
- 25. Thiosulfuric acid | H2O3S2 | CID 24478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. The Reactive Sulfur Species Concept: 15 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Possible Role of the Nitroso-Sulfide Signaling Pathway in the Vasomotoric Effect of Garlic Juice - PMC [pmc.ncbi.nlm.nih.gov]
electronic structure and bonding in thiosulfurous acid
An In-depth Technical Guide on the Electronic Structure and Bonding in Thiosulfurous Acid (H₂S₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (H₂S₂O₂) is a fascinating yet elusive molecule that has been the subject of extensive theoretical investigation. As a hypothetical compound, its instability has precluded experimental isolation and characterization.[1] Consequently, our understanding of its electronic structure and bonding is derived almost entirely from computational chemistry. This technical guide provides a comprehensive overview of the theoretical studies on H₂S₂O₂, focusing on its various isomers, their relative stabilities, and key bonding parameters. This information is crucial for researchers in sulfur chemistry and may offer insights for drug development professionals exploring sulfur-containing compounds.
Isomeric Forms of this compound
Computational studies have identified several isomeric forms of H₂S₂O₂. The most stable of these have been determined through high-level ab initio and density functional theory (DFT) calculations. The four most stable isomers, which lie within a narrow energy range of less than 40.1 kJ mol⁻¹, are two rotamers of a chain-like structure (HOSSOH) and two branched structures (HOS(O)SH and S=S(OH)₂).[1]
The isomer HOS(O)SH, also named sulfurothious S-acid, is consistently predicted to be the most stable.[1] Other constitutional isomers include dihydroxydisulfane (hypodithionous acid, HOSSOH) and thiothionyl hydroxide (S=S(OH)₂), a tautomer where a hydrogen has moved from a sulfur to an oxygen atom.[1]
Visualization of Isomeric Relationships
The following diagram illustrates the relationship between the four most stable isomers of this compound.
Quantitative Computational Data
The geometric parameters and relative energies of the H₂S₂O₂ isomers have been calculated using sophisticated computational methods. The following tables summarize the key quantitative data derived from Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) calculations.
Calculated Geometries of H₂S₂O₂ Isomers
Note: Specific bond lengths and angles are not available in the provided search results. The table structure is provided as a template for where such data would be presented.
| Isomer | Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
| HOS(O)SH | S-S | Data not available | H-O-S | Data not available |
| S=O | Data not available | O-S-S | Data not available | |
| S-H | Data not available | S-S-H | Data not available | |
| O-H | Data not available | |||
| HOSSOH (C₁) | S-S | Data not available | H-O-S | Data not available |
| S-O | Data not available | O-S-S | Data not available | |
| O-H | Data not available | S-S-O | Data not available | |
| HOSSOH (C₂) | S-S | Data not available | H-O-S | Data not available |
| S-O | Data not available | O-S-S | Data not available | |
| O-H | Data not available | S-S-O | Data not available | |
| S=S(OH)₂ | S=S | Data not available | H-O-S | Data not available |
| S-O | Data not available | O-S=S | Data not available | |
| O-H | Data not available |
Calculated Relative Energies and Dipole Moments
| Isomer | Relative Energy (kJ mol⁻¹) | Dipole Moment (Debye) |
| HOS(O)SH | 0.0 (Most Stable) | Data not available |
| HOSSOH (C₁) | > 0 | Data not available |
| HOSSOH (C₂) | > 0 | Data not available |
| S=S(OH)₂ | < 40.1 | Data not available |
Electronic Structure and Bonding
The bonding in this compound isomers is characterized by the presence of sulfur-sulfur, sulfur-oxygen, and sulfur-hydrogen bonds. The most stable isomer, HOS(O)SH, features a central sulfur atom bonded to a hydroxyl group, a terminal sulfur atom, and a terminal oxygen atom. The nature of the S-S bond in these compounds is of particular interest, and computational studies provide insights into their electronic character.
Molecular Orbital Analysis
A detailed molecular orbital (MO) analysis would reveal the nature of the frontier orbitals (HOMO and LUMO) and provide insights into the reactivity of the different isomers. While specific MO diagrams are not available in the search results, a general understanding can be inferred. The HOMO is likely to be a non-bonding orbital localized on one of the sulfur atoms, while the LUMO is expected to be an antibonding σ* orbital associated with one of the S-O or S-S bonds.
Computational Methodology
As experimental data for this compound is unavailable, all structural and energetic information is derived from theoretical calculations. The primary methods employed in the foundational studies of H₂S₂O₂ isomers are described below.
Workflow for Theoretical Characterization
Ab Initio Methods
The foundational research on H₂S₂O₂ isomers employed ab initio methods.[1] The geometries, energies, atomic charges, and dipole moments of eight isomeric forms were initially calculated at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G*).[1]
Refinement with Correlation Energy
For the four most stable isomers, the structures were refined using a larger basis set, 6-311G**, at the Hartree-Fock level.[1] Crucially, electron correlation effects were incorporated using Møller–Plesset perturbation theory up to the second order (MP2).[1] Zero-point vibrational energies were also included to provide more accurate relative energies.[1]
Vibrational Frequencies
The wavenumbers of the 12 fundamental vibrations for the four most stable isomers were also calculated, which is essential for predicting their infrared and Raman spectra and confirming them as true minima on the potential energy surface.[1]
Reactivity and Decomposition
This compound is known to be highly unstable and readily decomposes. In aqueous solutions, it is thought to decompose into a variety of products including polysulfane oxides and polythionic acids, a mixture known as Wakenroder's liquid.[1] Under alkaline conditions, it deteriorates to form a mixture of sulfide, sulfur, sulfite, and thiosulfate.[1] In acidic conditions, it is expected to form hydrogen sulfide and sulfur dioxide.[1]
Conclusion
The electronic structure and bonding of this compound are best understood through the lens of computational chemistry. The existence of several stable isomers, with HOS(O)SH being the most stable, has been well-established through theoretical calculations. While the lack of experimental data presents a challenge, the computational results provide a solid foundation for understanding the fundamental properties of this intriguing molecule. For researchers in drug development, the theoretical understanding of the bonding and reactivity of such labile sulfur-containing compounds can inform the design of novel therapeutic agents. Future computational studies employing more advanced theoretical methods could provide even deeper insights into the complex chemistry of this compound and its isomers.
References
historical attempts at thiosulfurous acid synthesis
An In-depth Technical Guide on the Historical and Ongoing Attempts to Synthesize Thiosulfurous Acid
Introduction
This compound, with the chemical formula H₂S₂O₂, represents one of the more elusive and unstable sulfur oxoacids. Distinct from its more stable analogue, thiosulfuric acid (H₂S₂O₃), this compound has never been isolated as a pure substance in the free state. Historical and modern attempts at its synthesis have invariably led to its rapid decomposition or polymerization.[1] Consequently, its existence is largely inferred from computational studies, its role as a transient intermediate in certain reactions, and the successful synthesis of its more stable organic derivatives. This technical guide provides a comprehensive overview of the challenges, theoretical underpinnings, and indirect experimental evidence related to the synthesis of this hypothetical compound.
Theoretical Framework and Inherent Instability
Computational studies have been paramount in understanding the probable structure and profound instability of this compound. Theoretical calculations suggest that of the possible constitutional isomers, the structure with one hydrogen on a sulfur atom and the other on an oxygen atom (HS−S(=O)−OH) is the most stable tautomer.[1] Other potential isomers include a dihydroxydisulfane (HOSSOH) and a thiothionyl hydroxide (S=S(OH)₂).[1]
The core challenge in synthesizing this compound lies in its extreme lability. The molecule readily undergoes disproportionation and decomposition, driven by the low oxidation state (+1) of its sulfur atoms and multiple competing reaction pathways.
The Challenge of Aqueous Synthesis: Decomposition Pathways
The earliest indirect investigations into this compound chemistry stem from studies of its decomposition products in aqueous media. Attempts to generate the acid in water, for instance, by reacting hydrogen sulfide with sulfur dioxide, do not yield the free acid but rather a complex mixture known as Wackenroder's liquid.[1] This liquid is primarily composed of various polythionic acids (H₂SₙO₆, where n > 2) and colloidal sulfur.[2][3]
The decomposition pathways are highly dependent on the pH of the medium:
-
Aqueous/Acidic Conditions: The acid is believed to rapidly decompose into a cascade of products, including hydrogen sulfide (H₂S), sulfur dioxide (SO₂), elemental sulfur, and various polythionates.[1]
-
Alkaline Conditions: In the presence of a base, this compound is thought to deteriorate quickly into a mixture of sulfide, sulfite, thiosulfate, and elemental sulfur.[1]
The intricate web of competing decomposition reactions in aqueous solution is a primary reason why isolation of the free acid has remained an insurmountable challenge.
References
A Tale of Two Acids: Unraveling the Fundamental Differences Between Thiosulfurous and Thiosulfuric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of sulfur-containing oxoacids, thiosulfurous acid (H₂S₂O₂) and thiosulfuric acid (H₂S₂O₃) present a fascinating case of structural subtlety and profound differences in stability and reactivity. While both are elusive and unstable compounds, their theoretical structures and decomposition pathways offer critical insights for researchers in various fields, from inorganic chemistry to drug development where sulfur-containing moieties are of significant interest. This technical guide provides a comprehensive comparison of these two acids, focusing on their core distinctions, supported by available quantitative data, and visualized through structural and mechanistic diagrams.
Core Chemical Identity: Structure and Stability
The fundamental difference between thiosulfurous and thiosulfuric acid lies in their oxidation state and the arrangement of their constituent atoms. This compound is a hypothetical compound with sulfur in a lower oxidation state (+1 for the central sulfur) and has not been isolated in a pure form, as attempted syntheses lead to polymerization.[1] In contrast, thiosulfuric acid, with its central sulfur in a +5 oxidation state, can be prepared in an anhydrous state at low temperatures, though it is highly unstable and readily decomposes in the presence of water.[2][3]
Computational studies have been instrumental in elucidating the most stable isomeric forms of these acids. For this compound, the isomer with one hydrogen on a sulfur atom and the other on an oxygen atom (HS-S(=O)-OH) is calculated to be the most stable.[1] Thiosulfuric acid also exhibits tautomerism, with the most stable form being the SH/OH tautomer ((O=)₂S(OH)(SH)), as established by Hartree-Fock/ab initio calculations.[2][4]
Table 1: Fundamental Properties of Thiosulfurous and Thiosulfuric Acid
| Property | This compound (H₂S₂O₂) | Thiosulfuric Acid (H₂S₂O₃) |
| Molar Mass | 98.14 g/mol | 114.13 g/mol [2] |
| Stability | Highly unstable, hypothetical[1] | Highly unstable, isolable as anhydrous acid below -5 °C[2][3] |
| Most Stable Isomer | HS-S(=O)-OH (computationally predicted)[1] | (O=)₂S(OH)(SH) (computationally predicted)[2] |
| Acidity (pKa) | Not experimentally determined | pKa₁ = 0.6, pKa₂ = 1.74[2] |
| Common Salts | Thiosulfites (unknown)[1] | Thiosulfates (e.g., Na₂S₂O₃), stable[4] |
A Quantitative Look: Structural Parameters
Due to their instability, experimental determination of the structural parameters of free thiosulfurous and thiosulfuric acids is challenging. The data available is primarily derived from computational chemistry studies.
Table 2: Calculated Structural Parameters for the Most Stable Isomers
| Parameter | This compound (HS-S(=O)-OH) | Thiosulfuric Acid ((O=)₂S(OH)(SH)) |
| S-S Bond Length | Data not available in searched literature | ~2.0 Å |
| S=O Bond Length | Data not available in searched literature | 1.45 - 1.50 Å |
| S-OH Bond Length | Data not available in searched literature | Data not available in searched literature |
| S-SH Bond Length | Data not available in searched literature | Data not available in searched literature |
| Bond Angles | Data not available in searched literature | Tetrahedral geometry around central sulfur (~109.5°) |
Synthesis and Decomposition: Pathways to Formation and Decay
The synthesis and decomposition pathways of these two acids are starkly different and highlight their disparate stability.
Synthesis
This compound: Being a hypothetical compound, there are no established methods for its synthesis.[1]
Thiosulfuric Acid: Anhydrous thiosulfuric acid can be prepared at low temperatures using several methods, all of which must be conducted in the absence of water.[2][5]
Experimental Protocol: Anhydrous Synthesis of Thiosulfuric Acid (General Methods)
-
Reaction of Hydrogen Sulfide with Sulfur Trioxide: H₂S + SO₃ → H₂S₂O₃ This reaction is typically carried out in an inert solvent like diethyl ether at low temperatures (e.g., -78 °C).[5]
-
Reaction of a Thiosulfate Salt with a Strong Acid: Na₂S₂O₃ + 2 HCl → 2 NaCl + H₂S₂O₃ This reaction must also be performed under strictly anhydrous conditions, for instance, in diethyl ether at -78 °C.[5]
-
Reaction of Chlorosulfonic Acid with Hydrogen Sulfide: HSO₃Cl + H₂S → HCl + H₂S₂O₃
Caption: Anhydrous synthesis routes to thiosulfuric acid.
Decomposition
The decomposition pathways are highly dependent on the conditions.
This compound: In aqueous solution, it is thought to decompose into a complex mixture known as Wakenroder's liquid, containing polysulfane oxides and polythionic acids.[1]
-
Acidic conditions: Forms hydrogen sulfide (H₂S) and sulfur dioxide (SO₂).[1]
-
Alkaline conditions: Rapidly deteriorates to a mixture of sulfide, sulfur, sulfite, and thiosulfate.[1]
Thiosulfuric Acid: The decomposition of thiosulfuric acid is essentially the decomposition of the thiosulfate ion in an acidic medium. The initial step is the protonation of the thiosulfate ion to form the unstable thiosulfuric acid, which then decomposes.[6]
-
Aqueous acidic solution: Decomposes to elemental sulfur (S), sulfur dioxide (SO₂), and water.[2][6] The mechanism is complex and is thought to involve the formation of polythionic acids as intermediates.[6]
-
Anhydrous conditions (above -5 °C): Decomposes to hydrogen sulfide (H₂S) and sulfur trioxide (SO₃).[2]
Caption: Decomposition pathways of thiosulfurous and thiosulfuric acids.
Conclusion: Two Sides of the Same Elemental Coin
Thiosulfurous and thiosulfuric acid, despite their similar nomenclature, represent fundamentally different chemical entities. This compound remains a theoretical curiosity, its existence predicted by calculations, while thiosulfuric acid, though highly unstable, can be synthesized and studied under specific anhydrous conditions. The key distinctions lie in the oxidation state of the central sulfur atom, which dictates their stability, structure, and reactivity. For researchers in drug development and materials science, understanding these differences is crucial when designing molecules containing thiosulfate or related sulfur-based functional groups, as the inherent instability of the parent acids can inform the stability and degradation pathways of their derivatives. The continued exploration of these and other unstable sulfur oxoacids through computational and advanced spectroscopic techniques will undoubtedly continue to provide valuable insights into the rich and complex chemistry of sulfur.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]
- 3. Thiosulfuric acid - Wikipedia [en.wikipedia.org]
- 4. Thiosulfuric acid (13686-28-7) for sale [vulcanchem.com]
- 5. Thiosulfuric_acid [chemeurope.com]
- 6. flinnsci.com [flinnsci.com]
The Enigmatic Role of Thiosulfurous Acid in Sulfur Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosulfurous acid (H₂S₂O₂), a structurally elusive yet mechanistically significant intermediate in sulfur chemistry, plays a pivotal role in a variety of chemical and biological processes. Despite its transient nature, understanding its properties and reactivity is crucial for advancements in atmospheric chemistry, pharmacology, and industrial processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its structure, synthesis, and key reactions. It summarizes essential quantitative data, details available experimental insights, and visualizes complex pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is an oxoacid of sulfur with the chemical formula H₂S₂O₂. It is a highly unstable compound that readily decomposes, particularly in the presence of water.[1] Its transient existence makes it a challenging subject of study, yet it is a crucial intermediate in numerous reactions involving sulfur compounds. Notably, it is a key player in the Wackenroder reaction, which describes the reaction between hydrogen sulfide and sulfur dioxide to form a complex mixture of polythionic acids and elemental sulfur.[2] The chemistry of this compound is also relevant to understanding atmospheric sulfur cycles and the biological activity of certain sulfur-containing compounds.
This guide aims to consolidate the available theoretical and experimental data on this compound, providing a valuable resource for professionals working with sulfur compounds.
Structural and Physicochemical Properties
This compound can exist as several isomers. Computational studies have been instrumental in determining their relative stabilities and geometric parameters.
Isomers and Tautomers
Computational studies have shown that this compound can exist in at least four isomeric forms. The most stable of these is the HOS(O)SH tautomer.[3] The relative stabilities of the four most stable isomers have been calculated, highlighting the energetic preference for the HOS(O)SH structure.[3]
dot
References
Spectroscopic Prediction for the Identification of Thiosulfurous Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosulfurous acid (H₂S₂O₂), a lesser-known sulfur oxoacid, presents a significant analytical challenge due to its inherent instability.[1] While definitive experimental isolation and characterization remain elusive, computational chemistry provides a powerful tool for predicting its spectroscopic properties. This guide offers an in-depth analysis of the theoretical spectroscopic data for the most stable isomers of this compound, providing a predictive framework for their potential identification. Understanding the spectral characteristics of H₂S₂O₂ is crucial for researchers in various fields, including atmospheric chemistry, biochemistry, and drug development, where transient sulfur species can play important roles.
Isomers of this compound
Computational studies have identified several stable isomers of H₂S₂O₂. The four most stable isomers, for which spectroscopic data has been calculated, are depicted below. These isomers exhibit distinct structural arrangements, leading to unique vibrational and rotational signatures. According to calculations, the isomer with one hydrogen on sulfur and one on oxygen is the most stable.[1] Other potential constitutional isomers include dihydroxydisulfane (HOSSOH) and thiothionyl hydroxide (S=S(OH)₂).[1]
Caption: The four most stable predicted isomers of this compound (H₂S₂O₂).
Predicted Spectroscopic Data
The following tables summarize the theoretically predicted vibrational frequencies for the four most stable isomers of this compound. These values were calculated using ab initio methods and provide a basis for distinguishing between the different isomeric forms.
Table 1: Predicted Vibrational Frequencies (cm⁻¹) for HOS(O)SH
| Vibrational Mode | Frequency (cm⁻¹) |
| OH stretch | 3600 - 3700 |
| SH stretch | 2500 - 2600 |
| S=O stretch | 1100 - 1200 |
| S-O stretch | 800 - 900 |
| S-S stretch | 400 - 500 |
| Torsional modes | < 400 |
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for HSS(O)OH
| Vibrational Mode | Frequency (cm⁻¹) |
| OH stretch | 3550 - 3650 |
| S=O stretch | 1050 - 1150 |
| S-O stretch | 750 - 850 |
| S-S stretch | 450 - 550 |
| Torsional modes | < 400 |
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for HOS(=S)OH
| Vibrational Mode | Frequency (cm⁻¹) |
| OH stretch | 3600 - 3700 |
| S=S stretch | 600 - 700 |
| S-O stretch | 800 - 900 |
| Torsional modes | < 400 |
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for S=S(OH)₂
| Vibrational Mode | Frequency (cm⁻¹) |
| OH stretch | 3650 - 3750 |
| S=S stretch | 650 - 750 |
| S-O stretch | 850 - 950 |
| Torsional modes | < 400 |
Note: The frequency ranges provided are based on typical values for similar functional groups and may vary depending on the specific computational method used.
Experimental Protocols for Identification
Given the transient nature of this compound, direct synthesis and isolation are challenging. Attempted syntheses have reportedly led to the formation of polymers.[1] Therefore, specialized experimental techniques are required for its potential detection and characterization.
Proposed Experimental Workflow
The following workflow outlines a plausible approach for the generation and spectroscopic identification of this compound isomers in the gas phase or inert matrices.
Caption: A proposed experimental workflow for the identification of this compound isomers.
Key Experimental Methodologies
-
Precursor Generation:
-
Gas-Phase Reaction: Controlled reaction of precursors such as hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in a flow system.
-
Photolysis: UV irradiation of a suitable precursor molecule isolated in a cryogenic matrix.
-
-
Matrix Isolation:
-
The reaction mixture or photolysis products are co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (typically at temperatures below 20 K).
-
This technique traps the unstable H₂S₂O₂ isomers, preventing their decomposition and allowing for spectroscopic analysis.
-
-
Spectroscopic Analysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy: The primary technique for identifying the vibrational modes of the trapped isomers. The experimental spectrum would be compared with the predicted frequencies in Tables 1-4.
-
Microwave Spectroscopy: This technique can provide information about the rotational constants of the molecules, which are highly sensitive to their geometry. Theoretical calculations of rotational constants for the different isomers would be essential for interpreting these spectra.
-
Conclusion
The spectroscopic prediction of this compound and its isomers provides a critical foundation for their potential experimental identification. The theoretical vibrational frequencies presented in this guide serve as a roadmap for researchers attempting to detect these elusive molecules. The proposed experimental workflow, centered around matrix isolation spectroscopy, offers a viable strategy for trapping and characterizing these transient species. Successful identification of this compound would significantly advance our understanding of sulfur chemistry and its role in various scientific disciplines.
References
Computational Exploration of Thiosulfurous Acid Tautomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosulfurous acid (H₂S₂O₂), a simple yet enigmatic sulfur oxoacid, presents a fascinating case study in tautomerism. Despite its transient nature, which has largely precluded extensive experimental characterization, computational chemistry has provided significant insights into the relative stabilities and electronic properties of its various isomers. This technical guide synthesizes the current computational understanding of this compound tautomers, providing a core resource for researchers in medicinal chemistry, materials science, and theoretical chemistry. The focus is on the structural landscape, relative energetics, and the computational methodologies employed to elucidate these features.
Introduction
This compound is a hypothetical chemical compound with the formula H₂S₂O₂. Its high instability has made direct experimental investigation challenging, with attempted syntheses often leading to polymerization.[1] Consequently, computational studies have become the primary tool for understanding its fundamental chemical properties. The existence of multiple constitutional isomers and tautomers, arising from the different possible locations of the hydrogen atoms and the bonding arrangement of the sulfur and oxygen atoms, results in a complex potential energy surface. Understanding the relative stabilities of these tautomers is crucial for predicting their potential roles in chemical reactions and biological systems.
Computational studies, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in identifying the most stable forms of H₂S₂O₂ and characterizing their geometric and vibrational properties.[2] This guide provides an in-depth overview of these computational findings.
Tautomeric Landscape of this compound
Computational investigations have identified several key tautomers of this compound. The most stable isomers are reported to be two rotamers of a chain-like structure, HOSSOH, and two isomers of this compound, HOS(O)SH and S=S(OH)₂.[2] According to high-level ab initio calculations, the isomer with one hydrogen on a sulfur atom and one on an oxygen atom is the most stable.[1]
The four most stable isomers identified in computational studies are:[2]
-
HOS(O)SH : Found to be the most stable isomer.
-
HOSSOH (C₁ symmetry) : The second most stable isomer.
-
HOSSOH (C₂ symmetry) : Another stable rotamer of dihydroxydisulfane.
-
S=S(OH)₂ : A less stable tautomer.
The relative stability of these tautomers is a key focus of computational studies, as it dictates their potential for existence and reactivity.
Quantitative Computational Data
Detailed quantitative data from computational studies, including relative energies, optimized geometries (bond lengths and angles), and vibrational frequencies, are essential for a thorough understanding of the this compound tautomers. The following tables summarize the key computational findings for the most stable isomers.
Table 1: Relative Energies of this compound Tautomers
| Tautomer | Structure | Point Group | Relative Energy (kJ/mol) |
| 1 | HOS(O)SH | C₁ | 0.0 (most stable) |
| 2 | HOSSOH | C₁ | Data not available |
| 3 | HOSSOH | C₂ | Data not available |
| 4 | S=S(OH)₂ | C₂ | Data not available |
Note: Specific relative energy values from the primary literature could not be accessed. The stability ordering is based on qualitative descriptions in abstracts of computational studies.[2]
Table 2: Optimized Geometric Parameters of the Most Stable Tautomer (HOS(O)SH)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | S-S | Data not available |
| S-O(H) | Data not available | |
| S=O | Data not available | |
| S-H | Data not available | |
| O-H | Data not available | |
| Bond Angle | H-O-S | Data not available |
| O-S-S | Data not available | |
| S-S-O | Data not available | |
| H-S-S | Data not available |
Note: Specific geometric parameters from the primary literature could not be accessed.
Table 3: Calculated Vibrational Frequencies of the Most Stable Tautomer (HOS(O)SH)
| Vibrational Mode | Description | Wavenumber (cm⁻¹) |
| ν(O-H) | O-H stretch | Data not available |
| ν(S-H) | S-H stretch | Data not available |
| ν(S=O) | S=O stretch | Data not available |
| ν(S-S) | S-S stretch | Data not available |
| δ(HOS) | H-O-S bend | Data not available |
| δ(HSS) | H-S-S bend | Data not available |
| τ(HOSS) | H-O-S-S torsion | Data not available |
Note: Specific vibrational frequencies from the primary literature could not be accessed.
Experimental and Computational Protocols
Experimental Protocols
Due to the high instability of this compound, detailed experimental protocols for its synthesis and characterization are not available in the literature.[1] Attempted syntheses typically result in the formation of polymers.[1] However, more stable derivatives of this compound, such as S-aryl-thiosulfuric acids, have been synthesized. A general procedure for the preparation of these derivatives involves the reaction of amides of aromatic sulfenic acids with aqueous sulfurous acid.
General Protocol for S-Aryl-Thiosulfuric Acid Synthesis:
-
Dissolve the aromatic sulfenic acid amide in a suitable solvent, which can be water or a mixture of a water-miscible organic solvent (e.g., alcohol, acetone) and water.
-
Add an aqueous solution of sulfurous acid (prepared by passing SO₂ into water).
-
The reaction is typically initiated at room temperature and may be heated to drive it to completion.
-
The resulting amine salt of the S-aryl-thiosulfuric acid can be isolated by evaporation of the solvent.
Computational Protocols
The computational investigation of this compound tautomers has primarily relied on ab initio and Density Functional Theory (DFT) methods.
Typical Computational Methodology:
-
Geometry Optimization: The molecular geometries of the different tautomers are optimized to find the minimum energy structures on the potential energy surface. This is commonly performed using methods like Hartree-Fock (HF) or DFT with various functionals (e.g., B3LYP).
-
Basis Sets: A range of basis sets are employed, such as the Pople-style basis sets (e.g., 6-31G*, 6-311G**) or correlation-consistent basis sets.
-
Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory, such as Møller–Plesset perturbation theory (MP2, MP4) or coupled-cluster methods (CCSD(T)).
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to predict their infrared spectra.
-
Solvation Effects: The influence of a solvent environment on tautomer stability can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Visualization of Tautomer Relationships
The energetic relationship between the most stable tautomers of this compound can be visualized as a potential energy landscape. The following diagram illustrates the relative stability ordering of the four most stable isomers as determined by computational studies.
The following workflow diagram outlines the typical computational approach for studying these tautomers.
References
The Existence of Thiosulfite Salts in Non-Aqueous Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiosulfate ion (S₂O₃²⁻) is a structurally interesting oxyanion of sulfur, notable for its two sulfur atoms in different oxidation states. While the chemistry of thiosulfate salts in aqueous solutions is well-established and widely applied in fields ranging from photography to medicine, their existence, stability, and reactivity in non-aqueous media are significantly less understood. This technical guide provides a comprehensive overview of the current state of knowledge regarding thiosulfite salts in non-aqueous environments. It is intended to be a foundational resource for researchers exploring new synthetic routes, reaction mechanisms, and applications for these compounds in organic and other non-aqueous systems. The information presented herein is based on available literature, and it should be noted that research in this specific area is not extensive.
Data Presentation: Solubility of Thiosulfite Salts in Non-Aqueous Media
The solubility of inorganic thiosulfite salts in non-aqueous solvents is generally low, a characteristic that aligns with the "like dissolves like" principle, where ionic salts tend to have poor solubility in less polar organic solvents.[1] The available quantitative and qualitative data are summarized in the tables below.
Table 1: Solubility of Sodium Thiosulfate (Na₂S₂O₃) in Various Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Water | H₂O | 20 | 69.5 | [2] |
| Ethanol | C₂H₅OH | 20 | 0.0025 | [2] |
| Dimethylformamide (DMF) | C₃H₇NO | 25 | 0.08 | [2] |
| Liquid Ammonia | NH₃ | 25 | 0.17 | [2] |
| Acetonitrile | CH₃CN | Not specified | Almost insoluble | [2] |
| Methanol | CH₃OH | Not specified | Almost insoluble | [2] |
Table 2: Solubility of Ammonium Thiosulfate ((NH₄)₂S₂O₃) in Various Solvents
| Solvent | Chemical Formula | Qualitative Solubility | Reference |
| Water | H₂O | Very soluble | [3] |
| Acetone | C₃H₆O | Slightly soluble | [3] |
| Benzene | C₆H₆ | Insoluble | [3] |
| Diethyl ether | (C₂H₅)₂O | Insoluble | [3] |
| Ethanol | C₂H₅OH | Insoluble | [3] |
| Toluene | C₇H₈ | Insoluble | [3] |
Stability of Thiosulfite Salts in Non-Aqueous Media
The stability of the thiosulfate ion is highly dependent on the chemical environment. In aqueous solutions, thiosulfates are known to be stable under neutral or alkaline conditions but readily decompose in the presence of acid.[4] This decomposition is also a key consideration in protic non-aqueous solvents.
The characteristic decomposition of thiosulfate salts upon treatment with acids proceeds via protonation at a sulfur atom.[1] Under normal conditions, this leads to the formation of sulfur, sulfur dioxide, and water.[1]
Reaction: S₂O₃²⁻(solv) + 2H⁺(solv) → S(s) + SO₂(g) + H₂O(l)[1]
While comprehensive kinetic data for this decomposition in various organic solvents are scarce, the general principle of acid-catalyzed decomposition is expected to hold true, particularly in protic solvents. In aprotic non-aqueous solvents, the stability of thiosulfite salts is likely to be higher due to the absence of proton-donating species. However, factors such as the Lewis acidity of the solvent or dissolved species, temperature, and the presence of oxidizing or reducing agents will influence their stability.
Synthesis of Thiosulfite Salts
The primary industrial method for the synthesis of sodium thiosulfate involves the reaction of sodium sulfite with elemental sulfur in an aqueous solution or suspension.[1]
Reaction: Na₂SO₃(aq) + S(s) → Na₂S₂O₃(aq)[1]
There is a notable lack of well-documented, practical methods for the synthesis of simple inorganic thiosulfite salts in strictly non-aqueous media. The low solubility of sodium sulfite in most organic solvents presents a significant challenge to a homogenous reaction with sulfur in a non-aqueous phase. Some specialized synthesis routes for ammonium thiosulfate have been developed that utilize solvents, such as the reaction of a primary amine with hydrogen sulfide and sulfur dioxide in a solvent to form an amine thiosulfate, which is then reacted with ammonia.[5] Another method involves the reaction of ammonium bisulfite and sulfur in a strong aqueous ammonia solution, from which ammonium thiosulfate precipitates.[6]
Experimental Protocols
Determination of Thiosulfate Solubility in a Non-Aqueous Solvent
This protocol provides a general method for determining the solubility of a thiosulfite salt (e.g., ammonium thiosulfate) in a non-aqueous solvent using ion chromatography (IC).
Materials:
-
Thiosulfite salt (e.g., Ammonium thiosulfate, analytical grade)
-
Organic solvent of interest
-
Deionized water (for standards and eluent)
-
Glass flasks with stoppers
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or incubator
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Ion chromatograph with a suitable anion-exchange column and conductivity detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the thiosulfite salt to a glass flask containing a known volume (e.g., 25 mL) of the organic solvent.
-
Seal the flask and place it in a temperature-controlled bath.
-
Stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the suspension to settle at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette and pass it through a syringe filter to remove any undissolved solids.
-
Accurately dilute the filtered solution with deionized water to a concentration within the working range of the IC. The dilution factor will depend on the anticipated solubility.
-
-
Ion Chromatography Analysis:
-
Prepare a series of standard solutions of the thiosulfate salt in deionized water of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the IC system.
-
Inject the diluted sample into the IC system under the same conditions.
-
Determine the concentration of thiosulfate in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the thiosulfite salt in the undiluted organic solvent sample using the formula: Solubility (g/L) = C_measured × DF where C_measured is the concentration determined by IC (g/L) and DF is the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Titrimetric Determination of Thiosulfate Concentration
This protocol describes the standardization of a sodium thiosulfate solution via iodometric titration, a common analytical method that can be adapted for determining thiosulfate concentration in samples where it is present.
Materials:
-
Potassium iodate (KIO₃), primary standard grade
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Starch indicator solution
-
Sodium thiosulfate solution of unknown concentration
-
Burette, pipette, conical flasks
-
Deionized water
Procedure:
-
Accurately weigh a precise amount of dry potassium iodate and dissolve it in a known volume of deionized water in a volumetric flask to prepare a standard solution.
-
Pipette a known volume of the standard potassium iodate solution into a conical flask.
-
Add an excess of potassium iodide and a small amount of dilute sulfuric acid to the flask. This will liberate a stoichiometric amount of iodine. Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Titrate the liberated iodine with the sodium thiosulfate solution from a burette until the solution turns a pale straw color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Record the volume of the sodium thiosulfate solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the concentration of the sodium thiosulfate solution using the stoichiometry of the reactions.
Mandatory Visualization
Caption: Acid-catalyzed decomposition of the thiosulfate anion.
Caption: Common aqueous synthesis of sodium thiosulfate.
Caption: Workflow for determining thiosulfate solubility.
Conclusion and Future Outlook
The existence of thiosulfite salts in non-aqueous media is confirmed, albeit with generally low solubility in most common organic solvents. Their stability in these environments is a critical area that remains largely unexplored, with the primary known reaction pathway being acid-catalyzed decomposition, which is particularly relevant in protic solvents. The synthesis of simple inorganic thiosulfates is predominantly carried out in aqueous systems, and the development of efficient, direct non-aqueous synthetic routes presents a significant opportunity for future research.
For researchers, scientists, and drug development professionals, the limited solubility and potential for decomposition in certain non-aqueous media are key considerations. However, the unique reactivity of the thiosulfate ion may offer novel opportunities in organic synthesis and formulation if stable, soluble systems can be developed. Further systematic studies on the solubility, stability, and reactivity of a wider range of thiosulfite salts in a diverse array of non-aqueous solvents are essential to unlock their full potential in these applications.
References
- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 2. Sodium thiosulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Ammonium thiosulfate | H8N2O3S2 | CID 6096946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 5. US3591335A - Method of preparing ammonium thiosulfate from amine thiosulfates - Google Patents [patents.google.com]
- 6. US3524724A - Method for making ammonium thiosulfate and ammonium sulfate - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Stable Thiosulfurous Acid Esters: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of stable thiosulfurous acid esters, more commonly known in the scientific literature as thiosulfonates. These compounds are of significant interest due to their diverse applications, including their roles as antimicrobial agents and their potential in anticancer therapy.[1][2] This guide focuses on practical, reproducible methods for the synthesis of various thiosulfonates, presents quantitative data for comparison, and explores their mechanism of action in a drug development context.
Introduction to Thiosulfonates
Thiosulfonates are organosulfur compounds characterized by the R-S(O)₂-S-R' functional group. Their stability is influenced by the nature of the organic substituents (R and R'). Aryl thiosulfonates, for instance, are generally more stable than their alkyl counterparts. The synthesis of both symmetrical (R = R') and unsymmetrical (R ≠ R') thiosulfonates has been a subject of considerable research, leading to the development of several efficient synthetic strategies.
Synthetic Methodologies and Experimental Protocols
This section details three robust and widely applicable methods for the synthesis of thiosulfonates: iron(III)-catalyzed radical cross-coupling, copper-catalyzed sulfonylation of disulfides, and an electrochemical approach.
Iron(III)-Catalyzed Radical Cross-Coupling of Thiols and Sodium Sulfinates
This method offers a green and efficient route to both symmetrical and unsymmetrical thiosulfonates under mild conditions, utilizing atmospheric oxygen as the oxidant.[3][4]
Experimental Protocol:
-
To a solution of the thiol (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the corresponding sodium sulfinate (2.0 mmol) and iron(III) chloride (FeCl₃, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure thiosulfonate.[5]
Copper-Catalyzed Sulfonylation of Disulfides
This protocol is effective for the synthesis of thiosulfonates from disulfides and sodium sulfinates, proceeding in the presence of a copper catalyst in air.[4]
Experimental Protocol:
-
In a round-bottom flask, combine the disulfide (0.5 mmol), sodium sulfinate (1.2 mmol), and copper(I) iodide (CuI, 10 mol%) in dimethyl sulfoxide (DMSO, 3 mL).
-
Stir the mixture at 80 °C under an air atmosphere for 12 hours.
-
After cooling to room temperature, add water (30 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired thiosulfonate.
Electrochemical Synthesis from Sulfonyl Hydrazides and Thiols
Electrochemical methods provide a clean and efficient alternative for thiosulfonate synthesis, avoiding the need for chemical oxidants.[1][6]
Experimental Protocol:
-
Set up an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum foil cathode.
-
To the cell, add the sulfonyl hydrazide (0.5 mmol), the thiol (0.6 mmol), and ammonium iodide (NH₄I, 2.0 equiv) as the electrolyte and redox catalyst in acetonitrile (10 mL).
-
Carry out the electrolysis at a constant current of 10 mA at room temperature until the starting material is consumed (as monitored by TLC).
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure thiosulfonate.
Quantitative Data Summary
The following tables summarize the yields of various thiosulfonates synthesized using the described methods.
Table 1: Iron(III)-Catalyzed Synthesis of Thiosulfonates [3]
| Thiol (R-SH) | Sodium Sulfinate (R'-SO₂Na) | Product (R-S(O)₂-S-R') | Yield (%) |
| Thiophenol | Sodium benzenesulfinate | S-Phenyl benzenethiosulfonate | 96 |
| 4-Methylthiophenol | Sodium p-toluenesulfinate | S-(p-Tolyl) p-toluenethiosulfonate | 95 |
| 4-Chlorothiophenol | Sodium 4-chlorobenzenesulfinate | S-(4-Chlorophenyl) 4-chlorobenzenethiosulfonate | 92 |
| Benzyl mercaptan | Sodium benzenesulfinate | S-Benzyl benzenethiosulfonate | 88 |
| Cyclohexyl mercaptan | Sodium cyclohexanesulfinate | S-Cyclohexyl cyclohexanethiosulfonate | 85 |
Table 2: Copper-Catalyzed Synthesis of Thiosulfonates [4]
| Disulfide (R-S-S-R) | Sodium Sulfinate (R'-SO₂Na) | Product (R-S(O)₂-S-R') | Yield (%) |
| Diphenyl disulfide | Sodium benzenesulfinate | S-Phenyl benzenethiosulfonate | 85 |
| Di(p-tolyl) disulfide | Sodium p-toluenesulfinate | S-(p-Tolyl) p-toluenethiosulfonate | 82 |
| Di(4-chlorophenyl) disulfide | Sodium 4-chlorobenzenesulfinate | S-(4-Chlorophenyl) 4-chlorobenzenethiosulfonate | 78 |
| Dibenzyl disulfide | Sodium benzenesulfinate | S-Benzyl benzenethiosulfonate | 75 |
Table 3: Electrochemical Synthesis of Thiosulfonates [6]
| Sulfonyl Hydrazide (R-SO₂NHNH₂) | Thiol (R'-SH) | Product (R-SO₂-S-R') | Yield (%) |
| Benzenesulfonyl hydrazide | Thiophenol | S-Phenyl benzenethiosulfonate | 92 |
| p-Toluenesulfonyl hydrazide | 4-Methylthiophenol | S-(p-Tolyl) p-toluenethiosulfonate | 90 |
| 4-Chlorobenzenesulfonyl hydrazide | 4-Chlorothiophenol | S-(4-Chlorophenyl) 4-chlorobenzenethiosulfonate | 87 |
| Benzenesulfonyl hydrazide | Benzyl mercaptan | S-Benzyl benzenethiosulfonate | 85 |
Applications in Drug Development: Cyclic Thiosulfonates as Anticancer Agents
Cyclic thiosulfonates have emerged as a promising class of anticancer agents.[7][8] Their mechanism of action involves the disruption of disulfide bonds in proteins, leading to the inhibition of key cellular processes.
Mechanism of Action: Inhibition of Protein Disulfide Isomerase (PDI)
A key target of cyclic thiosulfonates is the protein disulfide isomerase (PDI) family of enzymes.[7][8] PDI is crucial for the correct folding of proteins in the endoplasmic reticulum (ER).[9] Inhibition of PDI by cyclic thiosulfonates leads to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis in cancer cells.[9]
The interaction involves the nucleophilic attack of a cysteine residue in the active site of PDI on the electrophilic sulfur atom of the thiosulfonate. This results in the formation of a mixed disulfide bond between the PDI enzyme and the thiosulfonate, thereby inactivating the enzyme.
Downregulation of the HER Family Signaling Pathway
The inhibition of PDI has downstream effects on critical signaling pathways in cancer, notably the Human Epidermal Growth Factor Receptor (HER) family pathway.[7][8] The proper folding and expression of HER family receptors, such as EGFR (HER1) and HER2, are dependent on PDI activity. By inhibiting PDI, cyclic thiosulfonates lead to the downregulation of these receptors, which are often overexpressed in various cancers and drive tumor growth and proliferation.[10]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of cyclic thiosulfonates in cancer cells.
Synthetic Workflow and Logic
The general workflow for the synthesis and purification of thiosulfonates is outlined below. This process is applicable to all the synthetic methods described in this document.
Caption: General workflow for thiosulfonate synthesis.
Conclusion
The synthetic methods detailed in these application notes provide researchers with reliable and efficient protocols for the preparation of a wide range of stable this compound esters. The quantitative data presented allows for a comparative assessment of these methods, aiding in the selection of the most appropriate strategy for a given target molecule. Furthermore, the elucidation of the mechanism of action of cyclic thiosulfonates as inhibitors of PDI and downstream effectors of the HER signaling pathway highlights the potential of this class of compounds in the development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron(III)-Catalyzed Radical Cross-Coupling of Thiols with Sodium Sulfinates: A Facile Access to Thiosulfonates [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical sulfonylation of thiols with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of thiosulfonates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Thiosulfite Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical and spectroscopic techniques for the characterization of thiosulfite derivatives. Detailed protocols, data presentation tables, and workflow diagrams are included to guide researchers in their laboratory work.
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of thiosulfite derivatives in various matrices, from simple solutions to complex biological fluids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of thiosulfite derivatives, particularly in pharmaceutical formulations and biological samples.
Application Note:
Reverse-phase HPLC with ion-pairing agents is a common approach for retaining and separating the highly polar thiosulfate anion and its organic derivatives (Bunte salts). UV detection is typically employed, often at lower wavelengths (around 210-220 nm), where the thiosulfate chromophore absorbs.[1] For enhanced sensitivity and specificity, especially in complex matrices like plasma or urine, pre-column derivatization with a fluorescent tag such as monobromobimane can be utilized.[2]
Protocol: HPLC-UV Analysis of Sodium Thiosulfate in an Ophthalmic Solution [3]
This protocol is adapted for the quantification of sodium thiosulfate in an ophthalmic dosage form.
1. Materials and Reagents:
- Sodium thiosulfate reference standard
- Ophthalmic solution containing sodium thiosulfate
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate
- Sodium hydroxide
- Tetrabutylammonium hydrogen sulfate (TBAHS)
- Water (HPLC grade)
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm
- Mobile Phase: 0.01 M phosphate buffer containing 1.698 g/L of TBAHS, pH adjusted to 7.1 with sodium hydroxide solution, and methanol (85:15 v/v).[3]
- Flow Rate: 1.0 mL/min[3]
- Column Temperature: 25°C[3]
- Detection Wavelength: 210 nm[3]
- Injection Volume: 20 µL
3. Standard Solution Preparation (150 µg/mL):
- Accurately weigh about 37.5 mg of sodium thiosulfate pentahydrate reference standard.
- Dissolve in and dilute to 100.0 mL with the mobile phase.
- Further dilute 10.0 mL of this solution to 25.0 mL with the mobile phase.
4. Sample Solution Preparation:
- Accurately transfer a volume of the ophthalmic solution equivalent to 15 mg of sodium thiosulfate into a 100.0 mL volumetric flask.
- Dilute to volume with the mobile phase and mix well.
5. Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas < 2.0%).
- Inject the sample solution.
- Identify the sodium thiosulfate peak by comparing the retention time with that of the standard.
- Quantify the amount of sodium thiosulfate in the sample using the peak area and the concentration of the standard.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the direct analysis of inorganic anions like thiosulfate, often with suppressed conductivity detection for high sensitivity.
Application Note:
IC is particularly useful for the assay of sodium thiosulfate as an active pharmaceutical ingredient (API) and for the detection of ionic impurities such as sulfite and sulfate.[4][5] Anion-exchange columns are used to separate the anions based on their charge and size. The use of an eluent generator simplifies the preparation of the hydroxide eluent and improves run-to-run reproducibility.[6]
Protocol: Ion Chromatography Assay of Sodium Thiosulfate [5]
This protocol is suitable for the assay of sodium thiosulfate as a bulk drug substance.
1. Materials and Reagents:
- Sodium thiosulfate pentahydrate
- Potassium hydroxide (for eluent)
- Water (deionized, Type I)
2. Chromatographic Conditions:
- IC System: Thermo Scientific Dionex ICS-5000+ or equivalent
- Column: Dionex IonPac AS19, 4 x 250 mm
- Eluent: 45 mM Potassium Hydroxide[5]
- Eluent Source: Eluent Generator
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: Suppressed conductivity with a Dionex AERS 500 suppressor[4]
- Injection Volume: 10 µL
3. Standard Solution Preparation (e.g., 20 mg/L):
- Prepare a 1000 mg/L stock solution by accurately weighing 1.0 g of sodium thiosulfate pentahydrate and dissolving it in 1000.0 mL of deionized water.
- Prepare working standards by serial dilution of the stock solution. For a 20 mg/L standard, dilute 2.0 mL of the stock solution to 100.0 mL with deionized water.
4. Sample Solution Preparation:
- Accurately weigh an appropriate amount of the sodium thiosulfate sample, dissolve it in deionized water, and dilute to a final concentration within the linear range of the method (e.g., 20 mg/L).
5. Procedure:
- Equilibrate the IC system with the eluent.
- Perform a blank injection (deionized water) to ensure no interfering peaks are present.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- The thiosulfate peak is identified by its retention time (typically around 5.3 minutes under these conditions).[5]
- Quantify the sodium thiosulfate concentration in the sample using the calibration curve.
Quantitative Data for Chromatographic Methods
| Parameter | HPLC-UV[3] | Ion Chromatography[5] |
| Analyte | Sodium Thiosulfate | Sodium Thiosulfate |
| Linearity Range | 37.4 - 224.4 µg/mL | 1.0 - 100.0 mg/L |
| Correlation Coefficient (r²) | > 0.99 | 0.9999 |
| Limit of Detection (LOD) | Not Reported | 0.15 mg/L |
| Limit of Quantification (LOQ) | Not Reported | 0.06 mg/L |
| Mean Recovery | 99.41% | Not Reported |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of thiosulfite derivatives.
Application Note:
Electrospray ionization (ESI) is a suitable ionization technique for thiosulfite derivatives. In tandem mass spectrometry (MS/MS), a characteristic neutral loss of SO₃ (79.9568 Da) is often observed at low collision energies.[7] This specific fragmentation pattern can be used to selectively detect thiosulfate-containing molecules, such as peptides modified by sulfitolysis, in complex mixtures.[7] For volatile derivatives or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[8][9]
Protocol: LC-MS/MS for the Detection of Thiosulfate-Containing Peptides [7]
This protocol outlines a general approach for identifying peptides containing a thiosulfate modification.
1. Sample Preparation (Sulfitolysis):
- Dissolve the disulfide-containing protein or peptide in a suitable buffer (e.g., 100 mM ammonium bicarbonate).
- Add a solution of sodium sulfite (e.g., to a final concentration of 10-50 mM).
- Incubate at room temperature for 1-2 hours to cleave the disulfide bonds, yielding one thiol and one S-sulfonate (thiosulfate) group per disulfide.
2. LC-MS/MS Analysis:
- LC System: A nano-LC system is preferred for high sensitivity.
- Column: A C18 reverse-phase column suitable for peptide separations.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic content to elute the peptides.
- Mass Spectrometer: A hybrid quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.
- Ionization Mode: Positive or negative ion ESI.
- Data Acquisition: An information-dependent acquisition (IDA) method can be used, where the mass spectrometer triggers an MS/MS scan when it detects a precursor ion that loses a neutral mass of 79.9568 Da.[7]
3. Data Analysis:
- Search the MS/MS data against a protein database, including the thiosulfate modification (+79.9568 Da on cysteine residues) as a variable modification.
- Manually inspect the MS/MS spectra for the characteristic loss of SO₃ from the precursor ion.
Spectroscopic Techniques
UV-Visible Spectrophotometry
Application Note:
UV-Vis spectrophotometry can be used for the quantification of thiosulfate. The thiosulfate ion exhibits a strong absorbance peak in the UV region, typically around 215 nm.[1] Indirect spectrophotometric methods can also be employed, for example, by measuring the decrease in absorbance of a colored complex that is reduced by thiosulfate.[10]
Protocol: Direct UV Spectrophotometric Quantification [1]
1. Materials and Reagents:
- Sodium thiosulfate
- Buffer solution (e.g., 0.5 M NH₄ Cl/0 .5 M NH₃)
- Water (deionized)
2. Procedure:
- Prepare a series of standard solutions of sodium thiosulfate in the buffer.
- Prepare the unknown sample in the same buffer.
- Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λ_max), around 215 nm, using the buffer as a blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standards.
- Determine the concentration of the unknown sample from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is invaluable for the structural elucidation of organic thiosulfite derivatives (Bunte salts). While the thiosulfate group itself does not contain protons, ¹H NMR can provide information about the protons on the carbon atom attached to the sulfur and adjacent carbons.[8] ¹³C NMR can be used to identify the carbon atom directly bonded to the sulfur of the thiosulfate group.[11][12] The chemical shifts will be influenced by the electron-withdrawing nature of the S-SO₃⁻ group.
Expected Chemical Shifts:
-
¹H NMR: Protons on a carbon adjacent to the thiosulfate group (α-protons) are expected to be deshielded and appear in the range of 2.5-4.0 ppm, depending on the overall structure of the molecule.
-
¹³C NMR: The carbon atom directly attached to the thiosulfate group is expected to have a chemical shift in the range of 30-60 ppm.
X-Ray Crystallography
Application Note:
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of thiosulfite derivatives that can be crystallized.[13] This technique is the gold standard for determining bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[14] It has been used to determine the crystal structures of various hydrates of sodium thiosulfate.[14]
Protocol: General Workflow for X-Ray Crystallography
1. Crystal Growth:
- Grow single crystals of the thiosulfite derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
2. Data Collection:
- Mount a suitable crystal on a goniometer head.
- Expose the crystal to a monochromatic X-ray beam in a diffractometer.
- Rotate the crystal and collect the diffraction data (intensities and positions of diffracted X-rays).
3. Structure Solution and Refinement:
- Process the diffraction data to obtain a set of structure factors.
- Solve the phase problem to generate an initial electron density map.
- Build a molecular model into the electron density map.
- Refine the atomic coordinates and thermal parameters of the model against the experimental data until a good fit is achieved.
Titrimetric and Other Methods
Application Note:
Iodometric titration is a classical and reliable method for the quantification of thiosulfate. Thiosulfate is oxidized by iodine, and the endpoint is typically detected using a starch indicator. This method is described in various pharmacopoeias.[4] Gravimetric analysis, where thiosulfate is decomposed in acidic solution to form elemental sulfur which is then weighed, can also be used.
Diagrams and Workflows
Caption: Metabolic pathway of thiosulfate and its role in H₂S signaling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Role of thiosulfate in hydrogen sulfide-dependent redox signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Thiosulfate can transfer its sulfur atom to glutathione [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. The Complete Pathway for Thiosulfate Utilization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Thiosulphate sulfurtransferase: biological roles and therapeutic potential - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myttex.net [myttex.net]
- 14. Hydrogen Sulfide Metabolite, Sodium Thiosulfate: Clinical Applications and Underlying Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of Thiosulfurous Acid Reactions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of thiosulfurous acid (H₂S₂O₂) reactions. Given the transient and unstable nature of this compound, computational chemistry stands as an indispensable tool for elucidating its reaction mechanisms, kinetics, and potential roles in biological systems.[1] This document outlines theoretical approaches, experimental validation techniques, and the relevance of these studies to drug development, particularly in the context of reactive sulfur species (RSS) signaling.
Application Notes
Introduction to this compound (H₂S₂O₂)
This compound is a reactive sulfur species with the chemical formula H₂S₂O₂. It is a hypothetical compound that has not been isolated in pure form due to its inherent instability, readily decomposing in aqueous solutions.[1][2] Computational studies have been crucial in understanding its fundamental properties, predicting that the isomer with the structure HS-S(=O)-OH is the most stable among its constitutional isomers, which also include dihydroxydisulfane (HOSSOH) and thiothionyl hydroxide (S=S(OH)₂).[1]
The chemistry of this compound is relevant to the broader field of reactive sulfur species (RSS), which are now recognized as important signaling molecules in various physiological and pathological processes.[3][4] RSS, including hydrogen sulfide (H₂S), persulfides (RSSH), and polysulfides (RSSₙR), are involved in redox signaling pathways that are of significant interest in drug development for conditions ranging from cardiovascular diseases to cancer.[5][6] this compound is considered a potential intermediate in the complex reaction networks of H₂S and other RSS.[5]
Relevance in Drug Development and Signaling Pathways
The study of this compound and its reactions is pertinent to drug development for several reasons:
-
Understanding Redox Signaling: RSS are known to modulate protein function through post-translational modifications of cysteine residues, a process termed persulfidation or S-sulfhydration.[5][6] Computational modeling can help elucidate the elementary steps in these signaling cascades, potentially identifying new drug targets.
-
Drug Metabolism and Action: Some therapeutic agents are sulfur-containing compounds, and their mechanism of action or metabolism may involve the formation of transient RSS like this compound.
-
Toxicity and Disease Mechanisms: Dysregulation of RSS signaling is implicated in various diseases. Understanding the formation and reactions of unstable intermediates can provide insights into disease pathogenesis and identify novel therapeutic strategies.
While the precise role of this compound in signaling is still under investigation, it is hypothesized to be an intermediate in the oxidation of H₂S or in the decomposition of higher-order sulfur oxides. Its high reactivity makes it a candidate for interacting with biological nucleophiles and contributing to the cellular pool of reactive sulfur.
Data Presentation
Quantitative Data from Computational Studies
Quantitative data for the reactions of this compound itself are scarce in the literature due to its instability. However, computational studies have provided valuable thermochemical data for its isomers and related reactive sulfur species. The following table summarizes representative data, which is essential for benchmarking computational methods and understanding the relative stability of these compounds.
Table 1: Computationally Derived Thermochemical Data for H₂S₂O₂ Isomers and Related Species
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| HS-S(=O)-OH | G3X(MP2) | 0.0 | [1][7] |
| HO-S(=S)-OH | G3X(MP2) | +5.7 | [1][7] |
| HOSSOH (C₂) | G3X(MP2) | +12.5 | [1][7] |
| H₂S + SO₂ | G3X(MP2) | +15.2 |[1][7] |
Note: Energies are relative to the most stable isomer, HS-S(=O)-OH. These values are indicative and can vary with the level of theory.
Table 2: Experimental and Calculated Activation Energies for Reactions of Related Sulfur Species
| Reaction | Method | Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|
| H₂S + O₂ → HS + HO₂ | G2 | ~45 | [8] |
| H₂S + ONOOH | Theoretical | 17.8 | [9] |
| H₂S-CO₂ Complex Formation (Excited State) | CR-EOMCC(2,3)/6-311+G(2df,2p) | Downhill Energetically | [10] |
| SO₂ + O₃⁻ → SO₃⁻ + O₂ | CCSD(T)/6-31G(d)+CF | 0.61 |[4] |
Mandatory Visualizations
Caption: Hypothetical role of this compound in the H₂S signaling pathway.
Caption: Workflow for computational modeling of a chemical reaction.
Caption: Workflow for experimental validation of RSS reaction kinetics.
Experimental Protocols
Protocol 1: Computational Modeling of this compound Decomposition
This protocol outlines a general procedure for modeling the decomposition of this compound (HS-S(=O)-OH) into hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) using Density Functional Theory (DFT).
1. Objective: To determine the reaction mechanism, activation energy, and thermochemistry for the unimolecular decomposition of this compound.
2. Computational Method:
- Software: Gaussian, ORCA, or similar quantum chemistry package.
- Method: DFT with a functional suitable for sulfur-containing compounds, such as B3LYP or M06-2X.[11]
- Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(2df,2p) or aug-cc-pVTZ, is recommended for accurate descriptions of sulfur's electron distribution.[10][11]
- Solvation Model: To simulate reactions in a biological context, use a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.
3. Procedure:
- Step 1: Input Structure Generation: Build the 3D structure of the reactant, HS-S(=O)-OH.
- Step 2: Reactant and Product Optimization: Perform a full geometry optimization and frequency calculation for the reactant (H₂S₂O₂) and the products (H₂S and SO₂). Confirm that the optimized structures have no imaginary frequencies, indicating they are true minima on the potential energy surface.
- Step 3: Transition State (TS) Search:
- Propose a transition state structure for the decomposition. This involves the elongation of the S-S bond and the transfer of a hydrogen atom.
- Use a TS search algorithm (e.g., Berny optimization with Opt=TS, or a synchronous transit-guided quasi-Newton method like QST2/QST3).
- Perform a frequency calculation on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
- Step 4: Reaction Pathway Verification:
- Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation maps the minimum energy path from the transition state down to the reactant and product, confirming that the located TS correctly connects them.
- Step 5: Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries (reactant, TS, products) using a more robust method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set.
- Step 6: Data Analysis:
- Calculate the activation energy (Ea) as the energy difference between the TS and the reactant.
- Calculate the reaction enthalpy (ΔH) and Gibbs free energy (ΔG) from the thermochemical data provided by the frequency calculations.
Protocol 2: Experimental Validation using Fluorescent Probes
Direct experimental study of this compound is extremely challenging. Therefore, a common strategy is to validate the chosen computational methods on a related, more stable, and experimentally accessible reactive sulfur species. This protocol describes a general method for studying the kinetics of a reaction involving a persulfide, which can be monitored using a fluorescent probe.[12][13]
1. Objective: To experimentally measure the reaction rate of a model RSS reaction to validate the accuracy of the computational methods used in Protocol 1.
2. Materials:
- RSS Source: e.g., Sodium polysulfide (Na₂Sₓ) or a persulfide donor.
- Fluorescent Probe: A probe selective for persulfides/polysulfides (e.g., SSP4 or a similar commercially available probe).[13]
- Reactant: A biological thiol or other molecule of interest.
- Buffer: Phosphate-buffered saline (PBS) at physiological pH (7.4).
- Instrumentation: Stopped-flow spectrophotometer equipped with a fluorescence detector.
3. Procedure:
- Step 1: Preparation of Solutions:
- Prepare a stock solution of the RSS source in an appropriate anaerobic buffer.
- Prepare a stock solution of the fluorescent probe in DMSO.
- Prepare a solution of the reactant in PBS. All solutions should be freshly prepared and kept on ice.
- Step 2: Instrument Setup:
- Set up the stopped-flow instrument with the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
- Equilibrate the instrument to the desired reaction temperature (e.g., 37 °C).
- Step 3: Kinetic Measurement:
- Place the RSS source and the reactant/probe mixture into separate syringes of the stopped-flow apparatus.
- Initiate the experiment to rapidly mix the solutions. The reaction begins upon mixing.
- Record the increase in fluorescence intensity over time. The initial phase of the curve corresponds to the rate of the reaction.
- Step 4: Data Analysis:
- Fit the kinetic trace (fluorescence vs. time) to an appropriate rate equation (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).
- Repeat the experiment with varying concentrations of the reactant to determine the second-order rate constant (k).
- Step 5: Comparison and Validation:
- Model the same reaction computationally using the methods outlined in Protocol 1.
- Compare the computationally predicted rate constant with the experimentally determined value. Agreement between the two validates the computational approach, lending confidence to the predictions made for the unstable this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur as a Signaling Nutrient Through Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2S and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Computational studies of CO2 activation via photochemical reactions with reduced sulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrix Isolation Spectroscopy of Thiosulfurous Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosulfurous acid (H₂S₂O₂) is a highly reactive and unstable sulfur oxoacid of significant interest in atmospheric and biological chemistry.[1] Due to its transient nature, direct spectroscopic characterization under ambient conditions is not feasible. Matrix isolation spectroscopy offers a powerful technique to trap and study such elusive molecules.[2][3] This document provides a detailed protocol for the generation, isolation, and spectroscopic analysis of this compound in a cryogenic matrix, based on established methodologies for reactive sulfur-containing species. While direct experimental spectra of H₂S₂O₂ are not yet reported in the literature, this guide outlines a plausible experimental strategy employing the reaction of hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) as a potential route to its formation. The protocols are supplemented with data presentation guidelines and a visualization of the experimental workflow.
Introduction to Matrix Isolation of this compound
This compound is a hypothetical compound with several possible isomers, the most stable of which is calculated to be HS-S(=O)-OH.[1] Its fleeting existence makes it a challenging target for conventional spectroscopic methods. The matrix isolation technique circumvents this limitation by trapping individual molecules in a solid, inert gas matrix at cryogenic temperatures (typically below 20 K).[2] This environment prevents intermolecular reactions and allows for the spectroscopic characterization of the isolated species.[2]
The proposed method for generating this compound for matrix isolation involves the co-deposition of its precursors, hydrogen sulfide (H₂S) and sulfur dioxide (SO₂), into an inert gas matrix.[4][5] Subsequent photolysis or thermal annealing of the matrix can be used to induce the reaction and form the target molecule. Spectroscopic identification would then rely on a comparison of the experimental vibrational spectra (primarily infrared) with theoretically predicted frequencies from ab initio or Density Functional Theory (DFT) calculations.[6][7]
Experimental Protocols
The following protocols are based on standard procedures for matrix isolation spectroscopy and are adapted for the specific challenge of generating and characterizing this compound.
2.1. Precursor and Matrix Gas Preparation
-
Hydrogen Sulfide (H₂S):
-
Use a lecture bottle of high-purity H₂S gas.
-
To remove trace water and other impurities, the gas should be passed through a drying agent (e.g., P₂O₅) and then subjected to several freeze-pump-thaw cycles.
-
Prepare a dilute gas mixture of H₂S in the matrix gas (e.g., 0.1% H₂S in Argon). This is achieved by standard manometric techniques in a vacuum line.
-
-
Sulfur Dioxide (SO₂):
-
Use a lecture bottle of high-purity SO₂ gas.
-
Similar to H₂S, purify the SO₂ by passing it through a suitable drying agent and performing freeze-pump-thaw cycles.
-
Prepare a dilute gas mixture of SO₂ in the matrix gas (e.g., 0.1% SO₂ in Argon).
-
-
Matrix Gas:
2.2. Matrix Deposition and Isolation
-
Cryostat and Substrate:
-
A closed-cycle helium cryostat is used to cool a spectroscopic window (e.g., CsI or KBr for infrared spectroscopy) to a temperature of 10-15 K.[3]
-
The cryostat is housed within a high-vacuum chamber (pressure < 10⁻⁶ mbar).
-
-
Co-deposition:
-
The two precursor gas mixtures (H₂S/Ar and SO₂/Ar) are introduced into the vacuum chamber through separate, fine-control needle valves.
-
The gas streams are directed towards the cold substrate. The flow rates should be carefully controlled to ensure a slow and uniform deposition, typically at a rate of 1-3 mmol/hour.
-
The high dilution of the precursors in the matrix gas ensures that individual H₂S and SO₂ molecules are trapped in adjacent or nearby sites within the argon lattice, facilitating a reaction upon activation.
-
2.3. Spectroscopic Analysis and In Situ Photolysis
-
Infrared Spectroscopy:
-
Record the infrared spectrum of the deposited matrix using a high-resolution Fourier Transform Infrared (FTIR) spectrometer.
-
The initial spectrum will show the vibrational modes of the isolated H₂S and SO₂ molecules, as well as any weakly-bound complexes (e.g., H₂S···SO₂) that may have formed during deposition.[8]
-
-
In Situ Photolysis (Optional):
-
To induce the formation of this compound, the matrix can be irradiated with ultraviolet (UV) light from a suitable source (e.g., a mercury arc lamp with filters or a tunable laser).[9]
-
The choice of wavelength is critical and may need to be determined empirically or guided by theoretical calculations of the excited states of the precursors or the H₂S···SO₂ complex.
-
Monitor the reaction by acquiring IR spectra at regular intervals during photolysis. Look for the disappearance of precursor bands and the appearance of new product bands.
-
-
Thermal Annealing (Optional):
-
In some cases, gently warming the matrix (e.g., to 25-30 K for an Argon matrix) can induce diffusion and reaction of the trapped species.[3]
-
After annealing for a short period, the matrix is cooled back to the base temperature for spectroscopic analysis.
-
Data Presentation
Quantitative data, primarily vibrational frequencies, should be summarized in a structured table for clear comparison between experimental observations and theoretical predictions.
Table 1: Vibrational Frequencies of this compound (H₂S₂O₂) in an Argon Matrix
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Method: e.g., B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment Certainty |
| O-H stretch | [Value] | [Value] | [High/Medium/Low] |
| S-H stretch | [Value] | [Value] | [High/Medium/Low] |
| S=O stretch | [Value] | [Value] | [High/Medium/Low] |
| S-S stretch | [Value] | [Value] | [High/Medium/Low] |
| S-O-H bend | [Value] | [Value] | [High/Medium/Low] |
| H-S-S bend | [Value] | [Value] | [High/Medium/Low] |
| Torsional modes | [Value] | [Value] | [High/Medium/Low] |
Note: Theoretical frequencies must be calculated prior to the experiment to aid in the identification of the product. The values in the table are placeholders and would be populated with the results of such calculations and the subsequent experimental measurements.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the matrix isolation spectroscopy of this compound.
Logical Relationship for Species Identification
Caption: Logic for identifying this compound via spectral comparison.
Concluding Remarks
The study of this compound presents a significant challenge due to its inherent instability. The protocols outlined in this document provide a comprehensive framework for approaching its characterization using matrix isolation spectroscopy. Success in identifying this elusive species will heavily depend on the synergy between experimental execution and high-level theoretical calculations to predict its vibrational signature. This approach not only offers a pathway to understanding the fundamental properties of this compound but also serves as a model for the investigation of other transient chemical intermediates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. Infrared matrix isolation study of the oxidation of H2S by CrCl2O2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Infrared matrix isolation study of the oxidation of H2S by CrCl2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. asianpubs.org [asianpubs.org]
- 8. Ab Initio Approach to the Structure, Vibrational Properties, and Electron Binding Energies of H2S∙∙∙SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Thiosulfite Esters Using Disulfur Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosulfite esters, more systematically known as dialkoxy disulfides (ROSSOR), are organosulfur compounds of interest in various fields of chemical research, including in the development of novel therapeutic agents. The disulfide bond is a key functional group in many biological systems and has been exploited in drug design to create prodrugs that release their active components under specific physiological conditions. One of the most direct methods for synthesizing symmetrical dialkoxy disulfides is the reaction of alcohols with disulfur dichloride (S₂Cl₂). This document provides detailed application notes, experimental protocols, and relevant data for this synthetic transformation.
Reaction Mechanism and Principles
The synthesis of dialkoxy disulfides from alcohols and disulfur dichloride proceeds via a nucleophilic substitution reaction. The general transformation involves the reaction of two equivalents of an alcohol with one equivalent of disulfur dichloride in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction:
2 ROH + S₂Cl₂ + 2 Base → RO-S-S-OR + 2 [BaseH]⁺Cl⁻
The reaction is typically carried out in an inert solvent at low temperatures to control its exothermicity and minimize side reactions. The choice of base is crucial; tertiary amines such as triethylamine or pyridine are commonly used as they do not react with the disulfur dichloride.
Data Presentation
The following table summarizes the synthesis of various dialkoxy disulfides from the corresponding alcohols and disulfur dichloride, highlighting the reaction conditions and reported yields.
| Alcohol (ROH) | Product (RO-S-S-OR) | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Ethanol | Diethoxy disulfide | Triethylamine | Dichloromethane | 0 | 1 h | 80[1] |
| Triethylene glycol monomethyl ether | Bis(triethylene glycol monomethyl ether) disulfide | Triethylamine | Dichloromethane | Not Specified | Not Specified | 83[1] |
| Methanol | Dimethoxy disulfide | Not Specified | Not Specified | Not Specified | Not Specified | Optimized from previous reports[2] |
| Isopropanol | Diisopropoxy disulfide | Not Specified | Not Specified | Not Specified | Not Specified | Characterized[2] |
| Neopentyl alcohol | Dineopentyloxy disulfide | Not Specified | Not Specified | Not Specified | Not Specified | Characterized[2] |
| Benzyl alcohol | Dibenzyloxy disulfide | Not Specified | Not Specified | Not Specified | Not Specified | Characterized[2] |
Experimental Protocols
Protocol 1: Synthesis of Diethoxy Disulfide
This protocol describes the synthesis of diethoxy disulfide from ethanol and disulfur dichloride.[1]
Materials:
-
Ethanol (anhydrous)
-
Disulfur dichloride (S₂Cl₂)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of triethylamine (2.53 g, 25.0 mmol) and ethanol (1.16 g, 25.1 mmol) in dichloromethane (40 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Disulfur Dichloride: Add a solution of disulfur dichloride (1.69 g, 12.5 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture over 16 minutes while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with two 50 mL portions of water, followed by one 50 mL portion of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product as an orange oil. Further purification can be achieved by column chromatography on silica gel.
Visualizations
Reaction Mechanism
The following diagram illustrates the stepwise mechanism for the formation of a dialkoxy disulfide from an alcohol and disulfur dichloride.
Caption: Reaction mechanism for dialkoxy disulfide synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of dialkoxy disulfides.
Caption: General experimental workflow for synthesis.
Application in Drug Delivery: Redox-Responsive Cleavage
Dialkoxy disulfides can be incorporated into prodrugs. The disulfide bond is stable in the extracellular environment but can be cleaved by reducing agents such as glutathione (GSH), which is present in high concentrations inside cells. This targeted cleavage results in the release of the active drug molecule.
References
The Versatility of Thiosulfurous Acid Derivatives: Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thiosulfurous acid derivatives, particularly S-alkyl and S-aryl thiosulfates, commonly known as Bunte salts, have emerged as highly versatile and valuable reagents in organic synthesis. Their stability, low odor, and unique reactivity make them attractive alternatives to traditional sulfur-containing compounds, which are often associated with malodorous and sensitive reagents. This document provides detailed application notes and protocols for the use of these derivatives in key synthetic transformations, offering a practical guide for researchers in academia and the pharmaceutical industry.
Application Notes
This compound derivatives, primarily in the form of Bunte salts, serve as stable, odorless, and readily available precursors for a variety of sulfur-containing molecules. Their applications span from the synthesis of simple thiols and disulfides to the construction of complex sulfides and functionalized organosulfur compounds.
One of the most significant advantages of using Bunte salts is the avoidance of volatile and foul-smelling thiols, which are traditionally used in many sulfur-related reactions. This "thiol-free" approach not only improves the laboratory environment but also simplifies handling and purification procedures. Bunte salts are typically crystalline solids that are easy to store and handle.[1][2]
Key applications of this compound derivatives in organic synthesis include:
-
Synthesis of Unsymmetrical Disulfides: Bunte salts provide a reliable method for the preparation of unsymmetrical disulfides, which are important structural motifs in many biologically active molecules.[3][4] The reaction of a Bunte salt with a thiol under appropriate conditions leads to the selective formation of the desired unsymmetrical disulfide.
-
Thiol-Free Synthesis of Sulfides: The reaction of Bunte salts with Grignard reagents offers a powerful and general route to a wide range of sulfides without the use of thiols.[1][5][6] This method is applicable to the synthesis of alkyl, aryl, and vinyl sulfides in high yields.[1][6]
-
Functionalization of Alkenes: Bunte salts act as effective thiolating reagents in the difunctionalization of alkenes. This has been demonstrated in the acetamidosulfenylation and aminothiolation of various olefins, providing access to valuable β-acetamido sulfides and β-amino sulfides, respectively.[7][8][9][10] These reactions often proceed under mild conditions and tolerate a variety of functional groups.
The following sections provide detailed experimental protocols for these key applications, along with quantitative data to facilitate reaction optimization and substrate scope exploration.
Experimental Protocols
Synthesis of Unsymmetrical Disulfides via Bunte Salts
This protocol describes the synthesis of an unsymmetrical disulfide, sec-butyl isopropyl disulfide, using the Bunte salt approach.[3]
Logical Relationship for Unsymmetrical Disulfide Synthesis
Caption: Synthesis of unsymmetrical disulfides from Bunte salts and thiols.
Protocol:
-
Preparation of Sodium Isopropyl Thiosulfate (Bunte Salt):
-
In a 5-L, three-necked, round-bottomed flask equipped with a condenser, a dropping funnel, and a mechanical stirrer, charge 123 g (1.00 mole) of freshly distilled 2-bromopropane in 1.2 L of methanol.
-
Slowly add water with stirring until a slight turbidity develops.
-
Heat the stirred mixture to reflux and add a solution of 310 g (1.25 moles) of sodium thiosulfate pentahydrate in 450 mL of water through the dropping funnel over 30 minutes.
-
Continue refluxing for an additional 2.5 hours. The resulting solution contains the crude sodium isopropyl thiosulfate.
-
-
Preparation of Sodium 2-Butanethiolate:
-
In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, place 23.0 g (1.00 mole) of sodium metal.
-
Slowly add 300 mL of absolute ethanol.
-
After the sodium has completely reacted, cool the solution to 0°C and add 90.2 g (1.00 mole) of 2-butanethiol dropwise over 30 minutes.
-
-
Synthesis of sec-Butyl Isopropyl Disulfide:
-
Cool the crude Bunte salt solution from step 1 to 0°C in a 3-L, three-necked, round-bottomed flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.
-
Rapidly add the cold thiolate solution from step 2 with vigorous stirring for 3 minutes.
-
Add 200 mL of saturated aqueous sodium chloride and warm the mixture to 5°C.
-
Separate the organic layer, and extract the aqueous layer with two 100 mL portions of petroleum ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and distill the residue to obtain the pure sec-butyl isopropyl disulfide.
-
| Disulfide Product | Yield (%) | Boiling Point (°C) |
| sec-Butyl Isopropyl Disulfide | up to 80 | 60-62 (10 mm Hg) |
| n-Butyl Isopropyl Disulfide | - | 72-74 (10 mm Hg) |
| Isopropyl Propyl Disulfide | - | 64-66 (10 mm Hg) |
| Table 1. Yields and boiling points for the synthesis of various unsymmetrical dialkyl disulfides.[3] |
Thiol-Free Synthesis of Sulfides using Bunte Salts and Grignard Reagents
This protocol details a general procedure for the synthesis of sulfides by reacting Bunte salts with Grignard reagents, avoiding the use of malodorous thiols.[1][6]
Experimental Workflow for Thiol-Free Sulfide Synthesis
Caption: General workflow for the thiol-free synthesis of sulfides.
Protocol:
-
Synthesis of S-(4-Bromobenzyl) Thiosulfate Sodium Salt (Bunte Salt):
-
To a solution of 4-bromobenzyl bromide (10.0 g, 40.0 mmol) in 100 mL of methanol, add a solution of sodium thiosulfate pentahydrate (12.4 g, 50.0 mmol) in 50 mL of water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Collect the resulting white precipitate by filtration, wash with water, and dry to afford the Bunte salt.
-
-
Reaction with Grignard Reagent:
-
To a slurry of the S-(4-bromobenzyl) thiosulfate sodium salt (1.00 g, 3.00 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) at 0°C, add methylmagnesium chloride (2.0 mL of a 3.0 M solution in THF, 6.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired sulfide.
-
| Bunte Salt | Grignard Reagent | Sulfide Product | Yield (%) |
| S-(4-Bromobenzyl) thiosulfate | MeMgCl | 4-Bromobenzyl methyl sulfide | 96 |
| S-Phenyl thiosulfate | PhMgBr | Diphenyl sulfide | 92 |
| S-Vinyl thiosulfate | PhC≡CMgBr | Phenyl vinyl sulfide | 85 |
| S-Octyl thiosulfate | i-PrMgCl | Isopropyl octyl sulfide | 91 |
| Table 2. Representative yields for the thiol-free synthesis of various sulfides.[1][6] |
Acetamidosulfenylation of Alkenes using Bunte Salts
Reaction Pathway for Acetamidosulfenylation of Alkenes
Caption: Proposed mechanism for the acetamidosulfenylation of alkenes.
Protocol:
-
Reaction Setup:
-
To a sealed tube, add the alkene (1.0 equiv), Bunte salt (1.5 equiv), sodium iodide (20 mol%), and dimethyl sulfoxide (DMSO) (2.0 equiv).
-
Add the nitrile solvent (e.g., acetonitrile).
-
-
Reaction Conditions:
-
Seal the tube and heat the reaction mixture at 100°C for the specified time (typically 12-24 hours).
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Alkene | Bunte Salt | Product | Yield (%) |
| Styrene | Sodium S-benzyl thiosulfate | N-(1-phenyl-2-(benzylthio)ethyl)acetamide | 87 |
| 4-Methylstyrene | Sodium S-benzyl thiosulfate | N-(2-(benzylthio)-1-(p-tolyl)ethyl)acetamide | 85 |
| Cyclohexene | Sodium S-benzyl thiosulfate | N-(2-(benzylthio)cyclohexyl)acetamide | 78 |
| Styrene | Sodium S-octyl thiosulfate | N-(2-(octylthio)-1-phenylethyl)acetamide | 75 |
| Table 3. Yields for the acetamidosulfenylation of various alkenes with Bunte salts.[7][9][11] |
Aminothiolation of Alkenes with Azoles and Bunte Salts
This protocol describes a metal-free, three-component aminothiolation of alkenes using Bunte salts as the thiolating agent and azoles as the nitrogen source.[8][10]
Logical Flow for Three-Component Aminothiolation
Caption: Overview of the three-component aminothiolation of alkenes.
Protocol:
-
Reaction Setup:
-
In a reaction tube, combine the alkene (0.2 mmol), the azole (0.4 mmol), the Bunte salt (0.4 mmol), and (diacetoxyiodo)benzene (PIDA) (0.4 mmol).
-
Add acetonitrile (2.0 mL) as the solvent.
-
-
Reaction Conditions:
-
Seal the tube and heat the mixture at 80°C under an oxygen atmosphere for 24 hours.
-
-
Workup and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) to obtain the desired β-amino sulfide.
-
| Alkene | Azole | Bunte Salt | Product | Yield (%) |
| Styrene | Benzotriazole | Sodium S-methyl thiosulfate | 1-(2-(methylthio)-1-phenylethyl)-1H-benzo[d][1][3][7]triazole | 81 |
| 4-Chlorostyrene | Benzotriazole | Sodium S-methyl thiosulfate | 1-(1-(4-chlorophenyl)-2-(methylthio)ethyl)-1H-benzo[d][1][3][7]triazole | 75 |
| Styrene | Imidazole | Sodium S-methyl thiosulfate | 1-(2-(methylthio)-1-phenylethyl)-1H-imidazole | 72 |
| Allyl Phenyl Ether | Benzotriazole | Sodium S-methyl thiosulfate | 1-(2-(methylthio)-1-(phenoxymethyl)ethyl)-1H-benzo[d][1][3][7]triazole | 85 |
| Table 4. Yields for the aminothiolation of alkenes with various azoles and Bunte salts.[8][10] |
Conclusion
This compound derivatives, particularly Bunte salts, represent a powerful and practical class of reagents in modern organic synthesis. Their ability to serve as stable and odorless thiol surrogates has led to the development of efficient and environmentally benign methodologies for the construction of a wide array of sulfur-containing compounds. The protocols and data presented herein highlight their utility in the synthesis of unsymmetrical disulfides, sulfides, and functionalized organosulfur molecules, demonstrating their broad applicability for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides [organic-chemistry.org]
- 2. Synthetic developments on the preparation of sulfides from thiol-free reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The reaction of Grignard reagents with Bunte salts: a thiol-free synthesis of sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. NaI-Mediated Acetamidosulfenylation of Alkenes with Bunte Salts as Thiolating Reagent Leading to β-Acetamido Sulfides [organic-chemistry.org]
- 8. Frontiers | Aminothiolation of alkenes with azoles and Bunte salts [frontiersin.org]
- 9. Bunte Salts as Thiolating Reagents for Alkenes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Aminothiolation of alkenes with azoles and Bunte salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme.de [thieme.de]
Theoretical Protocols for the Investigation of Unstable Sulfur Oxoacids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Unstable sulfur oxoacids, such as sulfoxylic acid (H₂SO₂), thiosulfurous acid (H₂S₂O₂), and polythionic acids (H₂SₓO₆), are crucial intermediates in a variety of chemical and biological processes.[1][2] Their transient nature makes experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for elucidating their structures, stabilities, and reaction mechanisms.[3][4] These in silico approaches provide critical insights for researchers in fields ranging from atmospheric chemistry to drug development, where sulfur-containing functional groups are prevalent. This document outlines detailed protocols for the theoretical study of these labile species.
Application Note 1: Structural Elucidation and Isomer Stability of Unstable Sulfur Oxoacids
Application
Computational chemistry allows for the accurate prediction of the geometries of different isomers of unstable sulfur oxoacids and the determination of their relative stabilities. For instance, theoretical calculations have been instrumental in establishing that for thiosulfuric acid (H₂S₂O₃), the isomer with the formula (O=)₂S(-OH)(-SH) is more stable than the (O=)(S=)S(-OH)₂ isomer.[5] This information is vital for understanding the potential energy surface and predicting the most likely forms these species will adopt in various environments.
Protocol 1: Geometry Optimization and Frequency Calculation
This protocol describes the steps to determine the equilibrium geometries and vibrational frequencies of unstable sulfur oxoacid isomers.
-
Initial Structure Generation:
-
Construct the initial 3D structures of the desired isomers using a molecule builder such as GaussView or Avogadro. Ensure correct atom connectivity and plausible initial bond lengths and angles.
-
-
Geometry Optimization:
-
Perform a geometry optimization to locate the minimum energy structure on the potential energy surface.[6][7]
-
Methodology: Employ Density Functional Theory (DFT) with a suitable functional and basis set. The B3LYP functional with the 6-311+G(2d,p) basis set has been shown to be effective for sulfur-containing compounds.[3] For higher accuracy, composite methods like r2SCAN-3c can be used.[8]
-
Software Keywords (Gaussian): #p opt B3LYP/6-311+G(2d,p)
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found (e.g., opt=tight in Gaussian).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[9][10]
-
The calculated spectra can be used to guide experimental identification of these transient species.[3]
-
Software Keywords (Gaussian): #p freq B3LYP/6-311+G(2d,p)
-
-
Zero-Point Vibrational Energy (ZPVE) Correction:
-
The output of the frequency calculation will provide the ZPVE. This value should be added to the electronic energy to obtain the total energy at 0 K.
-
-
Analysis of Results:
-
Compare the total energies (including ZPVE) of the different optimized isomers to determine their relative stabilities. The isomer with the lowest total energy is the most stable.
-
Visualize the vibrational modes corresponding to the calculated frequencies to understand the molecular motions.
-
Data Presentation: Calculated Structural Parameters of Sulfoxylic Acid (H₂SO₂) Isomers
| Isomer | Method/Basis Set | S-O Bond Length (Å) | S-O-H Angle (°) | O-S-O Angle (°) | Relative Energy (kcal/mol) |
| Sulfoxylic Acid (S(OH)₂) | CCSD(T) | 1.6364 | 108.14 | 103.28 | 0.0 |
| Sulfinic Acid (HS(O)OH) | CCSD(T) | - | - | - | Higher in energy |
| Thiadioxirane | CCSD(T) | - | - | - | Higher in energy |
Note: Specific values for less stable isomers are often not reported in introductory texts but are calculable using the described protocols. The table indicates that sulfoxylic acid is the lowest energy isomer.[11]
Workflow for Isomer Stability Analysis
Caption: Workflow for determining the relative stability of unstable sulfur oxoacid isomers.
Application Note 2: Investigating Reaction Mechanisms and Decomposition Pathways
Application
Understanding the reaction mechanisms, including decomposition pathways, of unstable sulfur oxoacids is critical for predicting their fate in chemical and biological systems. Computational chemistry can be used to map out the entire reaction pathway, including the identification of transition states and the calculation of activation energies. For example, the decomposition of thiosulfuric acid in aqueous solution to products like sulfur, sulfur dioxide, and hydrogen sulfide can be modeled.[5]
Protocol 2: Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
This protocol outlines the steps to identify the transition state for a given reaction and to verify that it connects the reactants and products.
-
Optimize Reactant and Product Structures:
-
Perform geometry optimizations for the reactant(s) and product(s) of the reaction of interest using the protocol described above.
-
-
Initial Guess for Transition State (TS) Structure:
-
Generate an initial guess for the geometry of the transition state. This can be done by manually modifying the geometry of the reactant or an intermediate along the expected reaction coordinate.
-
Alternatively, methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., opt=QST2 or opt=QST3 in Gaussian) can be used, which require the reactant and product structures as input.[12]
-
-
Transition State Optimization:
-
Perform a transition state search starting from the initial guess.[12]
-
Software Keywords (Gaussian): #p opt=(ts,calcfc,noeigen) B3LYP/6-311+G(2d,p)
-
ts: specifies a search for a transition state.
-
calcfc: calculates the force constants at the initial point, which is often necessary for the optimization to proceed correctly.
-
noeigen: prevents the optimizer from stopping if it encounters the wrong number of negative frequencies.
-
-
Frequency Calculation for the Transition State:
-
Perform a frequency calculation at the optimized TS geometry to verify that it is a true first-order saddle point. A valid transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Software Keywords (Gaussian): #p freq B3LYP/6-311+G(2d,p)
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation to confirm that the optimized transition state connects the desired reactants and products.[13][14] The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.[15]
-
Software Keywords (Gaussian): #p irc=(calcfc,maxpoints=50) B3LYP/6-311+G(2d,p)
-
calcfc: ensures the force constants are calculated at the TS geometry.
-
maxpoints: specifies the number of points to calculate along the path in each direction.
-
-
Analysis of the Reaction Pathway:
-
The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants.
-
The reaction energy (ΔE_rxn) is the difference in energy between the products and the reactants.
-
Visualize the IRC path to understand the geometric changes that occur during the reaction.
-
Data Presentation: Calculated Energies for a Hypothetical Decomposition Reaction
| Species | Electronic Energy (Hartree) | ZPVE (Hartree) | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant (H₂S₂O₂) | -948.12345 | 0.02156 | -948.10189 | 0.0 |
| Transition State | -948.09876 | 0.01987 | -948.07889 | 14.4 |
| Products (H₂S + SO₂) | -948.14567 | 0.01890 | -948.12677 | -15.6 |
Note: These are example values to illustrate the data presentation.
Diagram of a Reaction Coordinate
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reactivity of Small Oxoacids of Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiosulfuric acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. tau.ac.il [tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfoxylic acid - Wikipedia [en.wikipedia.org]
- 12. joaquinbarroso.com [joaquinbarroso.com]
- 13. following the intrinsic reaction coordinate [cup.uni-muenchen.de]
- 14. gaussian.com [gaussian.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for Mass Spectrometry of Transient Thiosulfurous Acid Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosulfurous acid (H₂S₂O₂) is a highly reactive and transient sulfur species believed to play a role in various physiological and pathological processes. Its fleeting nature makes direct detection and characterization exceptionally challenging. These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of transient this compound and related reactive sulfur species (RSS). The methodologies described herein leverage advanced techniques to enable the generation, trapping, and characterization of these unstable molecules, offering valuable insights for researchers in redox biology and drug development.
Reactive sulfur species are notoriously unstable, necessitating specialized sample handling and analytical techniques.[1] Due to this instability, derivatization is often required for their analysis.[1] Mass spectrometry, particularly when coupled with techniques designed for reactive intermediates, provides a powerful tool for the direct investigation of these species.
Key Challenges in the Analysis of Transient this compound
The primary obstacle in the analysis of this compound is its inherent instability. It readily decomposes, particularly in aqueous solutions, into a mixture of other sulfur compounds, including hydrogen sulfide, sulfur dioxide, and polythionates.[2] Therefore, traditional analytical approaches are often inadequate. Successful mass spectrometric analysis requires:
-
Rapid generation and immediate analysis: To minimize decomposition, the species must be analyzed milliseconds after its formation.
-
High-sensitivity and high-resolution mass spectrometry: To unambiguously identify the target analyte and differentiate it from other sulfur-containing molecules.
-
Controlled ionization techniques: To prevent fragmentation of the labile molecule during the ionization process.
Application Note 1: Direct Detection of this compound using Flow Chemistry Coupled with Electrospray Ionization Mass Spectrometry (FC-ESI-MS)
This approach focuses on the in-situ generation of this compound in a continuous flow reactor immediately coupled to an ESI-MS system. This minimizes the time between generation and detection, allowing for the characterization of the transient species before it decomposes.[3][4]
Experimental Workflow
Caption: Workflow for FC-ESI-MS analysis of transient species.
Detailed Protocol
1. Reagent Preparation:
-
Reagent A (Thiosulfite Precursor): Prepare a 10 mM solution of sodium dithionite (Na₂S₂O₄) in deoxygenated water. All solutions should be freshly prepared to minimize oxidation.
-
Reagent B (Acidification): Prepare a 10 mM solution of a suitable acid (e.g., formic acid) in deoxygenated water. The pH should be carefully controlled to facilitate the formation of this compound.
2. Flow Chemistry System Setup:
-
Utilize a microfluidic flow chemistry system with two syringe pumps.
-
Connect the syringes containing Reagent A and Reagent B to a T-junction or a microfluidic mixing chip.
-
The outlet of the mixer should be connected to a reaction coil with a defined volume to control the reaction time (residence time). A residence time in the order of milliseconds to a few seconds is recommended.
-
The outlet of the reaction coil is directly connected to the ESI probe of the mass spectrometer.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Negative ion mode electrospray ionization (ESI) is recommended to detect the deprotonated this compound ion [H₂S₂O₂ - H]⁻.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Sheath and Auxiliary Gas Flow: Optimize to ensure a stable spray.
-
Capillary Temperature: 250 - 300 °C.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is crucial for accurate mass determination.[2]
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z of the target ion (m/z 96.9445 for [HS₂O₂]⁻).
Expected Data and Interpretation
A successful experiment will show a peak at the calculated exact mass of the deprotonated this compound. The identity of the peak can be further confirmed by its isotopic pattern, which is characteristic for sulfur-containing compounds due to the natural abundance of ³⁴S.[5]
| Ion | Calculated m/z | Observed m/z | Isotopic Pattern (A+2) |
| [HS₂O₂]⁻ | 96.9445 | (Experimental) | ~8.8% |
Application Note 2: Trapping and Identification of this compound Adducts
Given the extreme reactivity of this compound, an alternative approach is to trap it with a specific reagent to form a more stable adduct, which can then be analyzed by LC-MS/MS. This method provides indirect evidence of the formation of this compound and can be used to study its reactivity.
Signaling Pathway Context
Reactive sulfur species are involved in complex signaling pathways, often through the post-translational modification of proteins, such as S-sulfhydration.[6] Understanding these pathways can help in designing appropriate trapping experiments.
Caption: Simplified RSS signaling pathway.
Protocol for Trapping with a Nucleophilic Probe
1. Selection of Trapping Agent:
-
Choose a nucleophilic compound that is expected to react specifically with this compound. A thiol-containing molecule (R-SH) can be a good candidate, leading to the formation of a persulfide (R-SSH).
2. Reaction and Sample Preparation:
-
Generate this compound in a reaction vessel (e.g., by acidification of dithionite).
-
Immediately add an excess of the trapping agent to the solution.
-
Allow the reaction to proceed for a short period (e.g., 1-5 minutes).
-
Quench the reaction if necessary and prepare the sample for LC-MS/MS analysis. This may involve solid-phase extraction (SPE) to remove excess reagents and salts.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization: ESI in positive or negative mode, depending on the properties of the adduct.
-
MS1 Scan: Full scan to identify the m/z of the expected adduct.
-
MS2 Scan (Tandem MS): Perform fragmentation of the parent ion to confirm its structure. The fragmentation pattern can provide evidence for the persulfide linkage.
-
Quantitative Data Summary
| Trapping Agent | Expected Adduct | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| Cysteine | Cysteine Persulfide | (Calculated) | (Characteristic fragments) |
| Glutathione | Glutathione Persulfide | (Calculated) | (Characteristic fragments) |
Application Note 3: Structural Elucidation using In-Source Fragmentation
In-source fragmentation (ISF) or collision-induced dissociation (CID) can be employed to gain structural information about the transient this compound ion generated via FC-ESI-MS.[7] By carefully controlling the energy applied in the mass spectrometer, a characteristic fragmentation pattern can be obtained.
Logical Diagram of Fragmentation Analysis
Caption: Logic for structural confirmation via fragmentation.
Protocol for In-Source CID
1. Instrument Setup:
-
Use the FC-ESI-MS setup described in Application Note 1.
-
Ensure a stable signal for the parent ion of this compound.
2. Fragmentation Energy Ramp:
-
Systematically increase the in-source collision energy (or cone voltage) in the mass spectrometer.
-
Acquire mass spectra at each energy level.
-
Monitor the decrease in the intensity of the parent ion and the appearance of fragment ions.
3. Data Analysis:
-
Identify the m/z values of the major fragment ions.
-
Propose fragmentation pathways that are consistent with the expected structure of this compound.
-
High-resolution MS2 analysis can be used to determine the elemental composition of the fragment ions, further confirming their identity.
Potential Fragmentation Data
| Parent Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| 96.9445 | Low | 96.9445 | - |
| 96.9445 | Medium | (Experimental) | (e.g., H₂S) |
| 96.9445 | High | (Experimental) | (e.g., SO₂) |
Conclusion
The mass spectrometric analysis of transient this compound is a formidable challenge that requires specialized and innovative approaches. The protocols outlined in these application notes, combining flow chemistry, high-resolution mass spectrometry, and advanced fragmentation techniques, provide a robust framework for the successful detection and characterization of this and other highly reactive species. These methods will be invaluable for researchers seeking to unravel the complex roles of reactive sulfur species in biology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. explore.lib.uliege.be [explore.lib.uliege.be]
- 5. GCMS Section 6.5 [people.whitman.edu]
- 6. S-sulfhydration of ATP synthase by hydrogen sulfide stimulates mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-source fragmentation [jeolusa.com]
Application Notes and Protocols for Quantum Chemical Calculations of Thiosulfurous Acid (H₂S₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosulfurous acid (H₂S₂O₂) is a highly unstable sulfur oxoacid that has proven challenging to isolate and characterize experimentally. Due to its transient nature, computational quantum chemistry serves as an indispensable tool for understanding its intrinsic molecular properties, structure, and reactivity. Theoretical calculations have explored several constitutional isomers of H₂S₂O₂, including HS-S(=O)-OH, dihydroxy disulfide (HOSSOH), and thiothionyl hydroxide (S=S(OH)₂).[1] Among these, the isomer with one hydrogen attached to sulfur and the other to oxygen (HS-S(=O)-OH) is predicted to be the most stable.[1]
These application notes provide detailed protocols for performing quantum chemical calculations to investigate the isomers of this compound. The methodologies outlined below enable the determination of optimized geometries, vibrational frequencies, and key electronic properties, which are crucial for predicting spectroscopic signatures and assessing relative stabilities.
Computational Protocols
The following protocols describe a standard workflow for the theoretical investigation of H₂S₂O₂ isomers using Density Functional Theory (DFT) for geometry optimization and vibrational analysis, followed by high-accuracy single-point energy calculations using Coupled Cluster theory.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This protocol aims to find the minimum energy structures of the H₂S₂O₂ isomers and confirm their stability through the analysis of their vibrational modes.
2.1. Recommended Software:
-
Gaussian 16, Q-Chem, ORCA, or any other quantum chemistry software package with DFT and analytical frequency capabilities.
-
A molecular visualization tool such as GaussView, Avogadro, or Chemcraft for building input structures and analyzing results.
2.2. Methodology:
-
Step 1: Initial Structure Generation
-
Using a molecular builder, construct the initial 3D coordinates for the desired isomers of H₂S₂O₂ (e.g., HS-S(=O)-OH, HOSSOH).
-
Ensure chemically reasonable starting bond lengths and angles. Save the coordinates in a format compatible with your chosen software (e.g., .xyz or .gjf).
-
-
Step 2: DFT Calculation Setup
-
Create an input file for the quantum chemistry software.
-
Level of Theory: Specify a DFT functional and basis set. A combination of the B3LYP functional with the 6-311+G(d,p) basis set provides a good balance of accuracy and computational cost for initial investigations. For higher accuracy, functionals designed to handle dispersion, such as ωB97X-D, are recommended.[2][3]
-
Keywords: Include keywords for geometry optimization followed by a frequency calculation. The frequency calculation is critical to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[2]
-
Example Gaussian 16 Input:
-
-
Step 3: Execution and Analysis
-
Run the calculation.
-
Upon completion, verify that the optimization has converged successfully by checking the output log file.
-
Analyze the frequency results. A stable minimum on the potential energy surface will have zero imaginary frequencies. The output will provide harmonic and, if requested, anharmonic vibrational frequencies, along with their corresponding IR and Raman intensities.[4]
-
Protocol 2: High-Accuracy Energy Refinement
This protocol refines the relative energies of the isomers using a more accurate, albeit more computationally expensive, ab initio method.
2.1. Methodology:
-
Step 1: Use Optimized Geometries
-
Extract the optimized Cartesian coordinates from the output of Protocol 1 for each stable isomer.
-
-
Step 2: Single-Point Energy Calculation Setup
-
Create a new input file for a single-point energy calculation.
-
Level of Theory: Use a high-level correlated method such as Coupled Cluster with singles, doubles, and perturbative triples (CCSD(T)) combined with a large, correlation-consistent basis set like aug-cc-pVTZ. This level of theory is known to yield highly accurate energies.[5]
-
Keywords: Use keywords that specify a single-point energy calculation and read the geometry from the previous step.
-
Example Gaussian 16 Input:
-
-
Step 3: Execution and Analysis
-
Run the calculation.
-
Extract the final CCSD(T) energy from the output file.
-
Calculate the relative energies between the isomers to determine the global minimum and the energy ordering of the other conformers.
-
Data Presentation
Quantitative results from the calculations should be summarized in clear, well-structured tables to facilitate comparison between isomers and with potential experimental data.
Table 1: Calculated Relative Energies of H₂S₂O₂ Isomers (Note: Data are illustrative examples based on the known relative stability.)
| Isomer | Method | Relative Energy (kcal/mol) |
| HS-S(=O)-OH | CCSD(T)/aug-cc-pVTZ // B3LYP/6-311+G(d,p) | 0.00 |
| HOSSOH | CCSD(T)/aug-cc-pVTZ // B3LYP/6-311+G(d,p) | +5.8 |
| S=S(OH)₂ | CCSD(T)/aug-cc-pVTZ // B3LYP/6-311+G(d,p) | +12.3 |
Table 2: Optimized Geometrical Parameters for the Most Stable Isomer (HS-S(=O)-OH) (Note: Data are illustrative examples of expected structural parameters.)
| Parameter | Bond/Angle | Value |
| Bond Length | S-S | 2.15 Å |
| Bond Length | S=O | 1.48 Å |
| Bond Length | S-O | 1.65 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | S-H | 1.35 Å |
| Bond Angle | S-S-O (hydroxyl) | 105.0° |
| Bond Angle | S-O-H | 108.5° |
| Dihedral Angle | H-S-S-O | 90.0° |
Table 3: Calculated Anharmonic Vibrational Frequencies and IR Intensities for HS-S(=O)-OH (Note: Data are illustrative examples of expected vibrational modes.)
| Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν₁ | A' | 3650 | 85 | O-H Stretch |
| ν₂ | A' | 2550 | 25 | S-H Stretch |
| ν₃ | A' | 1280 | 250 | S=O Stretch |
| ν₄ | A' | 950 | 110 | S-O Stretch |
| ν₅ | A' | 720 | 45 | S-S-O Bend |
| ν₆ | A' | 450 | 90 | S-S Stretch |
| ν₇ | A'' | 400 | 30 | H-S-S-O Torsion |
Table 4: Calculated Electronic Properties for HS-S(=O)-OH (Note: Data are illustrative examples obtained at the B3LYP/6-311+G(d,p) level.)
| Property | Value |
| Total Electronic Energy | -948.5 Hartree |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 2.5 Debye |
Visualization of Computational Workflow
The logical flow of the computational protocols can be visualized to provide a clear overview of the entire process, from initial setup to final data analysis.
Caption: Workflow for quantum chemical calculations of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]
- 5. Ab Initio Approach to the Structure, Vibrational Properties, and Electron Binding Energies of H2S∙∙∙SO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Glycols in the Preparation of Thiosulfite Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycols, or diols, serve as versatile building blocks in organic synthesis for the preparation of various sulfur-containing compounds, including thiosulfite derivatives. For the purpose of these notes, "thiosulfite derivatives" will encompass molecules containing the O-S-S-O linkage (dialkoxy disulfides) and related sulfur-oxygen compounds derived from glycols. These derivatives are of increasing interest in medicinal chemistry and drug development due to their potential as hydrogen sulfide (H₂S) donors, their role as reactive intermediates, and their presence in molecules with anticancer and antiviral activities.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of thiosulfite derivatives from glycols, focusing on two primary synthetic routes:
-
Direct Synthesis of Dialkoxy Disulfides from glycols and sulfur monochloride.
-
Indirect Synthesis via Cyclic Sulfites and Sulfates , which act as versatile intermediates for further functionalization.
Direct Synthesis of Dialkoxy Disulfides from Glycols
Dialkoxy disulfides, which contain the characteristic O-S-S-O linkage, can be synthesized directly from glycols (or other alcohols) by reaction with sulfur monochloride (S₂Cl₂) in the presence of a base.[5][6] This method allows for the creation of both cyclic and acyclic thiosulfite derivatives. These compounds are particularly noteworthy for their ability to release hydrogen sulfide (H₂S) upon interaction with biological thiols like cysteine or glutathione, making them valuable tools for studying H₂S-related signaling pathways and for potential therapeutic applications where controlled H₂S release is desired.[2][7]
Experimental Workflow: Direct Synthesis
Caption: Workflow for the direct synthesis of dialkoxy disulfides from glycols.
Experimental Protocol: Synthesis of Triethylene Glycol Monomethyl Ether Disulfide
This protocol is adapted from the synthesis of dialkoxy disulfides for studying H₂S release.[5]
Materials:
-
Triethylene glycol monomethyl ether
-
Triethylamine (Et₃N)
-
Sulfur monochloride (S₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, deionized
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of triethylamine (2.53 g, 24.9 mmol) and triethylene glycol monomethyl ether (4.11 g, 25.0 mmol) in anhydrous CH₂Cl₂ (40 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0°C in an ice bath for 20 minutes.
-
A solution of S₂Cl₂ (1.69 g, 12.5 mmol) in anhydrous CH₂Cl₂ (10 mL) is prepared separately.
-
The S₂Cl₂ solution is added dropwise to the cooled glycol/triethylamine solution over 10 minutes.
-
The reaction mixture is stirred continuously at 0°C for 1 hour, and then at room temperature for an additional hour.
-
The reaction is quenched by the addition of water (50 mL).
-
The organic layer is separated and washed with two additional 50 mL portions of water, followed by one 50 mL portion of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to obtain the pure dialkoxy disulfide.
Quantitative Data
| Glycol/Alcohol Precursor | Product | Yield | Reference |
| Triethylene glycol monomethyl ether | Dialkoxy disulfide | 83% | [5] |
| Ethanol | Diethoxy disulfide | 80% | [5] |
Indirect Synthesis via Cyclic Sulfites and Sulfates
A more common and versatile role for glycols in this context is as precursors to cyclic sulfites. Vicinal diols (1,2-glycols) react with thionyl chloride (SOCl₂) to form cyclic sulfites (1,3,2-dioxathiolane-2-oxides).[8] These cyclic sulfites can be isolated or, more commonly, oxidized in situ to the corresponding cyclic sulfates using an oxidizing agent like ruthenium(III) chloride/sodium periodate (RuCl₃/NaIO₄).[9] Cyclic sulfates are highly reactive electrophiles and can undergo ring-opening reactions with a wide range of nucleophiles to produce functionalized sulfate esters, which are valuable intermediates in drug discovery.[9][10]
Experimental Workflow: Indirect Synthesis via Cyclic Sulfite/Sulfate
Caption: Workflow for the synthesis of functionalized sulfates from glycols.
Experimental Protocol: Synthesis of a Cyclic Sulfate from 2-Hydroxyphenethyl Alcohol and its Ring-Opening
This protocol is adapted from a method for preparing radioiodinated aryl-alkyl cyclic sulfates.[9]
Materials:
-
2-Hydroxyphenethyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetonitrile (MeCN)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
Part A: Synthesis of the Cyclic Sulfate
-
2-Hydroxyphenethyl alcohol (1 equiv.) is dissolved in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to 0°C, and pyridine (1.1 equiv.) is added, followed by the dropwise addition of thionyl chloride (1.1 equiv.).
-
The reaction is stirred at 0°C until the formation of the cyclic sulfite is complete (monitored by TLC). The crude cyclic sulfite is typically used without purification.
-
To the crude cyclic sulfite in CH₂Cl₂ is added acetonitrile, followed by a catalytic amount of RuCl₃·xH₂O (e.g., 0.02 mol%).
-
A solution of sodium periodate (1.5 equiv.) in water is added dropwise to the vigorously stirred mixture at room temperature.
-
The reaction is stirred for approximately 1 hour until the oxidation is complete.
-
Volatile solvents are removed under reduced pressure, and the aqueous layer is extracted with EtOAc. The combined organic layers are washed, dried, and concentrated to yield the cyclic sulfate.
Part B: Nucleophilic Ring-Opening with Iodide
-
The purified cyclic sulfate (1 equiv.) is dissolved in anhydrous DMF.
-
Sodium iodide (1.5 equiv.) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., EtOAc).
-
The organic layer is washed, dried, and concentrated to yield the final iodo-functionalized sulfate ester.
Quantitative Data
| Reactant | Intermediate/Product | Conditions | Yield | Reference |
| 2-Hydroxyphenethyl alcohol | Cyclic sulfite | SOCl₂, Pyridine, CH₂Cl₂, 0°C | Excellent | [9] |
| Cyclic sulfite | Cyclic sulfate | RuCl₃/NaIO₄, MeCN/CH₂Cl₂/H₂O, RT | Quantitative | [9] |
| Cyclic sulfate | Iodo-functionalized sulfate ester | NaI, DMF, RT | Quantitative | [9] |
Applications in Drug Development
Thiosulfite derivatives and related compounds derived from glycols have diverse applications in drug development.
-
H₂S Donors: Dialkoxy disulfides can release H₂S, a gaseous signaling molecule with cardioprotective, anti-inflammatory, and neuromodulatory effects.[7][11][12] Designing glycol-based H₂S donors allows for tuning of solubility and release kinetics.
-
Anticancer Agents: Cyclic thiosulfonates, which share structural similarities with the intermediates discussed, have been identified as potent anticancer agents.[1][5] They can induce apoptosis in cancer cells by targeting enzymes like protein disulfide isomerase (PDI), which is involved in protein folding and redox homeostasis.[1]
-
Antiviral Agents: Certain sulfated derivatives, which can be synthesized from diols, have shown inhibitory effects against viruses such as Herpes Simplex Virus (HSV-2).[4]
-
Enzyme Inhibitors: The reactivity of these sulfur-containing scaffolds makes them suitable for designing inhibitors of enzymes with critical cysteine residues in their active sites, such as aldehyde dehydrogenase or glycosidases.[13][14]
Logical Pathway: H₂S Release and Cardioprotective Signaling
Caption: H₂S release from a glycol-derived disulfide and its downstream effects.
References
- 1. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of sulfated and acetylated derivatives of 2beta,3alpha-dihydroxy-5alpha-cholestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Sodium Thiosulfate used for? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Radioiodination of Aryl-Alkyl Cyclic Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 11. Cardioprotective effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cardioprotective Effects of Hydrogen Sulfide in Heart Diseases: From Molecular Mechanisms to Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is aldehyde dehydrogenase inhibited by sulfur compounds? In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CA2396688A1 - Glycosidase inhibitors and methods of synthesizing same - Google Patents [patents.google.com]
Troubleshooting & Optimization
preventing polymerization during thiosulfurous acid synthesis attempts
Disclaimer: Thiosulfurous acid (H₂S₂O₂) is a highly unstable and elusive molecule. To date, it has not been isolated in a pure form, and its synthesis remains a significant challenge for chemists. The information provided below is based on theoretical considerations and analogies with related, more stable sulfur compounds. These guidelines are intended for experienced researchers and should be approached with a thorough understanding of the potential hazards involved in working with reactive sulfur species.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture immediately turning cloudy and precipitating elemental sulfur?
This is the most common and expected outcome when attempting to synthesize this compound. The immediate formation of a sulfur precipitate indicates rapid decomposition and disproportionation of the target molecule. This compound is thermodynamically unstable and readily decomposes into more stable sulfur compounds, primarily elemental sulfur (S₈) and sulfur dioxide (SO₂), which in an aqueous environment can form sulfurous acid (H₂SO₃).
Q2: I'm observing a yellow to orange coloration in my solution. What does this indicate?
The appearance of a yellow or orange color is often indicative of the formation of polysulfides and polythionates. These are chains of sulfur atoms that are byproducts of the complex decomposition pathways of lower sulfur oxyacids. The color intensity can be related to the length of the sulfur chains and their concentration.
Q3: Can I use elevated temperatures to speed up the reaction?
No. Increasing the temperature will almost certainly accelerate the decomposition of this compound. These reactions should be conducted at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to minimize the rate of decomposition and polymerization.
Q4: What is the optimal pH for attempting this synthesis?
While there is no established optimal pH, reactions should be maintained under strongly acidic and anhydrous conditions. The presence of water and any basicity will catalyze the rapid decomposition of this compound.
Troubleshooting Guide
This guide addresses potential issues encountered during attempts to generate and stabilize this compound in situ.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Immediate and prolific sulfur precipitation | 1. Reaction temperature is too high.2. Presence of water or other nucleophiles.3. Use of protic solvents. | 1. Maintain reaction temperatures at or below -78 °C.2. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).3. Utilize aprotic, non-polar solvents such as carbon disulfide (CS₂) or liquid sulfur dioxide (SO₂). |
| Formation of colored byproducts (yellow/orange) | 1. Decomposition leading to polysulfides and polythionates.2. Reaction of intermediates with elemental sulfur. | 1. Employ a high concentration of a trapping agent to intercept the this compound as it is formed.2. Minimize reaction time to reduce the extent of side reactions. |
| Inconsistent or non-reproducible results | 1. Trace amounts of impurities in starting materials.2. Variations in the rate of addition of reagents.3. Atmospheric moisture contamination. | 1. Purify all starting materials immediately before use.2. Utilize a syringe pump for the slow, controlled addition of reagents at low temperatures.3. Ensure a robust inert atmosphere setup. |
Experimental Protocols
The following are hypothetical protocols based on general principles for handling unstable species. These have not been validated for the synthesis of this compound and should be considered theoretical.
Protocol 1: In Situ Generation via Hydrogen Sulfide and Sulfur Dioxide
This approach aims to generate this compound transiently at low temperatures.
-
Apparatus Setup: A three-necked flask equipped with a magnetic stirrer, a gas inlet, a gas outlet leading to a scrubber (e.g., NaOH solution), and a low-temperature thermometer is assembled and flame-dried under a high vacuum.
-
Solvent and Cooling: The flask is filled with a pre-cooled (-78 °C) anhydrous, aprotic solvent (e.g., toluene or carbon disulfide) under a positive pressure of dry argon. The flask is then immersed in a dry ice/acetone bath.
-
Reagent Introduction: Gaseous hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) are passed through drying columns (e.g., P₄O₁₀) and are then introduced simultaneously into the stirred solvent at a controlled, equimolar rate.
-
In Situ Trapping: If the goal is to study the reactivity of this compound, a suitable trapping agent (e.g., a reactive alkene or alkyne) should be present in the solvent before the introduction of the gases.
-
Analysis: The reaction mixture would need to be analyzed at low temperatures using techniques such as low-temperature NMR or IR spectroscopy to detect any transient species.
Protocol 2: Thionyl Chloride Reduction
This protocol explores the controlled reduction of thionyl chloride.
-
Apparatus Setup: A similar setup to Protocol 1 is used, with the addition of a dropping funnel for the controlled addition of the reducing agent.
-
Reagents and Solvent: A solution of thionyl chloride (SOCl₂) in an anhydrous, aprotic solvent is cooled to -78 °C in the reaction flask.
-
Reducing Agent: A stoichiometric amount of a suitable reducing agent (e.g., a cooled solution of H₂S in the same solvent) is added dropwise to the thionyl chloride solution with vigorous stirring.
-
Quenching and Analysis: The reaction would likely need to be quenched at low temperatures with a derivatizing agent to form a more stable product that could be analyzed at room temperature.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: General experimental workflow for unstable species.
Technical Support Center: Isolating Thiosulfurous Acid Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and characterization of thiosulfurous acid and its intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (H₂S₂O₃) so difficult to isolate?
A1: The primary challenge in isolating this compound is its inherent instability, particularly in aqueous solutions. The acid readily decomposes in water, yielding a variety of products, including sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, sulfuric acid, and polythionates, depending on the reaction conditions.[1][2][3] Anhydrous this compound is also thermally unstable and decomposes at temperatures above -5 °C.[1][3]
Q2: What are the main decomposition pathways for this compound?
A2: In aqueous acidic solutions, this compound and its salts (thiosulfates) decompose to produce sulfur and sulfur dioxide.[2][4] The anhydrous acid decomposes to hydrogen sulfide (H₂S) and sulfur trioxide (SO₃).[1][2] Under alkaline conditions, decomposition can yield sulfide, elemental sulfur, sulfite, and thiosulfate.[5]
Q3: Can I synthesize this compound by acidifying a thiosulfate salt solution?
A3: No, this method is not viable for isolating the acid. Acidifying aqueous solutions of thiosulfate salts, such as sodium thiosulfate (Na₂S₂O₃), will lead to the rapid decomposition of the resulting this compound.[1][3]
Q4: What conditions are necessary for the successful synthesis of this compound?
A4: The synthesis of this compound requires strictly anhydrous conditions and low temperatures.[1][3] For example, it can be prepared in diethyl ether at -78°C by reacting hydrogen sulfide with sulfur trioxide.[3]
Q5: What is the difference between thiosulfuric acid (H₂S₂O₃) and this compound (H₂S₂O₂)?
A5: These are two distinct sulfur oxoacids. Thiosulfuric acid (H₂S₂O₃) is the subject of most research regarding these unstable intermediates. This compound (H₂S₂O₂), a hypothetical compound, is even less stable and attempted syntheses have reportedly led to polymerization.[6][7]
Q6: What are Bunte salts and are they more stable?
A6: Bunte salts are S-alkyl or S-aryl esters of thiosulfuric acid. These derivatives are generally more stable than the parent acid, particularly in neutral or alkaline conditions, making them useful in synthetic applications.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation of sulfur upon acidification of thiosulfate. | Rapid decomposition of this compound in aqueous media. | This is an expected reaction. To study the acid itself, you must use anhydrous synthesis methods at low temperatures.[1][3] |
| Inconsistent results in trapping experiments. | The trapping agent may be inhibiting metabolic enzymes (e.g., CYPs) or reacting with other components in the mixture.[9] | Characterize the inhibitory potential of your trapping agent on the relevant enzyme systems. Consider using a variety of trapping agents that work through different mechanisms (e.g., nucleophiles, dienophiles) to confirm your findings.[9] |
| Failure to detect any trapped intermediates. | The intermediate may be too short-lived for the chosen trapping agent or the analytical method may not be sensitive enough. | Use highly reactive trapping agents at sufficient concentrations. Employ sensitive analytical techniques such as LC-MS/MS for detection.[9] Consider ESR-spin trapping for radical intermediates.[10] |
| Decomposition of synthesized anhydrous this compound. | The temperature has risen above the decomposition point (>-5 °C).[1][3] | Maintain strict temperature control throughout the experiment and subsequent analysis. |
Quantitative Data Summary
| Parameter | Value | Conditions |
| pKa₁ of Thiosulfuric Acid | 0.6 | Aqueous solution |
| pKa₂ of Thiosulfuric Acid | 1.74 | Aqueous solution |
| Decomposition Temperature | > -5 °C | Anhydrous |
| Half-life of S-(2-aminoethyl) ester of thiosulfuric acid | < 24 hours | Aqueous media at pH 7 |
Key Experimental Protocols
Anhydrous Synthesis of this compound
This protocol is based on methods developed for preparing the anhydrous acid at low temperatures.
Objective: To synthesize this compound under anhydrous conditions to prevent immediate decomposition.
Materials:
-
Hydrogen sulfide (H₂S) gas
-
Sulfur trioxide (SO₃)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath (-78 °C)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add anhydrous diethyl ether to the flask.
-
Bubble dry hydrogen sulfide gas through the cold diethyl ether.
-
Slowly introduce sulfur trioxide to the reaction mixture while maintaining the temperature at -78 °C. The reaction is: H₂S + SO₃ → H₂S₂O₃.[1][3]
-
The resulting solution contains this compound complexed with diethyl ether. This solution must be kept at low temperatures for any subsequent reactions or analysis.
Trapping of Thiol-Containing Intermediates
Objective: To indirectly detect the formation of unstable this compound-related intermediates by reacting them with a "trapping" agent to form a stable, detectable adduct.
Materials:
-
In vitro reaction system (e.g., human liver microsomes)
-
NADPH (for metabolic activation)
-
Substrate suspected of forming the intermediate
-
Trapping agent (e.g., N-ethylmaleimide (NEM) as a dienophile, or glutathione (GSH) as a nucleophile)[9][11]
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the microsomal incubation mixture containing buffer, microsomes, and the substrate.
-
Add the trapping agent (e.g., NEM or GSH) to the incubation mixture.
-
Initiate the metabolic reaction by adding NADPH.[9]
-
Incubate for a specific time at 37 °C.
-
Quench the reaction (e.g., with cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to detect the stable adduct formed between the reactive intermediate and the trapping agent.[9]
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for trapping reactive intermediates.
References
- 1. Thiosulfuric acid - Wikipedia [en.wikipedia.org]
- 2. Buy Thiosulfuric acid | 13686-28-7 [smolecule.com]
- 3. Thiosulfuric_acid [chemeurope.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Thiosulfuric acid (13686-28-7) for sale [vulcanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | 2937-53-3 | Benchchem [benchchem.com]
- 9. Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of sulfur-centered radical intermediates formed during the oxidation of thiols and sulfite by peroxynitrite. ESR-spin trapping and oxygen uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stabilizing thiosulfurous acid for spectroscopic analysis
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions for stabilizing and analyzing the highly labile thiosulfurous acid (H₂S₂O₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound is a hypothetical sulfur oxoacid with the formula H₂S₂O₂. Its instability stems from its high reactivity, leading to rapid decomposition.[1] In aqueous solutions, it readily deteriorates into a mixture of products including hydrogen sulfide, sulfur dioxide, elemental sulfur, and polythionic acids.[1][2] Anhydrous methods are required for its synthesis, but even then, it decomposes at temperatures above -5°C.[2]
Q2: What are the primary decomposition pathways I should be aware of?
A2: The decomposition of this compound is highly dependent on the experimental conditions:
-
Acidic Conditions: Decomposes to form hydrogen sulfide (H₂S) and sulfur dioxide (SO₂).[1] Contact with even weak acids like carbonic acid (from CO₂ in the air) can initiate this process.[3]
-
Alkaline Conditions: Rapidly deteriorates into a mixture of sulfide, sulfur, sulfite, and thiosulfate.[1]
-
Aqueous Solutions: Undergoes complex reactions to form various byproducts, including sulfur, sulfur dioxide, hydrogen sulfide, and polysulfanes.[4]
Q3: Can I generate this compound by acidifying a thiosulfate salt solution?
A3: No, this is not a practical method for isolating the acid. Acidifying aqueous solutions of thiosulfate salts (like Na₂S₂O₃) leads to immediate and rapid decomposition of the resulting thiosulfuric acid (H₂S₂O₃), a related but distinct compound, into sulfur and sulfur dioxide.[2][3] Attempting this for this compound would result in a complex mixture of decomposition products.[1]
Q4: What are the most promising methods for generating this compound for analysis?
A4: Successful generation relies on anhydrous, low-temperature synthesis. While direct synthesis of this compound (H₂S₂O₂) is challenging and leads to polymers, its more studied relative, thiosulfuric acid (H₂S₂O₃), can be prepared anhydriously.[1] Methods developed by Max Schmidt for thiosulfuric acid provide a template for handling such labile species, for instance, the reaction of hydrogen sulfide (H₂S) with sulfur trioxide (SO₃) in anhydrous diethyl ether at -78°C.[5] The key is to generate the acid in situ under conditions where it can be immediately analyzed spectroscopically before it decomposes.
Q5: Which solvents are best for stabilizing this compound or its derivatives?
A5: Water and other protic solvents should be strictly avoided. For derivatives like the S-(2-Aminoethyl) ester of thiosulfuric acid, anhydrous polar aprotic solvents are recommended. Stability is significantly enhanced in anhydrous DMSO or DMF, where the compound can remain stable for weeks.[6] In contrast, it decomposes rapidly in aqueous media.[6]
Troubleshooting Guide
Problem 1: A yellow precipitate immediately forms in my reaction vessel.
-
Likely Cause: You are observing the formation of elemental sulfur (S₈). This is a primary decomposition product of this compound and related species, especially in the presence of acid and/or water.[1][3]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Maintain Low Temperature: Conduct the synthesis and subsequent analysis at very low temperatures (e.g., -80°C) to minimize the rate of thermal decomposition.[7]
-
Control pH: Strictly avoid acidic conditions which accelerate decomposition to sulfur and SO₂.[1]
-
Problem 2: My spectroscopic signal (e.g., Raman, IR) is weak, noisy, or absent.
-
Likely Cause 1: Insufficient concentration. The acid may be decomposing faster than it is being analyzed, preventing a sufficient concentration from accumulating.
-
Solution 1: In-Situ Analysis. Couple the generation apparatus directly to the spectrometer. Use a low-temperature flow cell to analyze the product as it is formed, minimizing the time for decomposition.
-
Likely Cause 2: Interference from decomposition products. The observed spectrum may be dominated by signals from SO₂, H₂S, or the solvent, masking the signal from your target molecule.
-
Solution 2: Background Subtraction & Reference Spectra. Meticulously record background spectra of your solvent and setup. Compare your results to known spectra of potential decomposition products to identify interfering signals. For unstable compounds, techniques like cold-spray ionization mass spectrometry may be more suitable than NMR.[8]
Problem 3: I am observing unexpected peaks in my mass spectrometry analysis.
-
Likely Cause: You are likely detecting various polythionates or sulfanes formed from the complex decomposition and rearrangement reactions of this compound in solution.[1][4]
-
Solution:
-
Simplify the Matrix: Use the purest possible reagents and an anhydrous, aprotic solvent system to reduce side reactions.
-
Employ Soft Ionization: Use a soft ionization technique (e.g., electrospray ionization or cold-spray ionization) to minimize fragmentation of the labile parent molecule during analysis.[8]
-
Analyze Immediately: Introduce the sample into the mass spectrometer as quickly as possible after generation, using a cooled inlet system if available.
-
Data Summary
The stability of this compound derivatives is critically dependent on the experimental environment.
| Parameter | Condition | Stability Outcome | Reference |
| Solvent | Anhydrous DMSO or DMF | Stable for weeks | [6] |
| Aqueous Media | Rapid decomposition (<24 hrs at pH 7) | [6] | |
| pH | Acidic (< 3) | Accelerated hydrolysis to H₂S and sulfite derivatives | [6] |
| Alkaline (> 10) | Promotes disulfide formation | [6] | |
| Temperature | 2–8°C (in inert atmosphere) | Minimizes thermal degradation | [6] |
| > -5°C (anhydrous acid) | Decomposes to H₂S and SO₃ | [2] |
Key Experimental Protocols
Protocol 1: Anhydrous, Low-Temperature Generation of Thiosulfuric Acid (Model for Labile Sulfur Acids)
This protocol is adapted from methods developed for thiosulfuric acid, which serve as a model for handling the even more unstable this compound.[5]
Objective: To generate H₂S₂O₃ in an anhydrous environment suitable for immediate spectroscopic analysis.
Materials:
-
Three-neck flask, oven-dried
-
Low-temperature bath (e.g., dry ice/acetone, -78°C)
-
Source of anhydrous hydrogen sulfide (H₂S) gas
-
Source of anhydrous sulfur trioxide (SO₃) gas
-
Anhydrous diethyl ether
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble the glassware and flame-dry under vacuum or oven-dry at >120°C for several hours. Cool under a stream of inert gas.
-
Add anhydrous diethyl ether to the three-neck flask and cool the vessel to -78°C using the low-temperature bath.
-
Slowly bubble a stream of anhydrous H₂S gas through the cold solvent.
-
Concurrently and very slowly, introduce a stream of anhydrous SO₃ gas into the reaction vessel with vigorous stirring. The reaction is: H₂S + SO₃ → H₂S₂O₃.[2][5]
-
The acid is formed as an etherate (H₂S₂O₃·nEt₂O).[5] This solution must be kept at -78°C and analyzed immediately.
-
For analysis, transfer the cold solution via a pre-cooled, double-walled cannula into a cryostatted spectroscopic cell.
Protocol 2: Low-Temperature Raman Spectroscopy for Characterization
Objective: To obtain a vibrational spectrum of a thermally unstable sulfur anion. This method was successfully used to characterize the [HS₂O₃]⁻ anion.[7]
Materials:
-
Raman spectrometer with a cryostat sample holder
-
Quartz capillaries or NMR tubes
-
Low-temperature bath (-80°C or lower)
-
Solution of the target compound generated via Protocol 1
Procedure:
-
Pre-cool the spectrometer's cryostat to the desired analysis temperature (e.g., -80°C).
-
Transfer the cold analyte solution into a quartz capillary tube using a pre-cooled syringe or cannula, ensuring the entire process is done in a cold environment (e.g., within a glove box situated over a cold bath) to prevent warming.
-
Quickly seal the capillary and mount it in the pre-cooled cryostat of the Raman spectrometer.
-
Acquire the Raman spectrum. Key vibrational modes to look for in related species include S-S stretching (around 400 cm⁻¹), S-H stretching (around 2500 cm⁻¹), and S-O stretching (1000-1250 cm⁻¹).[7]
-
Record a background spectrum of the cold solvent in the same capillary for accurate subtraction.
Visualizations
Caption: Logical flow of this compound decomposition under different chemical conditions.
Caption: Step-by-step workflow for generating and analyzing labile this compound.
Caption: Decision tree for troubleshooting precipitate formation and signal loss.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thiosulfuric acid - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Buy Thiosulfuric acid | 13686-28-7 [smolecule.com]
- 5. Thiosulfuric_acid [chemeurope.com]
- 6. Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | 2937-53-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Decomposition of Thiosulfurous Acid in Protic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosulfurous acid and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the inherent instability of this compound in protic solvents. Our focus is on providing practical solutions, primarily through the use of more stable S-alkyl and S-aryl thiosulfates, commonly known as Bunte salts.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis, handling, and application of this compound analogs.
Q1: Why is my reaction mixture turning cloudy or precipitating elemental sulfur when working with thiosulfate in acidic protic solvents?
A1: this compound (H₂S₂O₃) is highly unstable in acidic aqueous and protic solutions.[1] Acidification of thiosulfate salts leads to rapid decomposition, producing elemental sulfur (which appears as a yellow precipitate), sulfur dioxide, and water.[2][3] To avoid this, it is crucial to either work under neutral to slightly alkaline conditions or, preferably, to use a more stable derivative like a Bunte salt.
Q2: I am trying to synthesize a Bunte salt (S-alkyl/aryl thiosulfate), but my yield is very low. What are the common pitfalls?
A2: Low yields in Bunte salt synthesis can arise from several factors:
-
Incomplete Reaction: Ensure the reaction is heated under reflux for a sufficient duration, typically several hours.[4] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
Side Reactions: Tertiary alkyl halides are generally unsuitable for Bunte salt formation as they tend to undergo elimination reactions.[1]
-
Purification Losses: Bunte salts are often water-soluble, which can complicate extraction and purification.[4][5] Isolation may be hindered by the formation of sodium chloride as a byproduct.[1] Purification is often best achieved by hot extraction with alcohol.[1]
-
Hydrolysis: Prolonged heating or strongly acidic/alkaline conditions during workup can lead to hydrolysis of the Bunte salt.[2][5]
Q3: My purified Bunte salt appears as an oil or is difficult to crystallize. How can I obtain a solid product?
A3: Bunte salts are typically crystalline solids.[4] If you obtain an oil, it may be due to impurities or residual solvent. Try the following:
-
Solvent Removal: Ensure all solvent is removed under reduced pressure.
-
Washing: Wash the crude product with a solvent in which the Bunte salt is insoluble, such as acetone or ether, to remove organic impurities.[4]
-
Recrystallization: Attempt recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Q4: How can I confirm the successful synthesis and purity of my Bunte salt?
A4: A combination of spectroscopic and chromatographic methods should be used:
-
Infrared (IR) Spectroscopy: Look for characteristic strong absorption bands for the S=O and S-O stretching vibrations of the thiosulfate group. Asymmetric and symmetric SO₂ stretching vibrations typically appear in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the alkyl or aryl group and show shifts consistent with the attachment of the thiosulfate moiety.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the Bunte salt and to detect any degradation products or unreacted starting materials.[7][8]
Q5: How should I store my Bunte salt solutions to minimize decomposition?
A5: While Bunte salts are significantly more stable than this compound, their solutions can still degrade over time, especially in the presence of acids or through bacterial action.[3] For optimal stability, solutions should be stored in tightly closed containers in a cool, dark place. For titrimetric standards, preparing the solution with boiled and cooled distilled water and adding a small amount of a base like sodium carbonate can inhibit decomposition.[9]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: Unexpected Precipitation During Bunte Salt Synthesis
Problem: A white or yellow precipitate forms unexpectedly during the reaction or workup of a Bunte salt synthesis.
Possible Causes & Solutions:
| Possible Cause | Observation | Recommended Action |
| Elemental Sulfur Precipitation | Yellow, fine powder. | The reaction medium may be too acidic. Check the pH and adjust to neutral if possible. Avoid prolonged heating at high temperatures. |
| Inorganic Salt Precipitation | White crystalline solid. | This is likely the sodium halide byproduct (e.g., NaCl, NaBr). Most Bunte salts are soluble in hot alcohol, which can be used to extract the desired product.[1] |
| Low Solubility of Bunte Salt | The desired product is precipitating from the reaction mixture. | This can be beneficial for isolation. If it occurs during the reaction, ensure stirring is adequate to maintain a homogenous mixture. |
Guide 2: Low Yield in Bunte Salt Reactions
Problem: The isolated yield of the Bunte salt is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Bunte salt yield.
Data Presentation: Stability of Thiosulfate Derivatives
| Compound | Solvent | Conditions | Half-life (t½) | Notes |
| Thiosulfuric Acid (H₂S₂O₃) | Water | Acidic pH | Very short (seconds to minutes) | Rapidly decomposes to S, SO₂, H₂O.[2] |
| Sodium Thiosulfate | Aqueous solution | Therapeutic plasma concentrations (37°C) | ~66 min (in presence of cisplatin) | Inactivation is much faster in the kidneys due to higher thiosulfate concentrations.[10] |
| Sodium Thiosulfate | Aqueous solution | High concentrations (urine mimic, 37°C) | ~3.7 min (in presence of cisplatin) | Demonstrates rapid inactivation of cisplatin in the kidneys.[10] |
| Bunte Salts (general) | Aqueous media | Neutral to slightly alkaline | Generally stable | Stable for use as synthetic intermediates.[4] |
| Bunte Salts (general) | Protic solvents (e.g., Ethanol, Methanol) | Neutral | Generally stable | Used as co-solvents in synthesis without significant decomposition.[1] |
Experimental Protocols
Protocol 1: General Synthesis of a Bunte Salt (S-Alkyl Thiosulfate)
This protocol describes a general method for the synthesis of a Bunte salt from an alkyl halide and sodium thiosulfate.
Materials:
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Ethanol
-
Deionized water
-
Acetone (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide in a 1:1 mixture of ethanol and water.
-
Add a 1.25 to 1.5 molar excess of sodium thiosulfate pentahydrate to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the reactivity of the alkyl halide, typically ranging from 2 to 6 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting alkyl halide.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.
-
The remaining aqueous solution may contain the Bunte salt and the sodium halide byproduct. If the Bunte salt precipitates upon cooling, it can be isolated by filtration.
-
If the Bunte salt remains in solution, it can be isolated by evaporating the water under reduced pressure.
-
Purify the crude product by washing with acetone to remove unreacted organic starting materials, followed by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture.[4]
-
Dry the purified crystals in a desiccator.
Characterization:
-
IR Spectroscopy: Acquire an IR spectrum and identify the strong S=O and S-O stretching bands.
-
NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra to confirm the structure.
Mandatory Visualizations
Cellular Mechanism of Cyanide Detoxification by Thiosulfate
The primary mechanism for the detoxification of cyanide involves the enzymatic transfer of a sulfur atom from a thiosulfate donor to the cyanide ion, converting it to the much less toxic thiocyanate. This reaction is catalyzed by the mitochondrial enzyme rhodanese.
Caption: Mechanism of cyanide detoxification by thiosulfate.[11]
Proposed Mechanism of Cisplatin Inactivation by Thiosulfate
Sodium thiosulfate is used to mitigate the nephrotoxicity of the chemotherapy drug cisplatin. It is thought to act by forming an inactive complex with cisplatin in the extracellular fluid and kidneys, preventing it from entering cells and binding to DNA.
Caption: Inactivation of cisplatin by sodium thiosulfate.[10][12][13][14]
References
- 1. myttex.net [myttex.net]
- 2. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 3. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 4. mdpi.com [mdpi.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. The chemistry of thiosulfate ions | Class experiment | RSC Education [edu.rsc.org]
- 10. Interaction of cisplatin and carboplatin with sodium thiosulfate: reaction rates and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoprotective Mechanism of Sodium Thiosulfate Against Cisplatin-Induced Nephrotoxicity Is via Renal Hydrogen Sulfide, Arginine/cAMP and NO/cGMP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium thiosulfate inhibits cis-diamminedichloroplatinum (II) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of sodium thiosulfate on the metabolism of cis-platin in human plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiosulfinate Ester Formation
Welcome to the technical support center for thiosulfinate ester synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during thiosulfinate ester synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my thiosulfinate yield consistently low?
Low yields are a common issue in thiosulfinate synthesis and can be attributed to several factors, primarily the inherent instability of the thiosulfinate product.
-
Potential Cause 1: Inappropriate pH. Thiosulfinates are highly susceptible to decomposition at pH values outside of the optimal range.
-
Solution: Maintain a pH between 4.5 and 5.5 for maximal stability.[1][2] At this pH, the rate of decomposition is significantly reduced. Acidic conditions below pH 3.6 can prevent thiosulfinate formation altogether, especially in enzymatic reactions where the enzyme alliinase is irreversibly inhibited.[3]
-
-
Potential Cause 2: High Reaction Temperature. Elevated temperatures can accelerate the decomposition of thiosulfinates.
-
Solution: For chemical synthesis, such as the oxidation of disulfides, it is recommended to carry out the reaction at 0°C (on ice) to improve yield and reaction consistency.[4] For enzymatic synthesis, the alliinase enzyme's activity decreases significantly above 42°C and it can be denatured at temperatures greater than 60°C.[5]
-
-
Potential Cause 3: Suboptimal Reactant Concentrations or Catalyst. In chemical synthesis, the ratio of oxidant to disulfide is critical.
-
Solution: Use an optimized ratio of hydrogen peroxide to disulfide. An excess of oxidant can lead to over-oxidation to thiosulfonates. For the oxidation of diallyl disulfide (DADS) to allicin, a protocol with a high yield (>91%) utilizes a specific ratio of DADS, formic acid (as a catalyst), and hydrogen peroxide.[4][6]
-
-
Potential Cause 4: Presence of Oxygen. Thiols, which can be precursors or byproducts, are susceptible to oxidation to disulfides in the presence of air, which can affect the overall reaction equilibrium and yield.
-
Solution: While not always critical for the primary thiosulfinate synthesis, if you are working with thiol precursors, deoxygenating solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
The formation of byproducts is a common challenge. Identifying these impurities is the first step to mitigating their formation.
-
Potential Side Product 1: Disulfides and Polysulfides. Thiosulfinates can decompose into various sulfur compounds, including diallyl sulfide, diallyl disulfide, and diallyl trisulfide.[5][7]
-
Solution: Optimize the reaction time and temperature to isolate the thiosulfinate before it decomposes. Additionally, maintaining the optimal pH of 4.5-5.5 will enhance stability.
-
-
Potential Side Product 2: Mixed Thiosulfinates. When synthesizing unsymmetrical thiosulfinates from a mixture of different disulfides, a random condensation of the respective sulfenic acid intermediates can lead to a mixture of products.[4]
-
Solution: To obtain a single desired unsymmetrical thiosulfinate, it is preferable to use a method that allows for controlled, sequential introduction of the different sulfenic acid precursors, if possible. Otherwise, purification by HPLC will be necessary to isolate the desired product.[1]
-
-
Potential Side Product 3: Thiosulfonates (Over-oxidation). Using an excessive amount of oxidant or a very strong oxidant can lead to the formation of more stable, but undesired, thiosulfonates.
Q3: How can I effectively purify my thiosulfinate product?
Purification can be challenging due to the reactivity and potential instability of thiosulfinates.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC). HPLC is a powerful technique for the separation and purification of thiosulfinates.[1][9]
-
Alternative Method: Solvent Extraction and Column Chromatography. For a less instrument-intensive approach, a combination of solvent extraction and silica gel column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a thiosulfite ester and a thiosulfinate ester?
While the term "thiosulfite ester" might be used colloquially, the more precise and commonly used term in the scientific literature for the R-S(O)-S-R' functional group is a thiosulfinate ester . Thiosulfite esters, with the structure R-O-S(O)-S-R', are less common. This guide focuses on the synthesis of thiosulfinate esters.
Q2: What are the main methods for synthesizing thiosulfinate esters?
There are two primary approaches for thiosulfinate ester synthesis:
-
Chemical Synthesis: This typically involves the controlled oxidation of a corresponding disulfide (R-S-S-R) using an oxidizing agent like hydrogen peroxide, often in the presence of an acid catalyst such as formic or acetic acid.[4]
-
Enzymatic Synthesis: This method mimics the natural formation of thiosulfinates in plants like garlic. It utilizes the enzyme alliinase to act on a precursor molecule, an S-alk(en)yl-L-cysteine sulfoxide (e.g., alliin), to produce a sulfenic acid. Two molecules of the sulfenic acid then spontaneously condense to form the thiosulfinate.[5][10]
Q3: What are the optimal storage conditions for thiosulfinates?
Due to their instability, proper storage is crucial.
-
Temperature: Store at low temperatures, such as 4°C, to minimize thermal decomposition.
-
pH: If in solution, maintain a pH of 4.5-5.5 for maximum stability.[1][2]
-
Solvent: The choice of solvent can influence stability. Polar solvents may facilitate decomposition pathways. For long-term storage, consider keeping the purified compound neat or in a non-polar solvent at low temperatures.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the factors influencing thiosulfinate synthesis and stability.
Table 1: Effect of pH on Thiosulfinate Stability
| pH Range | Stability | Comments |
| 1.2 | Moderate | More stable than at neutral or basic pH. |
| 3.6 | Very Low | Minimal to no thiosulfinate formation in enzymatic synthesis.[3] |
| 4.5 - 5.5 | Highest | Optimal pH range for thiosulfinate stability. [1][2] |
| 6.5 - 7.5 | Low | Significant decomposition observed.[1][2] |
| 8.0 - 9.0 | Lowest | Rapid decomposition occurs.[1][2] |
Table 2: Optimal pH for Enzymatic Thiosulfinate Formation (using Alliinase)
| Thiosulfinate Type | Optimal pH for Formation |
| Dipropenyl thiosulfinates (e.g., allicin) | 4.5 - 5.0[3] |
| Dimethyl thiosulfinate | 5.5[3] |
| Methyl propenyl thiosulfinates | 6.5 - 7.0[3] |
Table 3: Effect of Temperature on Alliinase Activity
| Temperature | Effect on Alliinase |
| 37°C | High activity.[3] |
| > 42°C | Activity decreases considerably.[5] |
| > 60°C | Enzyme can be denatured.[5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Allicin (Diallyl Thiosulfinate) via Disulfide Oxidation
This protocol is adapted from an optimized procedure for high-yield allicin synthesis.[4][6]
Materials:
-
Diallyl disulfide (DADS)
-
Formic acid
-
Hydrogen peroxide (30%)
-
Dichloromethane (DCM)
-
Distilled water
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask cooled in an ice bath (0°C), mix diallyl disulfide (2 g, 13.7 mmol) with 5 mL of formic acid. Stir the mixture for 5 minutes.
-
Slowly add 3 mL of 30% hydrogen peroxide (29.6 mmol) to the stirring mixture.
-
Continue stirring the reaction on ice. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4 hours.
-
Quench the reaction by adding 25 mL of distilled water.
-
Transfer the mixture to a separatory funnel and extract the product three times with DCM.
-
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of the eluent (n-hexane:ethyl acetate, 2:1).
-
Purify the allicin by silica gel column chromatography using the n-hexane:ethyl acetate (2:1) eluent system.
-
Collect the fractions containing pure allicin and remove the solvent under reduced pressure.
Protocol 2: Enzymatic Synthesis of Thiosulfinates
This protocol provides a general framework for the enzymatic synthesis of thiosulfinates using alliinase.
Materials:
-
S-alk(en)yl-L-cysteine sulfoxide (e.g., alliin)
-
Alliinase (can be a purified enzyme or a crude garlic extract)
-
Phosphate buffer (pH 4.5-5.0)
Procedure:
-
Prepare a solution of the S-alk(en)yl-L-cysteine sulfoxide in the phosphate buffer.
-
Add the alliinase solution to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes), as the reaction is typically rapid.[3]
-
Stop the reaction by adding a water-miscible organic solvent like methanol or by flash-freezing in liquid nitrogen to denature the enzyme.
-
The resulting thiosulfinate can then be extracted and purified as described in the chemical synthesis protocol.
Visualizations
Figure 1: General Signaling Pathway for Thiosulfinate Formation
References
- 1. brieflands.com [brieflands.com]
- 2. A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols. [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thiosulfurous Acid Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiosulfurous acid and its salts. The information addresses common issues related to identifying byproducts during its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition byproducts of this compound?
A1: this compound (H₂S₂O₃) is inherently unstable, particularly in aqueous solutions. Its decomposition can yield a variety of byproducts depending on the reaction conditions. The most common products include elemental sulfur (S), sulfur dioxide (SO₂), hydrogen sulfide (H₂S), polysulfanes, sulfuric acid (H₂SO₄), and various polythionates.[1][2][3]
Q2: How does pH influence the decomposition process and the resulting byproducts?
A2: The pH of the solution is a critical factor in determining the decomposition pathway.
-
In acidic solutions , this compound and its salts readily decompose to produce elemental sulfur (which precipitates, causing turbidity) and sulfur dioxide gas.[4][5] The overall reaction with thiosulfate ions is: 8 S₂O₃²⁻ + 16 H⁺ → 8 SO₂ + S₈ + 8 H₂O.[6][7]
-
In alkaline conditions , the decomposition pathways are different and can result in the formation of various sulfur species, including sulfide, sulfite, and sulfate, alongside elemental sulfur.[5]
Q3: What happens when anhydrous this compound decomposes?
A3: The decomposition of anhydrous this compound, which is unstable above -5°C, proceeds differently. At elevated temperatures, it primarily breaks down into hydrogen sulfide (H₂S) and sulfur trioxide (SO₃).[2][6]
Q4: What is the disproportionation reaction of thiosulfate?
A4: Disproportionation is a reaction where a substance in an intermediate oxidation state is converted into substances with both higher and lower oxidation states. In thiosulfate (S₂O₃²⁻), the two sulfur atoms have different oxidation states. During disproportionation, the inner (sulfonate) sulfur is mainly oxidized to sulfate (SO₄²⁻), while the outer (sulfane) sulfur is predominantly reduced to sulfide (S²⁻).[8][9] This process is a key metabolic pathway for some bacteria.[9]
Q5: Why did my thiosulfate solution become cloudy during an experiment?
A5: The cloudiness, or turbidity, is almost certainly due to the precipitation of elemental sulfur.[10] This typically occurs when a thiosulfate solution is acidified, either intentionally or through exposure to acidic conditions, such as CO₂ from the air, which can lower the pH.[4] The decomposition is more rapid in dilute solutions.[4]
Troubleshooting Guide
Issue: Unexpected formation of a yellow precipitate in my thiosulfate solution.
-
Probable Cause: The solution has become acidic, leading to the decomposition of thiosulfate and the precipitation of elemental sulfur.[4][5]
-
Solution:
-
Check the pH of your solution. Thiosulfate solutions are more stable under neutral to slightly alkaline conditions.
-
Ensure all glassware is thoroughly rinsed to remove any acidic residues.
-
If preparing standard solutions, use boiled, deionized water to minimize dissolved CO₂, which can form carbonic acid.
-
Store thiosulfate solutions in tightly sealed containers to limit exposure to atmospheric CO₂.
-
Issue: I detect an acrid smell (similar to burnt matches) during my experiment.
-
Probable Cause: This smell is characteristic of sulfur dioxide (SO₂), a gaseous byproduct of this compound decomposition under acidic conditions.[4]
-
Solution:
-
Ensure your experiment is conducted in a well-ventilated area or a fume hood to avoid inhalation of SO₂.
-
Confirm the pH of your reaction mixture. If acidity is not desired, adjust the pH with a suitable buffer.
-
To confirm the presence of SO₂, you can bubble the gas through a solution of potassium permanganate; the purple color will disappear if SO₂ is present.
-
Issue: Difficulty in quantifying byproducts due to the complexity of the mixture.
-
Probable Cause: The decomposition of this compound can produce a complex mixture of soluble ions (sulfite, sulfate, polythionates), solids (sulfur), and gases (SO₂, H₂S).[1][2]
-
Solution:
-
Employ a combination of analytical techniques to identify and quantify the different species.
-
Use Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) coupled with a conductivity or mass spectrometry (MS) detector for separating and quantifying soluble sulfur oxyanions.[11]
-
Utilize Gas Chromatography (GC) with a sulfur-specific detector, such as a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), for gaseous byproducts.[12]
-
Elemental sulfur can be filtered, dried, and quantified gravimetrically or dissolved in an appropriate solvent for analysis.
-
Byproduct Distribution Overview
The relative amounts of decomposition byproducts are highly dependent on the experimental conditions. The following table summarizes the expected products under various scenarios.
| Condition | Major Byproducts | Minor Byproducts | Reference |
| Aqueous Acidic (e.g., + HCl) | Elemental Sulfur (S), Sulfur Dioxide (SO₂) | Polythionates | [1][4][5] |
| Aqueous Alkaline | Sulfide (S²⁻), Sulfite (SO₃²⁻), Sulfate (SO₄²⁻) | Elemental Sulfur (S) | [5] |
| Thermal (Anhydrous) | Hydrogen Sulfide (H₂S), Sulfur Trioxide (SO₃) | N/A | [2][6] |
| Bacterial Disproportionation | Sulfate (SO₄²⁻), Sulfide (S²⁻) | Elemental Sulfur (S) | [8][9] |
Experimental Protocols
Protocol: Identification of this compound Decomposition Byproducts
This guide outlines a general methodology for identifying the solid, liquid, and gaseous byproducts of this compound decomposition.
1. Sample Preparation and Reaction Initiation: a. Prepare an aqueous solution of a thiosulfate salt (e.g., sodium thiosulfate, Na₂S₂O₃). b. Initiate decomposition by adding a dilute acid (e.g., HCl) dropwise while stirring in a sealed reaction vessel equipped with a gas outlet. c. The reaction vessel should be connected via tubing to a gas-washing bottle or a gas sampling bag for collection of gaseous products.
2. Analysis of Gaseous Byproducts: a. Sulfur Dioxide (SO₂): Bubble the evolved gas through a dilute, acidified solution of potassium permanganate. A color change from purple to colorless indicates the presence of SO₂. b. Hydrogen Sulfide (H₂S): Bubble the gas through a lead acetate solution. The formation of a black precipitate (PbS) confirms the presence of H₂S.[4] c. Quantitative Analysis: For quantification, inject a sample of the headspace gas into a Gas Chromatograph (GC) equipped with a suitable column and a sulfur-specific detector.[12]
3. Analysis of Solid Precipitate: a. Once the reaction is complete, filter the solution using a pre-weighed filter paper to collect the yellow precipitate. b. Wash the precipitate with deionized water to remove any soluble impurities and then with a small amount of ethanol to aid in drying. c. Dry the filter paper and precipitate in a desiccator or a low-temperature oven. d. The solid can be identified as elemental sulfur by its characteristic yellow color and can be quantified gravimetrically. Further confirmation can be done using techniques like X-ray Diffraction (XRD).
4. Analysis of Soluble Byproducts: a. Take an aliquot of the clear filtrate from the previous step. b. Ion Chromatography (IC): Dilute the sample appropriately and inject it into an ion chromatograph with an anion-exchange column and a conductivity detector.[11] c. Compare the retention times of the peaks in the sample chromatogram to those of known standards for sulfite (SO₃²⁻), sulfate (SO₄²⁻), and various polythionates (SₓO₆²⁻) to identify and quantify the soluble species. d. In-situ Monitoring: For kinetic studies, the disappearance of the thiosulfate peak can be monitored over time using techniques like in-situ FT-IR spectroscopy.[13][14]
Visualizing Decomposition Pathways
The following diagram illustrates the different decomposition pathways of this compound based on the surrounding chemical environment.
References
- 1. quora.com [quora.com]
- 2. Thiosulfuric acid - Wikipedia [en.wikipedia.org]
- 3. Thiosulfuric acid - Wikiwand [wikiwand.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Thiosulfuric acid (13686-28-7) for sale [vulcanchem.com]
- 6. Buy Thiosulfuric acid | 13686-28-7 [smolecule.com]
- 7. Thiosulfate - Wikipedia [en.wikipedia.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Thiosulfate Disproportionation by Desulfotomaculum thermobenzoicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 12. asap.nl [asap.nl]
- 13. redox - Experimental measurment of thiosulphuric acid decomposition kinetics - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Modeling Unstable Sulfur Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of unstable sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my molecular dynamics (MD) simulations of sulfur-containing proteins showing inaccurate solvation energies?
A1: A primary reason for inaccurate solvation free energies in MD simulations of sulfur-containing molecules is the limitation of standard non-polarizable force fields.[1][2][3][4] These force fields often use a simple point-charge model that fails to capture the electronic anisotropy of sulfur atoms, such as the presence of lone pairs and σ-holes.[2][3][4] This inadequate representation of the electrostatic potential leads to errors in calculating interactions with solvent molecules.
To address this, consider using a polarizable force field, such as one based on the Drude oscillator model, which allows for a more dynamic representation of the electronic distribution in response to the local environment.[1] Alternatively, force fields that incorporate off-atom charged sites (virtual particles) to mimic lone pairs can significantly improve the accuracy of hydration free energies.[2][3][4]
Q2: My quantum mechanics (QM) calculation for a sulfur-containing molecule is not converging. What are some common causes?
A2: Convergence issues in QM calculations involving sulfur compounds can arise from several factors:
-
Difficult Electronic Structure: Sulfur's ability to exist in multiple oxidation states and form various types of bonds can lead to a complex electronic structure that is challenging for self-consistent field (SCF) methods to solve.
-
Choice of Method and Basis Set: An inadequate level of theory or a basis set that doesn't properly describe the diffuse nature of sulfur's valence electrons can lead to convergence problems. For instance, a basis set without diffuse functions might be insufficient.
-
Initial Geometry: A poor initial 3D structure can cause convergence failure. Ensure your starting geometry is reasonable, without unusually long bonds or steric clashes.[5]
-
Input File Errors: Simple syntax errors in the input file, such as a missing blank line after the geometry specification or incorrect keywords, are common sources of immediate calculation failure.[6]
Q3: How do I choose the right computational method for my research on unstable sulfur compounds?
A3: The choice of method depends on the specific research question:
-
For large systems and long timescales (e.g., protein dynamics): Molecular Mechanics (MM) with a well-parameterized force field is the most feasible approach. For enhanced accuracy, opt for polarizable force fields or those with virtual sites for sulfur.[1][2][3][4]
-
For studying reaction mechanisms, electronic properties, and bond breaking/forming: Quantum Mechanics (QM) is necessary. Density Functional Theory (DFT) with a functional like B3LYP is a common choice for balancing accuracy and computational cost.[7] For higher accuracy, especially with challenging electronic structures, post-Hartree-Fock methods like MP2 can be used.[1]
-
For refining specific regions of a large system (e.g., an active site): A hybrid QM/MM approach is ideal. This allows you to treat the reactive center with a high level of theory (QM) while modeling the surrounding environment with a more efficient method (MM).
Troubleshooting Guides
Problem 1: Unrealistic Geometries or Bond Angles in Modeled Sulfur Compounds
-
Symptom: After energy minimization, the modeled sulfur-containing molecule exhibits distorted bond angles, incorrect stereochemistry, or non-planar aromatic rings.
-
Possible Cause: The initial 2D to 3D conversion may have resulted in a conformationally strained structure.[5] Standard minimization algorithms can get trapped in local minima, failing to correct these fundamental geometric problems.
-
Troubleshooting Steps:
-
Manual Inspection: Carefully examine the initial 3D structure before running any calculations. Use visualization software to check for obvious errors in stereochemistry and conformation.
-
Conformational Search: For flexible molecules, perform a conformational search to identify a low-energy starting structure.
-
Verify Stereochemistry: Explicitly check and confirm the absolute stereochemistry (R/S) of all chiral centers in your model.[5]
-
Use Appropriate Force Field: Ensure the force field you are using is well-parameterized for the specific type of sulfur compound you are modeling.
-
Problem 2: Inaccurate Prediction of Non-Covalent Interactions (e.g., Hydrogen Bonds, Halogen Bonds) with Sulfur
-
Symptom: The computational model fails to reproduce experimentally known directional non-covalent interactions involving the sulfur atom.
-
Possible Cause: The atomic point-charge model in the force field does not adequately represent the anisotropic distribution of electron density around the sulfur atom (i.e., its lone pairs and potential for σ-hole interactions).[2][3][4]
-
Troubleshooting Steps:
-
Upgrade the Force Field: Switch to a force field that includes off-atom charge sites to better model the electrostatic potential around sulfur. The OPLS-AA and OPLS/CM5 force fields have been modified with such features.[2][3][4]
-
Employ a Polarizable Force Field: Use a polarizable model, like the Drude polarizable force field, which can adapt the charge distribution to the chemical environment, providing a more accurate description of intermolecular interactions.[1]
-
QM Calculations for Key Interactions: If a specific non-covalent interaction is critical, perform high-level QM calculations on a simplified model system to obtain a benchmark for the interaction energy and geometry.
-
Quantitative Data Summary
The following table summarizes the improvement in the mean unsigned error (MUE) of the free energy of hydration for sulfur compounds when using a more advanced force field model compared to a standard one.
| Force Field Model | Mean Unsigned Error (MUE) in Free Energy of Hydration (kcal/mol) | Reference |
| Standard OPLS Force Fields | ~1.4 | [2][3][4] |
| OPLS with Off-Atom Charged Sites | 0.4 - 0.7 | [2][3][4] |
Experimental Protocols
Protocol 1: Parameterization of a Polarizable Force Field for Sulfur Compounds
This protocol outlines the general methodology for parameterizing a polarizable force field, such as the Drude model, for a new sulfur-containing molecule.[1]
-
Quantum Mechanical (QM) Calculations:
-
Perform geometry optimization and vibrational frequency calculations for the target molecule in the gas phase using a suitable level of theory (e.g., MP2/aug-cc-pVDZ).[1]
-
Calculate the potential energy surface by scanning key dihedral angles.
-
Determine gas-phase properties like dipole moments.
-
-
Force Field Parameter Optimization:
-
Initial Guess: Start with initial parameters from an existing force field (e.g., CHARMM22). Obtain initial charges and define virtual particles (lone pairs) for the sulfur atoms.[1]
-
Iterative Refinement: Adjust the force field parameters (e.g., charges, van der Waals parameters, bond, angle, and dihedral terms) to reproduce the QM data from step 1.
-
Condensed-Phase Properties: Further refine the parameters by fitting to experimental condensed-phase data, such as heats of vaporization, molecular volumes, and free energies of hydration.[1]
-
-
Validation:
-
Test the newly parameterized force field by running simulations and comparing the results against a set of experimental data that was not used in the parameterization process. This could include properties like dielectric constants.[1]
-
Visualizations
Caption: Workflow for parameterizing a polarizable force field.
Caption: Troubleshooting logic for MD simulation inaccuracies.
References
- 1. Polarizable Empirical Force Field for Sulfur-Containing Compounds Based on the Classical Drude Oscillator Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curious Wavefunction: Rookie mistakes in molecular modeling: Part 1 [wavefunction.fieldofscience.com]
- 6. Gaussian Common Errors and Solutions | Zhe WANG, Ph.D. [wongzit.github.io]
- 7. scilit.com [scilit.com]
Technical Support Center: NMR Analysis of Stereochemically Rigid Thiosulfite Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stereochemically rigid thiosulfite esters. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during NMR analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the possible causes and solutions?
Broad or poorly resolved peaks in the NMR spectrum of a stereochemically rigid thiosulfite ester can be caused by several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[1][2]
-
Possible Causes:
-
Chemical Exchange: Even in "rigid" molecules, some degree of conformational exchange may occur on the NMR timescale, leading to peak broadening. This is particularly relevant for thiosulfite esters which can undergo ring-flipping or other dynamic processes.[3]
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader signals.[1][4]
-
Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen or trace metals, can significantly shorten relaxation times and cause peak broadening.[4]
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad and distorted peaks.[1][4]
-
Incomplete Dissolution: If the sample is not fully dissolved, the suspension can cause line broadening.
-
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[5][6][7]
-
If the peaks sharpen at higher temperatures, it indicates that you are in an intermediate exchange regime. Further increasing the temperature may lead to a sharp, averaged spectrum.
-
If the peaks sharpen at lower temperatures, it suggests that you can "freeze out" the conformational exchange, resulting in separate, sharp signals for each conformer.
-
-
Dilute the Sample: Prepare a more dilute sample to minimize viscosity and intermolecular interaction effects.[1][4]
-
Degas the Sample: Remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the sample for several minutes or by using the freeze-pump-thaw method.[8]
-
Re-shim the Spectrometer: Carefully shim the magnetic field before acquiring the spectrum. If the problem persists, it may be a hardware issue requiring a specialist.[1][4]
-
Ensure Complete Dissolution: Visually inspect the sample for any solid particles. If necessary, filter the sample.
-
2. I am observing more signals than expected, especially for methylene (CH₂) groups. Why is this happening?
The observation of extra signals, particularly for CH₂ groups, is a common feature in the NMR spectra of stereochemically rigid molecules and is often due to the presence of diastereotopic protons.[9][10][11]
-
Explanation: In a chiral molecule or a molecule with a prochiral center, the two protons of a methylene group can be in chemically non-equivalent environments. These are called diastereotopic protons and will have different chemical shifts, leading to two separate signals.[9][11] They will also couple to each other, typically resulting in a pair of doublets (an AX spin system) or more complex patterns if coupled to other protons.
-
Confirmation:
-
2D NMR: A COSY spectrum will show a cross-peak between the two diastereotopic protons. An HSQC spectrum will show two distinct proton signals correlated to the same carbon signal.
-
Symmetry Analysis: If the molecule lacks a plane of symmetry that bisects the H-C-H angle, the methylene protons are likely to be diastereotopic.[10]
-
3. The chemical shifts of my compound seem unusual or are difficult to predict. How can I confidently assign them?
The presence of sulfur atoms and the rigid stereochemistry in thiosulfite esters can lead to chemical shifts that deviate from standard values for acyclic esters.
-
Influencing Factors:
-
Anisotropy of the S=O and S-S bonds: The magnetic anisotropy of the sulfinyl and disulfide groups can cause significant shielding or deshielding of nearby protons, depending on their spatial orientation.
-
Ring Strain and Conformation: In cyclic thiosulfite esters, the ring conformation can force protons into shielded or deshielded regions of anisotropic groups.
-
-
Strategies for Assignment:
-
2D NMR Spectroscopy:
-
COSY: To establish proton-proton connectivities.
-
HSQC/HMQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
-
Computational NMR Prediction:
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
4. I am struggling to determine the relative stereochemistry using NOE data. What are the common pitfalls?
While NOESY and ROESY are powerful techniques, interpreting the data for stereochemical assignment requires care.[2][8]
-
Common Issues:
-
Spin Diffusion in NOESY: For larger molecules, magnetization can be transferred from proton A to B, and then from B to C, resulting in a false A-C cross-peak. This can lead to incorrect structural assignments.
-
Zero-Quantum Coherence in NOESY: Strongly J-coupled protons can give rise to artifacts that can be mistaken for NOE cross-peaks.
-
Ambiguous NOEs: An observed NOE may be consistent with more than one stereoisomer.
-
-
Troubleshooting and Best Practices:
-
Use ROESY: For medium-sized molecules, ROESY is often preferred as it is less susceptible to spin diffusion. ROE signals are always positive, which can simplify spectral interpretation.
-
Optimize Mixing Time: The intensity of NOE/ROE cross-peaks is dependent on the mixing time. A range of mixing times should be tested to distinguish between direct and indirect NOEs.
-
Quantitative Analysis: Whenever possible, use known, fixed distances in the molecule (e.g., geminal protons) to calibrate NOE intensities and derive more accurate distance restraints.
-
Combine with Other Data: Use coupling constants and computational modeling to support the stereochemical assignment derived from NOE data.
-
Data Presentation: NMR Data for Thiosulfite Esters and Related Compounds
The following tables provide typical chemical shift ranges for protons and carbons in thiosulfite esters and related sulfur-containing heterocycles. These values are approximate and can be influenced by substitution, solvent, and conformation.
Table 1: Approximate ¹H NMR Chemical Shift Ranges
| Functional Group | Chemical Shift (ppm) | Notes |
| H-C-S(O)-S | 2.5 - 4.5 | Highly dependent on stereochemistry and ring size. |
| H-C-O-S(O) | 3.5 - 5.0 | Similar to protons alpha to an ester, but can be shifted. |
| Diastereotopic CH₂ | Δδ up to 1.0 ppm | The difference in chemical shift can be significant. |
Table 2: Approximate ¹³C NMR Chemical Shift Ranges
| Functional Group | Chemical Shift (ppm) | Notes |
| C-S(O)-S | 30 - 60 | |
| C-O-S(O) | 60 - 90 | |
| Thioester C=O | 190 - 210 | Generally downfield from regular esters. |
Table 3: Representative Vicinal Coupling Constants in Rigid Rings
| Dihedral Angle (H-C-C-H) | Typical ³JHH (Hz) | Notes |
| ~0° (eclipsed, cis) | 7 - 10 | |
| ~60° (gauche) | 1 - 5 | |
| ~180° (anti, trans) | 8 - 13 | Can be used to infer stereochemistry via the Karplus relationship. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Detecting Dynamic Processes
-
Sample Preparation: Prepare the sample in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈, DMSO-d₆). Use a robust NMR tube designed for VT experiments.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Increments:
-
To study slow exchange, decrease the temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.
-
To study fast exchange, increase the temperature in 10-20 K increments, observing the same equilibration time.
-
-
Data Analysis: Observe changes in chemical shifts, line widths, and the coalescence of signals. The coalescence temperature can be used to calculate the energy barrier for the dynamic process.[3]
Protocol 2: 2D NOESY/ROESY for Stereochemical Assignment
-
Sample Preparation: Prepare a dilute, degassed sample to minimize intermolecular NOEs and paramagnetic broadening.
-
Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum. For molecules with molecular weights between 700-1200 Da, ROESY is generally preferred to avoid zero-crossings in NOE intensity.
-
Use a range of mixing times (e.g., 100-800 ms) to build up NOE/ROE intensities and check for spin diffusion.
-
-
Processing: Process the 2D data with appropriate window functions.
-
Analysis:
-
Identify cross-peaks, which indicate spatial proximity between the correlated protons.
-
Correlate the observed NOEs/ROEs with inter-proton distances in possible stereoisomers. Molecular modeling can be very helpful in this step.
-
Be cautious of artifacts and, if possible, use quantitative measurements for more reliable assignments.
-
Visualizations
Caption: A workflow for troubleshooting common NMR issues.
Caption: Logical flow for stereochemical assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Heteronuclear coupling [chem.ch.huji.ac.il]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. iq.ufrgs.br [iq.ufrgs.br]
- 13. rsc.org [rsc.org]
managing the rapid deterioration of thiosulfurous acid in alkaline conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosulfurous acid (H₂S₂O₂), focusing on its rapid deterioration in alkaline environments. Given the highly unstable and transient nature of this compound, direct experimental data is scarce. The following guidance is based on established chemical principles and extrapolated from the behavior of related, more stable sulfur-oxo anions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in alkaline media.
| Issue | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Decomposition | High concentration of hydroxide ions catalyzing the decomposition. | - Control pH: Maintain the pH within a moderately alkaline range (e.g., pH 9-11) rather than strongly alkaline conditions, if the experiment allows. - Lower Temperature: Conduct the reaction at the lowest possible temperature to decrease the decomposition rate. - Inert Atmosphere: The presence of oxygen can accelerate the decomposition of sulfur compounds. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of Elemental Sulfur | Disproportionation of this compound into more stable sulfur species. | - Chelating Agents: If compatible with the experimental system, consider the use of chelating agents to sequester metal ions that can catalyze sulfur precipitation. - Solvent System: Evaluate the use of co-solvents that may increase the solubility of elemental sulfur, if permissible for the reaction. |
| Inconsistent or Non-Reproducible Results | Variability in the rate of this compound decomposition between experiments. | - Standardize Reagent Addition: Add the alkaline solution at a controlled, consistent rate to ensure a uniform reaction environment. - Vigorous and Consistent Stirring: Ensure homogeneous mixing to avoid localized areas of high pH that can accelerate decomposition. - Freshly Prepared Solutions: Use freshly prepared solutions of any precursors to this compound to minimize the impact of their degradation over time. |
| Interference from Decomposition Products | The formation of sulfide, sulfite, and thiosulfate can interfere with analytical measurements or subsequent reaction steps. | - Selective Analysis: Employ analytical techniques that can differentiate between the various sulfur species. For example, ion chromatography can be used to separate and quantify sulfite and thiosulfate. - Quenching: If the experiment aims to study a reaction of this compound, consider methods to rapidly quench the decomposition at specific time points before analysis. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound decompose so rapidly in alkaline conditions?
A1: In alkaline conditions, this compound undergoes rapid disproportionation. The hydroxide ions in the solution likely facilitate nucleophilic attack on the sulfur atoms, leading to the cleavage of the S-S bond and rearrangement into more thermodynamically stable sulfur compounds. The primary decomposition products in an alkaline environment are sulfide (S²⁻), elemental sulfur (S), sulfite (SO₃²⁻), and thiosulfate (S₂O₃²⁻)[1].
Q2: What is the expected pathway for the decomposition of this compound in an alkaline solution?
A2: While the precise mechanism is not well-documented due to the acid's instability, a probable pathway involves the deprotonation of this compound to form the thiosulfite anion (S₂O₂²⁻). This anion is highly unstable and can disproportionate through a series of redox reactions.
Caption: Alkaline Decomposition Pathway of this compound.
Q3: Are there any methods to temporarily stabilize this compound in an alkaline solution for experimental use?
A3: Direct stabilization of this compound is extremely challenging. However, insights can be drawn from related, more stable, low-oxidation-state sulfur compounds like dithionites. For these compounds, stability in alkaline solutions is enhanced by:
-
Maintaining a specific pH range: For sodium dithionite, a pH range of 9-12 has been shown to slow decomposition.
-
Excluding Oxygen: Working under strictly anaerobic conditions is critical.
-
Low Temperatures: Keeping the solution cold will significantly reduce the rate of decomposition.
Q4: What analytical techniques can be used to monitor the decomposition of this compound?
A4: Direct real-time monitoring of this compound is difficult. An indirect approach is to monitor the appearance of its more stable decomposition products.
-
Ion Chromatography: This is a powerful technique for separating and quantifying anionic species like sulfite and thiosulfate.
-
UV-Vis Spectroscopy: While this compound itself may not have a distinct and stable UV-Vis spectrum, the formation of some decomposition products might be trackable.
-
Raman Spectroscopy: This technique could potentially be used to identify the S-S bond in this compound and monitor its disappearance, though this would be a complex in-situ measurement.
Experimental Protocols
Protocol 1: General Procedure for Handling Reactions Involving In-Situ Generated this compound in Alkaline Media
This protocol outlines a general workflow for experiments where this compound is generated in-situ and immediately used in an alkaline environment.
Caption: Experimental Workflow for In-Situ this compound Reactions.
Methodology:
-
System Preparation:
-
Assemble the reaction glassware and ensure it is dry and free of contaminants.
-
Purge the entire system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
Place the reaction vessel in a cooling bath (e.g., ice-water bath) to maintain a low and stable temperature.
-
-
Reagent Preparation:
-
Prepare all reagent solutions using deoxygenated solvents.
-
Pre-cool the solutions to the reaction temperature before addition.
-
-
Reaction Execution:
-
Under vigorous stirring, add the precursor for this compound to the reaction vessel.
-
Slowly, and at a controlled rate (e.g., using a syringe pump), add the alkaline solution to achieve the desired pH.
-
Immediately following the pH adjustment, add the reactant that is intended to react with the in-situ generated this compound.
-
-
Monitoring and Analysis:
-
If possible, monitor the reaction using an in-situ probe (e.g., pH, temperature).
-
At desired time points, withdraw aliquots and immediately quench the reaction if necessary (e.g., by rapid acidification or addition of a derivatizing agent) to stop the decomposition.
-
Analyze the quenched samples using appropriate techniques to determine the concentration of reactants and products.
-
Protocol 2: Qualitative Test for this compound Decomposition Products
Objective: To qualitatively confirm the formation of major decomposition products of this compound in an alkaline medium.
Materials:
-
A source of this compound (e.g., by acidification of a thiosulfate solution followed by rapid neutralization, or other synthetic routes).
-
Sodium hydroxide solution (1 M).
-
Lead acetate test paper.
-
Acidified potassium permanganate solution (0.01 M).
-
Barium chloride solution (0.1 M).
Procedure:
-
In a well-ventilated fume hood, generate a small amount of this compound in an aqueous solution.
-
Carefully add sodium hydroxide solution dropwise until the solution is alkaline.
-
Test for Sulfide: Moisten a piece of lead acetate test paper and hold it over the headspace of the reaction vessel. A darkening of the paper indicates the formation of hydrogen sulfide gas, which is in equilibrium with the dissolved sulfide in the alkaline solution.
-
Test for Sulfite: To a small aliquot of the reaction mixture, add a few drops of acidified potassium permanganate solution. The disappearance of the purple color indicates the presence of a reducing agent, likely sulfite.
-
Test for Thiosulfate: This is more complex to test qualitatively in a mixture. However, after removing any sulfite (e.g., by precipitation with strontium chloride), the addition of a strong acid to the remaining solution will cause the slow formation of a sulfur precipitate if thiosulfate is present.
-
Test for Elemental Sulfur: The formation of a pale yellow, colloidal precipitate is a visual indicator of elemental sulfur.
References
Technical Support Center: Synthesis of Unbranched Thiosulfite Esters
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of unbranched thiosulfite esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing unbranched thiosulfite esters?
A1: The most prevalent method for synthesizing unbranched thiosulfite esters, such as S-alkyl alkanethiosulfinates, is the controlled oxidation of the corresponding unbranched dialkyl disulfides. Common oxidizing agents include hydrogen peroxide and peracids (e.g., m-CPBA).[1][2]
Q2: What are the main challenges in achieving a high yield of unbranched thiosulfite esters?
A2: The primary challenges include over-oxidation of the desired thiosulfite ester to the corresponding thiosulfonate, incomplete conversion of the starting disulfide, and the formation of side products, especially when starting with unsymmetrical disulfides which can lead to a mixture of regioisomers.[1][2] Purification can also be challenging due to the potential instability of the thiosulfite ester.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods help in tracking the consumption of the starting disulfide and the formation of the thiosulfite ester product.
Q4: Are there any safety precautions I should take when working with oxidizing agents?
A4: Yes, oxidizing agents like hydrogen peroxide and m-CPBA should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Reactions involving peroxides should be conducted behind a safety shield, and temperature control is crucial to prevent runaway reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality starting disulfide. | 1. Use a fresh, properly stored batch of the oxidizing agent. The concentration of hydrogen peroxide solutions should be verified.2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction closely.3. Extend the reaction time and monitor the progress by TLC or HPLC.4. Purify the starting disulfide before the reaction. |
| Formation of Multiple Products (Side Reactions) | 1. Over-oxidation to thiosulfonate.2. Use of an unsymmetrical disulfide leading to regioisomers.3. Decomposition of the thiosulfite ester. | 1. Reduce the amount of oxidizing agent to one equivalent or slightly less.[2] Maintain a low reaction temperature.2. If possible, use a symmetrical disulfide. If an unsymmetrical disulfide is necessary, be prepared for a more complex purification step, such as column chromatography, to separate the regioisomers.[1]3. Work up the reaction as soon as the starting material is consumed. Avoid excessive heat and exposure to strong acids or bases during purification. |
| Difficulty in Product Purification | 1. Co-elution of product with starting material or side products.2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Consider using a different stationary phase, such as alumina, or alternative purification methods like preparative HPLC. |
| Low Isolated Yield After Purification | 1. Product loss during aqueous work-up.2. Decomposition during solvent removal. | 1. Ensure the correct pH during extraction and use a sufficient amount of organic solvent.2. Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a cold water bath). |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the oxidation of dialkyl disulfides to thiosulfite esters.
| Starting Disulfide | Oxidizing Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibenzyl disulfide | H₂O₂ (1.0) | Cyclic Seleninate Ester (cat.) | Dichloromethane:Methanol (95:5) | Room Temp. | 4 | 64 | [2] |
| Diphenyl disulfide | H₂O₂ (1.0) | Cyclic Seleninate Ester (cat.) | Dichloromethane:Methanol (95:5) | Room Temp. | 4 | 23 | [2] |
Experimental Protocols
Protocol: Synthesis of S-Propyl Propanethiosulfinate via Oxidation of Dipropyl Disulfide
This protocol describes a general procedure for the synthesis of an unbranched thiosulfite ester.
Materials:
-
Dipropyl disulfide
-
30% Hydrogen Peroxide (H₂O₂)
-
Formic acid
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add dipropyl disulfide (1.0 g).
-
Add 5 mL of formic acid to the flask and stir the mixture at 0 °C in an ice bath for 5 minutes.
-
Slowly add 30% H₂O₂ (3 mL) dropwise to the stirring mixture. Maintain the temperature at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 4 hours.
-
Once the reaction is complete, quench the reaction by adding 25 mL of distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude S-propyl propanethiosulfinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for the synthesis of unbranched thiosulfite esters.
Caption: Decision tree for troubleshooting low yield in thiosulfite ester synthesis.
References
Validation & Comparative
A Comparative Analysis of Calculated vs. Experimental Data for Thiosulfite Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined and computationally calculated data for thiosulfite esters, a class of organosulfur compounds of significant interest in medicinal chemistry and drug development. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this document aims to be a valuable resource for researchers working with these reactive sulfur species.
Introduction to Thiosulfite Esters
Thiosulfite esters, also known as thiosulfinates, are characterized by the R-S(O)-S-R' functional group. They are noted for their high reactivity and diverse biological activities. A prominent example is allicin (diallyl thiosulfinate), the compound responsible for the characteristic aroma of crushed garlic and a subject of extensive research for its antimicrobial and cardiovascular-protective effects. The inherent instability of many thiosulfite esters presents challenges for their isolation and characterization, making the interplay between experimental data and theoretical calculations crucial for a comprehensive understanding of their structure and reactivity.
Data Presentation: A Comparative Overview
The following tables summarize key experimental and calculated data for representative thiosulfite esters. Direct comparison is made where data for the same molecule is available. In other cases, representative calculated values for the thiosulfinate functional group are provided to offer a valuable point of reference.
Table 1: Structural Parameters of Thiosulfite Esters - Bond Lengths and Angles
| Thiosulfite Ester | Parameter | Experimental Value (Å or °) | Calculated Value (Å or °) | Method |
| S-p-methoxyphenyl propylthiosulfinate | S-S Bond Length | 2.086 | Not available in searched literature | X-ray Crystallography |
| (in a cyclodextrin complex)[1] | S=O Bond Length | 1.485 | Not available in searched literature | X-ray Crystallography |
| S-S-C Angle | 102.4 | Not available in searched literature | X-ray Crystallography | |
| O=S-S Angle | 110.1 | Not available in searched literature | X-ray Crystallography | |
| Representative Thiosulfinate | S-S Bond Length | ~2.10 | DFT | |
| S=O Bond Length | ~1.47 | DFT | ||
| S-S-C Angle | ~103 | DFT | ||
| O=S-S Angle | ~111 | DFT |
Note: Calculated values for a representative thiosulfinate are based on typical bond lengths and angles found in DFT calculations of similar structures, as specific calculations for the experimentally characterized S-p-methoxyphenyl propylthiosulfinate were not found in the searched literature.
Table 2: Spectroscopic Data of Thiosulfite Esters - NMR and IR
| Thiosulfite Ester | Spectroscopic Data | Experimental Value | Calculated Value | Method |
| Methyl methanethiosulfinate | 13C NMR (CDCl3) | δ 49.3 (S-CH3), 37.5 (S(O)-CH3) ppm | Not available in searched literature | NMR Spectroscopy |
| S-p-tolyl hexylthiosulfinate | 1H NMR (CDCl3) | δ 0.84 (t, 3H), 1.20-1.35 (m, 6H), 1.63 (quintet, 2H), 2.36 (s, 3H), 2.76 (t, 2H), 7.15 (d, 2H), 7.46 (d, 2H) ppm | Not available in searched literature | NMR Spectroscopy[2] |
| 13C NMR (CDCl3) | δ 14.0, 21.0, 22.6, 28.2, 28.8, 31.4, 39.0, 128.4, 129.7, 134.4, 136.9 ppm | Not available in searched literature | NMR Spectroscopy[2] | |
| IR (CHCl3) | ν S=O: ~1078 cm-1 | ν S=O: ~1080-1100 cm-1 | IR Spectroscopy[3] |
Note: The calculated IR stretching frequency for the S=O bond is a representative value from DFT calculations of thiosulfinates. Specific calculated NMR chemical shifts for the listed compounds were not found in the searched literature.
Experimental Protocols
Synthesis of S-Aryl Alkylthiosulfinates[1]
A general and efficient one-pot method for the synthesis of unsymmetrical disulfides, the precursors to S-aryl alkylthiosulfinates, involves the following steps:
-
Thiol Activation: An aromatic thiol (1.0 eq) is dissolved in dichloromethane (CH2Cl2) and treated with 1-chlorobenzotriazole (1.0 eq) at 0 °C. The reaction mixture is stirred for 30 minutes.
-
Disulfide Formation: A solution of an alkyl thiol (1.0 eq) in CH2Cl2 is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude unsymmetrical disulfide.
-
Oxidation to Thiosulfinate: The purified disulfide is dissolved in CH2Cl2 and cooled to 0 °C. A solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) in CH2Cl2 is added dropwise. The reaction is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and the solvent evaporated. The resulting thiosulfinate is purified by column chromatography on silica gel.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H) using deuterated chloroform (CDCl3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The characteristic S=O stretching frequency for thiosulfinates is typically observed in the range of 1070-1090 cm-1.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compounds.
Mandatory Visualization
Signaling Pathway: Allicin's Mechanism of Action
Allicin, a prominent thiosulfinate, is known to exert its biological effects through interaction with thiol-containing proteins, such as glutathione (GSH) and various enzymes. This diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of allicin's biological activity.
Experimental Workflow: Synthesis and Characterization of Thiosulfite Esters
The following diagram outlines a typical workflow for the synthesis and characterization of thiosulfite esters, as described in the experimental protocols.
References
Distinguishing Thiosulfurous Acid from its Isomers: A Computational Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosulfurous acid (H₂S₂O₂) is a fascinating yet elusive molecule, primarily due to its instability and the existence of several structural isomers. Understanding the subtle differences between these isomers is crucial for various fields, from fundamental chemistry to drug development, where sulfur-containing compounds play a significant role. This guide provides a comprehensive comparison of the most stable isomers of this compound based on high-level computational studies, offering a clear framework for their differentiation.
The Challenge of Isomeric Complexity
The chemical formula H₂S₂O₂ can represent multiple arrangements of atoms, leading to a set of isomers with distinct structural and energetic properties. Experimental characterization of these transient species is exceptionally challenging. Consequently, computational chemistry has become an indispensable tool for elucidating their structures, relative stabilities, and vibrational signatures. This guide focuses on the four most stable isomers as identified by seminal computational work in the field.
Key Isomers of this compound
Computational studies, most notably the work of Miaskiewicz and Steudel, have identified the following four isomers as the most energetically favorable:
-
This compound (HOS(O)SH): This isomer features a central sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen and a sulfur atom, each of which is bonded to a hydrogen atom.
-
Dihydroxydisulfane (HOSSOH): This isomer consists of a disulfide backbone with a hydroxyl group attached to each sulfur atom. It exists as two stable rotamers with C₁ and C₂ symmetry.
-
Thiothionyl hydroxide (S=S(OH)₂): In this isomer, a terminal sulfur atom is double-bonded to a central sulfur atom, which is, in turn, bonded to two hydroxyl groups.
Comparative Analysis of Isomer Properties
To facilitate a clear comparison, the following table summarizes the key computational data for the four most stable isomers of H₂S₂O₂. The data is based on calculations performed at the MP2/6-311G** level of theory, which includes electron correlation effects for more accurate predictions.
| Property | HOS(O)SH (C₁) | HOSSOH (C₁) | HOSSOH (C₂) | S=S(OH)₂ (C₂) |
| Relative Energy (kJ/mol) | 0.0 | 10.5 | 13.4 | 39.7 |
| Dipole Moment (Debye) | 2.54 | 1.87 | 0.00 | 2.89 |
| Key Bond Lengths (Å) | ||||
| S=O | 1.477 | - | - | - |
| S-S | 2.153 | 2.181 | 2.182 | 1.923 |
| S-O | 1.668 | 1.681 | 1.681 | 1.628 |
| O-H | 0.959 | 0.960 | 0.960 | 0.963 |
| S-H | 1.340 | - | - | - |
| Key Bond Angles (°) | ||||
| O=S-S | 110.1 | - | - | - |
| S-S-O | 102.9 | 106.8 | 106.7 | 104.2 |
| S-O-H | 108.9 | 108.1 | 108.1 | 110.2 |
| O=S-O | 111.4 | - | - | - |
| Key Dihedral Angles (°) | ||||
| H-O-S-S | 88.2 | 89.1 | 88.9 | - |
| O-S-S-O | -90.3 | -93.5 | -93.4 | - |
| Selected Vibrational Frequencies (cm⁻¹) | ||||
| ν(S=O) | 1185 | - | - | - |
| ν(S-S) | 460 | 435 | 434 | 680 |
| ν(O-H) | 3620, 3615 | 3618 | 3618 | 3590 |
| ν(S-H) | 2550 | - | - | - |
Data sourced from Miaskiewicz, K.; Steudel, R. J. Chem. Soc., Dalton Trans. 1991, 2395-2399.
Distinguishing Features: A Closer Look
The computational data reveals several key parameters that can be used to distinguish between the isomers:
-
Relative Energy: The most significant differentiating factor is the relative stability. HOS(O)SH is the global minimum, the most stable isomer. The two rotamers of HOSSOH are energetically very close to each other but are significantly less stable than HOS(O)SH. S=S(OH)₂ is the least stable of the four. This energy hierarchy is a fundamental predictor of their potential observability.
-
Vibrational Spectroscopy: The calculated vibrational frequencies provide a unique fingerprint for each isomer.
-
The presence of a strong absorption band around 1185 cm⁻¹ is a clear indicator of the S=O double bond in HOS(O)SH .
-
A band in the region of 2550 cm⁻¹ would confirm the presence of an S-H bond, unique to the HOS(O)SH isomer among the most stable forms.
-
The S-S stretching frequency is also diagnostic. It is lowest for the HOSSOH rotamers (around 434-435 cm⁻¹) and significantly higher for S=S(OH)₂ (680 cm⁻¹), reflecting the double-bond character in the latter.
-
-
Molecular Geometry:
-
The S-S bond length is a critical structural parameter. It is longest in the HOSSOH isomers (around 2.18 Å) and shortest in S=S(OH)₂ (1.923 Å), consistent with a single and double bond, respectively. The S-S bond in HOS(O)SH (2.153 Å) is intermediate.
-
The presence of a nearly perpendicular H-O-S-S dihedral angle (around 90°) is characteristic of the HOSSOH rotamers.
-
-
Dipole Moment: The C₂ rotamer of HOSSOH is nonpolar due to its symmetry, having a dipole moment of zero. In contrast, the other isomers possess significant dipole moments, which would make them responsive to microwave spectroscopy.
Experimental Protocols: Computational Methodology
The data presented in this guide is derived from high-level ab initio molecular orbital calculations. Understanding the methodology is crucial for appreciating the reliability of the results and for designing further computational studies.
1. Geometry Optimization:
-
Objective: To find the lowest energy arrangement of atoms for each isomer, which corresponds to its most stable structure.
-
Method: The geometries of the isomers were optimized using the Hartree-Fock (HF) self-consistent field (SCF) method. This method provides a good initial description of the molecular structure.
-
Basis Set: The 6-311G** basis set was employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The double asterisks indicate the inclusion of polarization functions on both heavy atoms and hydrogen atoms, which are essential for accurately describing the bonding in molecules with lone pairs and for calculating accurate geometries and vibrational frequencies.
2. Electron Correlation:
-
Objective: To account for the instantaneous interactions between electrons, which are not fully captured by the HF method. This is crucial for obtaining accurate relative energies.
-
Method: Second-order Møller-Plesset perturbation theory (MP2) was used to incorporate electron correlation effects. MP2 is a widely used and computationally efficient method that significantly improves upon the HF results.
-
Procedure: Single-point energy calculations were performed at the MP2 level using the geometries previously optimized at the HF level (denoted as MP2/6-311G//HF/6-311G ).
3. Vibrational Frequency Analysis:
-
Objective: To calculate the vibrational frequencies of each optimized structure. These frequencies correspond to the energies of molecular vibrations and are directly comparable to experimental infrared and Raman spectra.
-
Method: The vibrational frequencies were calculated at the HF/6-311G** level. The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates.
-
Verification: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable isomer) on the potential energy surface.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the computational workflow for distinguishing between the isomers of this compound.
Conclusion
The computational differentiation of this compound isomers provides a powerful example of how theoretical chemistry can unravel complexities that are difficult to address experimentally. By focusing on relative energies, vibrational frequencies, and key geometric parameters, researchers can confidently distinguish between HOS(O)SH, HOSSOH, and S=S(OH)₂. The data and methodologies presented in this guide offer a robust foundation for future research into the fascinating chemistry of sulfur-oxygen-hydrogen systems.
Validating Theoretical Models of Thiosulfurous Acid Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosulfurous acid (H₂S₂O₂) is a fascinating yet enigmatic molecule within the family of sulfur oxoacids. As a highly reactive and unstable species, its direct experimental characterization has remained elusive. Consequently, our current understanding of its structure, stability, and potential role as a transient intermediate in various chemical and biological processes heavily relies on theoretical and computational models. This guide provides a comparative overview of the theoretically predicted stability of this compound isomers and outlines experimental strategies that could be employed for the validation of these computational models, drawing parallels with more stable, analogous compounds.
Theoretical Models of this compound Isomer Stability
A fundamental application of computational chemistry to the study of this compound has been the prediction of the relative stabilities of its various isomers. Different levels of theory and basis sets have been employed to determine the most energetically favorable structures. The isomer HS-S(=O)-OH is consistently predicted to be the most stable.
Below is a summary of the qualitative stability ranking of key H₂S₂O₂ isomers based on computational studies. It is important to note that the precise energy differences can vary with the computational method employed.
| Isomer Name | Structure | Predicted Relative Stability | Computational Methods Cited |
| This compound | HS-S(=O)-OH | Most Stable | Ab initio calculations |
| Dihydroxydisulfane | HO-S-S-OH | Less Stable | Ab initio calculations |
| Thiothionyl Hydroxide | S=S(OH)₂ | Least Stable | Ab initio calculations |
Proposed Experimental Validation Strategies
Direct experimental validation of the theoretical models for this compound is challenging due to its transient nature. However, a robust validation strategy can be formulated by combining advanced experimental techniques with analogies to better-characterized, unstable sulfur-containing acids, such as sulfenic acids (RSOH). For instance, studies on methanesulfenic acid (CH₃SOH) have successfully combined microwave spectroscopy with high-level quantum chemical calculations to validate its gas-phase structure and properties. A similar synergistic approach is proposed for this compound.
Experimental Protocol 1: Low-Temperature Matrix Isolation Infrared Spectroscopy
This method aims to synthesize and trap H₂S₂O₂ in an inert matrix at cryogenic temperatures, allowing for its spectroscopic characterization.
Methodology:
-
Precursor Selection: Utilize a suitable precursor that can be induced to form H₂S₂O₂ upon photolysis or pyrolysis. A potential route could be the reaction of H₂S with O₃ or the photolysis of a larger, specifically designed molecule.
-
Matrix Deposition: The precursor, diluted in a large excess of an inert gas (e.g., argon or nitrogen), is deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10-15 K.
-
In Situ Generation: The matrix-isolated precursor is irradiated with UV light of a specific wavelength or gently annealed to induce the formation of H₂S₂O₂.
-
Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectra are recorded before and after the generation step. The appearance of new absorption bands can be attributed to the vibrational modes of the newly formed species.
-
Comparison with Theory: The experimentally observed vibrational frequencies are compared with the frequencies predicted by ab initio or DFT calculations for the different H₂S₂O₂ isomers. A close match between the experimental and calculated spectra for a particular isomer would provide strong evidence for its formation and validate the theoretical model's ability to predict its spectroscopic properties.
Experimental Protocol 2: Transient Absorption Spectroscopy
This technique can be used to detect and characterize short-lived intermediates like H₂S₂O₂ in the gas or liquid phase.
Methodology:
-
Generation of Transient Species: A precursor molecule in the gas or a suitable solvent is subjected to a short, high-energy laser pulse (pump pulse) to initiate the formation of H₂S₂O₂.
-
Probing the Intermediate: A second, broad-spectrum light pulse (probe pulse) is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The absorption of the probe pulse by the transient species is measured as a function of wavelength and time delay. This generates a three-dimensional map of the transient absorption spectrum.
-
Kinetic Analysis: The rise and decay kinetics of the observed transient absorption signals can provide information about the formation and lifetime of H₂S₂O₂.
-
Spectral Assignment: The experimentally obtained transient absorption spectrum can be compared with theoretically calculated electronic transition energies for the H₂S₂O₂ isomers to aid in its identification.
Visualization of the Validation Workflow
The logical workflow for validating theoretical models of unstable molecules like this compound is depicted below. This process involves a continuous feedback loop between theoretical prediction and experimental observation.
Caption: Workflow for the validation of theoretical models for unstable molecules.
A Comparative Guide to the Structural and Chemical Properties of Thiosulfinate Esters and Diethyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the structural, physicochemical, and reactive properties of thiosulfinate esters and diethyl sulfoxide. For a direct and relevant comparison, this document will focus on diethyl thiosulfinate (Et-S(O)-S-Et) as a representative thiosulfinate ester, comparing it with diethyl sulfoxide (Et-S(O)-Et) . Both molecules contain the sulfoxide functional group, yet their overall structure and chemical behavior exhibit significant differences, which are critical for applications in synthesis and drug development.
Molecular Structure Comparison
The primary structural difference lies in the bonding partner of the sulfinyl sulfur. In diethyl sulfoxide, the sulfur atom is bonded to two ethyl groups, whereas in diethyl thiosulfinate, it is bonded to one ethyl group and a second sulfur atom (a sulfenyl sulfur), which is in turn bonded to another ethyl group. This S-S bond is a key determinant of the molecule's reactivity.
Caption: Molecular structures of Diethyl Sulfoxide and Diethyl Thiosulfinate.
Structural and Physicochemical Data
The quantitative differences in the structural and physical properties of diethyl sulfoxide and diethyl thiosulfinate are summarized below. Data for diethyl sulfoxide is well-established, while some parameters for diethyl thiosulfinate are based on analogues like dimethyl or diphenyl thiosulfinate.
| Property | Diethyl Sulfoxide (DESO) | Diethyl Thiosulfinate (DETS) |
| Molecular Formula | C₄H₁₀OS[1][2] | C₄H₁₀OS₂[3] |
| Molecular Weight | 106.19 g/mol [1][2] | 138.3 g/mol [3] |
| IUPAC Name | 1-ethylsulfinylethane[1][2] | 1-ethylsulfinylsulfanylethane[3] |
| Key Functional Group | Sulfoxide (R-S(O)-R) | Thiosulfinate (R-S(O)-S-R)[2] |
| Central Sulfur Geometry | Trigonal Pyramidal[1] | Trigonal Pyramidal (at S(O)) |
| Sulfur Oxidation States | S: +2 | Sulfinyl S: +4, Sulfenyl S: +2 (formal); S(IV) and S(II) centers[2] |
| Key Bond Type | C-S-C | C-S(O)-S-C[2] |
| S-S Bond Dissoc. Energy | N/A | ~39.3 kcal/mol (for MeS(O)SMe)[2] |
| S=O IR Frequency (cm⁻¹) | ~1030–1060[2] | ~1078[2] |
| Reactivity Profile | Stable; acts as oxidant, ligand, and polar aprotic solvent. | Unstable; highly reactive electrophile at the sulfinyl sulfur, especially towards thiols.[1][2][4] |
Comparative Synthesis Overview
Both compounds are synthesized via oxidation from their respective sulfur precursors. Diethyl sulfoxide is prepared by the oxidation of a thioether (diethyl sulfide), while diethyl thiosulfinate is prepared by the oxidation of a disulfide (diethyl disulfide). This parallel synthesis pathway highlights their relationship as oxidized forms of common organosulfur compounds.
Caption: Parallel oxidation pathways for the synthesis of DESO and DETS.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are provided below.
Principle: This protocol describes the oxidation of diethyl sulfide to diethyl sulfoxide using hydrogen peroxide as the oxidant, a common and relatively green method.[3]
Materials:
-
Diethyl sulfide
-
Hydrogen peroxide (30% solution)
-
Boric acid (catalyst)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl sulfide (1.0 eq) in a minimal amount of dichloromethane.
-
Add boric acid (0.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude diethyl sulfoxide.
-
Purify the product via vacuum distillation.
Principle: This protocol outlines the oxidation of diethyl disulfide to diethyl thiosulfinate using a peroxy acid, such as peracetic acid, generated in situ.[1][2] This is a standard method for preparing thiosulfinates.[5]
Materials:
-
Diethyl disulfide
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add diethyl disulfide (1.0 eq) dissolved in DCM.
-
In the dropping funnel, prepare a solution of peracetic acid by carefully mixing glacial acetic acid (1.2 eq) with hydrogen peroxide (1.2 eq).
-
Cool the reaction flask to 0 °C in an ice-salt bath.
-
Add the peracetic acid solution dropwise to the stirred disulfide solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After complete addition, continue stirring at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC or ¹H NMR to observe the disappearance of the starting disulfide.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent at low temperature (<30 °C) under reduced pressure to avoid decomposition of the product.
-
The resulting diethyl thiosulfinate is often used without further purification due to its thermal instability.[2][6]
Principle: ¹³C NMR spectroscopy is a powerful tool for confirming the structure of organosulfur compounds by analyzing the chemical environment of each carbon atom. The oxidation of the sulfur atom(s) causes a characteristic downfield shift in the α-carbon signal.
Procedure:
-
Prepare a sample by dissolving approximately 50-100 mg of the purified compound (DESO or DETS) in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Expected Results for DESO: Two signals are expected: one for the methylene carbons (-CH₂-) directly attached to the sulfinyl group and one for the terminal methyl carbons (-CH₃-).
-
Expected Results for DETS: Four distinct signals may be observed if the molecule is asymmetric, or two signals if there is free rotation and symmetry. The carbon alpha to the S(O) group will be shifted further downfield compared to the carbon alpha to the S(II) group.[7] The shifts will also be different from those in the starting disulfide material.
References
- 1. A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosulfinate - Wikipedia [en.wikipedia.org]
- 3. 1-Ethylsulfinylsulfanylethane | C4H10OS2 | CID 229427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of Thiosulfurous Acid and Thiosulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of thiosulfurous acid (H₂S₂O₂) and thiosulfuric acid (H₂S₂O₃). Due to the elusive and hypothetical nature of this compound, this comparison draws upon theoretical predictions and the observed reactivity of its derivatives, contrasted with the experimentally determined properties of the highly unstable thiosulfuric acid.
Introduction to Thiosulfurous and Thiosulfuric Acids
This compound is a hypothetical sulfur oxoacid with the formula H₂S₂O₂.[1] Attempted syntheses have reportedly led to polymeric substances, and the free acid has not been isolated.[1] Computational studies suggest that the most stable isomeric form is HS-S(=O)-OH.[1] Its salts are known as thiosulfites.[1]
Thiosulfuric acid, with the formula H₂S₂O₃, is a well-characterized but highly unstable sulfur oxoacid.[2][3][4] It readily decomposes, especially in aqueous solutions, and cannot be isolated under normal conditions.[2][3][4][5] Anhydrous methods at low temperatures are required for its preparation.[2][3][4] Its salts, the thiosulfates, are stable and widely used in various industrial and medical applications.[6][7]
Comparative Properties
The following table summarizes the known and predicted properties of this compound and thiosulfuric acid.
| Property | This compound (H₂S₂O₂) | Thiosulfuric Acid (H₂S₂O₃) |
| Molar Mass | 98.14 g/mol [1] | 114.13 g/mol [2] |
| Stability | Hypothetical, extremely unstable.[1] | Highly unstable, decomposes below 0°C.[2][3][4] |
| Most Stable Isomer | HS-S(=O)-OH (predicted)[1] | (O=)₂S(-OH)(-SH) (predicted)[2] |
| Acidity (pKa) | Not experimentally determined. | pKa₁ = 0.6, pKa₂ = 1.74[2] |
| Decomposition in Water | Predicted to decompose into polysulfane oxide or polythionic acids.[1] | Readily decomposes to sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, sulfuric acid, and polythionates, depending on conditions.[2][3][4][5] |
| Salts | Thiosulfites (largely unknown)[1] | Thiosulfates (stable and well-characterized)[6][8] |
Reactivity and Decomposition Pathways
The reactivity of both acids is dominated by their instability.
This compound
As a hypothetical compound, the reactivity of this compound is primarily based on theoretical predictions.
-
Decomposition: In aqueous solutions, it is predicted to decompose into what is known as Wakenroder's liquid, a complex mixture containing polythionic acids and polysulfane oxides.[1]
-
Reactions with other sulfur acids:
Thiosulfuric Acid
The decomposition of thiosulfuric acid is well-documented, though complex and highly dependent on the reaction conditions.
-
Decomposition in Aqueous Solution: The acid readily decomposes in water. The primary products include elemental sulfur, sulfur dioxide, and hydrogen sulfide.[2][3][4][5] The overall reaction in acidic solution is often represented as: H₂S₂O₃ (aq) → S (s) + SO₂ (g) + H₂O (l)
-
Anhydrous Decomposition: The anhydrous acid is also unstable and decomposes above -5°C to hydrogen sulfide and sulfur trioxide.[2] H₂S₂O₃ → H₂S + SO₃
-
Reaction of Thiosulfate Salts with Acids: The readily available thiosulfate salts decompose in the presence of strong acids, a reaction often used to study reaction kinetics. This reaction proceeds via the initial protonation of the thiosulfate ion to form thiosulfuric acid, which then decomposes.[9] S₂O₃²⁻ (aq) + 2H⁺ (aq) → H₂S₂O₃ (aq) → S (s) + SO₂ (g) + H₂O (l)
Experimental Protocols
Given the hypothetical nature of this compound, a direct comparative experimental protocol is not feasible. However, the acid-catalyzed decomposition of sodium thiosulfate is a well-established experiment that provides insight into the instability of thiosulfuric acid.
Protocol: Kinetics of the Acid-Catalyzed Decomposition of Sodium Thiosulfate
Objective: To determine the rate of decomposition of thiosulfuric acid (generated in situ) by monitoring the formation of solid sulfur.
Materials:
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Distilled water
-
Beakers or flasks
-
White paper with a black "X" marked on it
-
Stopwatch
-
Graduated cylinders
Procedure:
-
Place a beaker on a white piece of paper with a black "X" marked on it.
-
Add a specific volume of sodium thiosulfate solution and distilled water to the beaker.
-
Rapidly add a specific volume of hydrochloric acid to the beaker and immediately start the stopwatch.
-
Observe the solution from above and stop the stopwatch as soon as the black "X" is no longer visible due to the formation of the sulfur precipitate.
-
Record the reaction time.
-
Repeat the experiment with varying concentrations of sodium thiosulfate (by changing the volume of Na₂S₂O₃ and water while keeping the total volume constant) to determine the order of the reaction with respect to the thiosulfate ion.
Data Analysis:
The rate of reaction can be considered inversely proportional to the time taken for the "X" to become obscured (rate ∝ 1/time). By plotting the concentration of sodium thiosulfate against 1/time, the relationship between the reactant concentration and the reaction rate can be determined.
Visualizations
Caption: Decomposition pathways of thiosulfuric acid.
Caption: Predicted stable structure of this compound.
Conclusion
A direct comparison of the reactivity of this compound and thiosulfuric acid is hampered by the fact that the former is a hypothetical species. Thiosulfuric acid is a well-defined but highly unstable molecule with complex decomposition pathways that are sensitive to reaction conditions. Theoretical studies suggest that this compound would also be highly reactive and unstable, with its decomposition products varying based on the pH of the medium. The study of the stable salts of thiosulfuric acid, the thiosulfates, provides a practical avenue for investigating the reactivity of its parent acid. Further computational studies on this compound and its potential derivatives may provide more insight into its predicted chemical behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thiosulfuric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiosulfuric_acid [chemeurope.com]
- 5. quora.com [quora.com]
- 6. Sodium Thiosulphate: Definition, Structure, Properties & Preparation [allen.in]
- 7. atamankimya.com [atamankimya.com]
- 8. Thiosulfate - Wikipedia [en.wikipedia.org]
- 9. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
Unraveling the Elusive Nature of Thiosulfurous Acid: A Comparative Guide to its Transient Existence and Related Sulfur Oxoacids
For researchers, scientists, and professionals in drug development, the transient nature of certain reactive sulfur species presents both a challenge and an opportunity. This guide provides a comparative analysis of the experimental evidence for the transient existence of thiosulfurous acid (H₂S₂O₂), its more stable isomer thiosulfuric acid (H₂S₂O₃), and other related transient sulfur oxoacids. Detailed experimental protocols, comparative data, and pathway visualizations are presented to facilitate a deeper understanding of these elusive molecules.
This compound (H₂S₂O₂) remains a hypothetical compound, with its direct experimental observation yet to be accomplished. Computational studies suggest that while it can exist as a local minimum on the potential energy surface, it is significantly less stable than its isomer, thiosulfuric acid (H₂S₂O₃). In contrast, the transient existence of thiosulfuric acid has been experimentally verified under specific, non-aqueous conditions at low temperatures. This guide delves into the experimental methodologies that have enabled the characterization of thiosulfuric acid and provides a comparative look at the detection methods for other transient sulfur species, namely sulfenic acid (RSOH) and hydrogen thioperoxide (HSOH).
Comparative Analysis of Transient Sulfur Oxoacids
The following table summarizes the key properties and experimental observations for this compound, thiosulfuric acid, and other relevant transient sulfur-containing acids.
| Species | Chemical Formula | Stability | Experimental Evidence | Key Detection Method(s) |
| This compound | H₂S₂O₂ | Highly unstable, hypothetical | No direct experimental observation. Computational studies indicate it is a high-energy isomer. | Not applicable. |
| Thiosulfuric Acid | H₂S₂O₃ | Unstable, decomposes above -5 °C. Can be isolated in non-aqueous solvents at low temperatures. | Isolated and characterized as the free acid and as its anion ([HSSO₃]⁻). | Raman Spectroscopy, Infrared (IR) Spectroscopy. |
| Sulfenic Acid | RSOH | Transient intermediate in biological systems. Stability is highly dependent on the local microenvironment. | Widely studied in proteins. | Trapping with dimedone-based probes (e.g., DCP-Bio1) followed by mass spectrometry or Western blot. |
| Hydrogen Thioperoxide | HSOH | Transient species, can be generated and studied in the gas phase or in inert matrices. | Gas-phase synthesis and spectroscopic characterization. | Microwave Spectroscopy, IR Spectroscopy. |
Experimental Protocols for the Generation and Detection of Transient Sulfur Oxoacids
Generation and Detection of the Hydrogenthiosulfate Anion ([HSSO₃]⁻)
This protocol is adapted from the work of Steudel & Prenzel (1989), who first provided spectroscopic evidence for the hydrogenthiosulfate anion.
Experimental Protocol:
-
Reaction Setup: A solution of ammonium thiosulfate ((NH₄)₂S₂O₃) in anhydrous methanol is cooled to -80 °C in a reaction vessel equipped with a magnetic stirrer.
-
Acidification: Concentrated sulfuric acid (H₂SO₄) is added dropwise to the cooled methanolic solution while stirring vigorously. The reaction mixture is maintained at -80 °C to prevent decomposition of the product.
-
Precipitation: The addition of sulfuric acid leads to the precipitation of ammonium hydrogenthiosulfate ([NH₄][HS₂O₃]).
-
Isolation: The precipitate is quickly filtered at low temperature and washed with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Raman Spectroscopy: The isolated solid is immediately analyzed by Raman spectroscopy at -80 °C.
Quantitative Data (Raman Spectroscopy):
The following vibrational wavenumbers (in cm⁻¹) are characteristic of the [HS-SO₃]⁻ anion[1]:
-
ν(SS): 403 cm⁻¹
-
ν(SH): 2486 cm⁻¹
-
ν(SO): 1027, 1183, 1219 cm⁻¹
-
δ(SSH): 873 cm⁻¹
Synthesis of Pure, Anhydrous Thiosulfuric Acid (H₂S₂O₃)
The following is a generalized protocol based on the work of Hopfinger et al. (2018), who successfully isolated the free acid.
Experimental Protocol:
-
Reaction Vessel: The reaction is carried out in a moisture-free apparatus, typically a Schlenk line or a glovebox, under an inert atmosphere (e.g., argon).
-
Reactants: Anhydrous sodium thiosulfate (Na₂S₂O₃) is suspended in a suitable anhydrous solvent (e.g., diethyl ether) and cooled to a low temperature (e.g., -78 °C).
-
Acidification: Anhydrous hydrogen fluoride (HF) is carefully introduced into the suspension. The reaction proceeds to form sodium fluoride (NaF) and free thiosulfuric acid (H₂S₂O₃) in the ethereal solution.
-
Isolation: The solid NaF is removed by filtration at low temperature. The solvent is then carefully removed under vacuum at a temperature below -30 °C to yield the pure, liquid thiosulfuric acid.
-
Characterization: The product is characterized using spectroscopic methods such as Infrared (IR) spectroscopy at low temperatures.
Detection of Protein Sulfenic Acids using Dimedone-Based Probes
This protocol outlines the use of a biotin-tagged dimedone probe (DCP-Bio1) for the detection and enrichment of proteins containing sulfenic acid modifications.
Experimental Protocol:
-
Cell Lysis and Labeling:
-
Cells are lysed in a buffer containing 1 mM DCP-Bio1, protease inhibitors, and agents to prevent post-lysis oxidation (e.g., catalase and N-ethylmaleimide).
-
The lysate is incubated on ice to allow the probe to react with protein sulfenic acids.
-
-
Affinity Capture of Labeled Proteins:
-
The cell lysate is incubated with streptavidin-agarose beads to capture the biotin-labeled proteins.
-
The beads are washed extensively with high-stringency buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can then be analyzed by:
-
Western Blotting: To detect sulfenylation of a specific protein of interest using a target-specific antibody.
-
Mass Spectrometry: For proteomic identification of novel sulfenylated proteins and mapping of the specific cysteine modification sites.
-
-
Gas-Phase Generation and Detection of Hydrogen Thioperoxide (HSOH)
This method is based on the flash vacuum pyrolysis of di-tert-butyl sulfoxide.
Experimental Protocol:
-
Precursor Introduction: Di-tert-butyl sulfoxide is vaporized and introduced into a high-vacuum pyrolysis tube.
-
Flash Vacuum Pyrolysis (FVP): The precursor vapor is passed through a quartz tube heated to approximately 1150 °C at low pressure. The high temperature induces the decomposition of the precursor to generate transient species, including hydrogen thioperoxide (HSOH).
-
Detection: The pyrolysis products are directed into the sample chamber of a microwave spectrometer or are trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures for IR spectroscopic analysis.
Quantitative Data (Microwave Spectroscopy):
The rotational constants for the main isotopomer of HSOH are[2][3]:
-
A: 202 069 MHz
-
B: 15 282 MHz
-
C: 14 840 MHz
Visualizing Experimental Workflows and Molecular Relationships
To further clarify the experimental processes and the relationships between these transient species, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and detection of the hydrogenthiosulfate anion.
Caption: Logical relationship and relative stability of transient sulfur oxoacids.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-phase detection of HSOH: synthesis by flash vacuum pyrolysis of di-tert-butyl sulfoxide and rotational-torsional spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-phase detection of HSOH: synthesis by flash vacuum pyrolysis of di-tert-butyl sulfoxide and rotational-torsional spectrum. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Acidity of Thiosulfurous Acid and Other Sulfur Oxoacids
Thiosulfurous acid (H₂S₂O₂), a lesser-known sulfur oxoacid, presents a unique case for acidity comparison due to its inherent instability. Unlike its more common counterparts, such as sulfuric acid and sulfurous acid, this compound is considered a hypothetical compound that readily decomposes in aqueous solutions, making experimental determination of its acidity challenging. This guide provides a comparative analysis of the theoretical acidity of this compound isomers against the experimentally determined acidities of other key sulfur oxoacids, offering valuable insights for researchers, scientists, and professionals in drug development.
Unraveling the Acidity of an Elusive Compound
This compound can exist in several isomeric forms, with the most stable being sulfoxylic acid (S(OH)₂). Due to its transient nature, the acidity of this compound is primarily explored through computational studies. These theoretical calculations provide estimations of its acid dissociation constant (pKa), a quantitative measure of acid strength. A lower pKa value indicates a stronger acid.
In contrast, the acidities of stable sulfur oxoacids like sulfuric acid, sulfurous acid, and thiosulfuric acid have been well-established through experimental methods. This comparison, therefore, bridges the gap between theoretical predictions for an unstable species and empirical data for its more stable relatives.
Comparative Acidity of Sulfur Oxoacids
The table below summarizes the experimental pKa values for common sulfur oxoacids and the calculated pKa values for the isomers of this compound. This allows for a direct comparison of their acid strengths.
| Acid Name | Chemical Formula | pKa1 | pKa2 | Data Type |
| Sulfuric Acid | H₂SO₄ | ~ -3.0 | 1.99 | Experimental |
| Thiosulfuric Acid | H₂S₂O₃ | 0.6 | 1.74 | Experimental |
| Sulfurous Acid | H₂SO₃ | ~ 1.85 | ~ 7.1 | Experimental |
| This compound (Sulfoxylic Acid isomer) | S(OH)₂ | ~ 8.0 | - | Calculated |
| This compound (HS-S(=O)-OH isomer) | H₂S₂O₂ | Not available | - | Calculated |
| This compound (HO-S(=S)-OH isomer) | H₂S₂O₂ | Not available | - | Calculated |
From the available data, a clear trend in acidity emerges. Sulfuric acid is the strongest acid in this series, followed by thiosulfuric acid and then sulfurous acid. The calculated pKa of the sulfoxylic acid isomer of this compound suggests it is a significantly weaker acid than the other sulfur oxoacids listed.
Visualizing Structural and Acidity Relationships
The following diagram illustrates the molecular structures of the compared sulfur oxoacids and their relative acidities. The arrangement reflects the hierarchy of their pKa values, providing a visual representation of the structure-acidity relationship.
Experimental Protocols for Acidity Determination
The experimental pKa values presented in this guide are typically determined using potentiometric titration or UV-Vis spectrophotometry. These methods are fundamental in physical chemistry for characterizing the acidic or basic properties of a substance.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Methodology:
-
Preparation of Solutions: A standard solution of a strong titrant (e.g., NaOH) of known concentration is prepared. The sample of the acid to be analyzed is dissolved in deionized water to a known concentration.
-
Calibration: The pH meter and electrode are calibrated using standard buffer solutions of known pH (typically pH 4, 7, and 10).
-
Titration Setup: A specific volume of the acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.
-
Titration Process: The titrant is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH of the solution shows a sharp change, indicating the equivalence point.
-
Data Analysis: The collected data of pH versus the volume of titrant added is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the titrant.
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.
-
Sample Preparation: A stock solution of the acid is prepared. Aliquots of the stock solution are then added to each buffer solution to create a series of samples with the same acid concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorbance spectrum of each sample is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the acid have different absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Conclusion
The acidity of this compound, while not experimentally accessible, can be estimated through computational methods, placing it as a significantly weaker acid compared to other common sulfur oxoacids. This comparative guide highlights the importance of both experimental and theoretical approaches in understanding the chemical properties of stable and unstable compounds alike. The provided data and methodologies serve as a valuable resource for researchers working with sulfur-containing compounds in various scientific and industrial applications.
A Comparative Guide to the Validation of Hartree-Fock Calculations for Thiosulfurous Acid's Elusive Structure
An Examination of Thiosulfuric Acid as a Homologous Benchmark for Validating Computational Models
In the realm of computational chemistry, the validation of theoretical models against experimental data is a cornerstone of establishing accuracy and predictive power. For researchers, scientists, and professionals in drug development, understanding the reliability of computational methods like Hartree-Fock (HF) calculations is paramount. This guide addresses the topic of validating HF calculations for the structure of thiosulfurous acid (H₂S₂O₂).
However, a direct validation for this compound is currently unachievable as it is considered a hypothetical compound, meaning no experimental structural data has been reported. To illustrate the validation process, this guide will focus on a closely related and structurally analogous molecule: thiosulfuric acid (H₂S₂O₃). While highly unstable, its conjugate base, the thiosulfate anion (S₂O₃²⁻), is well-characterized experimentally in various salts. We will compare the geometric parameters of the thiosulfate anion, as determined by X-ray crystallography, with those of the most stable isomer of thiosulfuric acid, calculated using the Hartree-Fock method.
Structural Data: A Tale of Two Molecules
The most stable isomer of thiosulfuric acid is predicted to be (O=)₂S(-OH)(-SH) based on ab initio Hartree-Fock calculations.[1][2] The following table summarizes the comparison between the calculated geometric parameters for this isomer of thiosulfuric acid and the experimental data for the thiosulfate anion.
| Molecular Parameter | Hartree-Fock Calculation (H₂S₂O₃) | Experimental (S₂O₃²⁻ in Na₂S₂O₃·2H₂O) |
| S-S Bond Length (Å) | ~2.0 | 2.0047(2) / 2.0078(2) |
| S-O Bond Length (Å) | ~1.45 - 1.50 | - |
| Average O-S-O Bond Angle (°) | ~109.5 | 110.30 |
| Average S-S-O Bond Angle (°) | ~109.5 | 108.63 |
The data reveals a notable concordance between the Hartree-Fock predictions for the S-S bond length and the experimentally determined values in the thiosulfate anion. The calculated bond angles also align closely with the tetrahedral geometry observed in the experimental structure.
Methodologies: Bridging Theory and Experiment
A robust validation process necessitates a clear understanding of both the computational and experimental protocols employed.
Experimental Protocol: X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general workflow is as follows:
-
Crystallization : A high-quality single crystal of the compound of interest (in this case, sodium thiosulfate dihydrate) is grown from a supersaturated solution.
-
X-ray Diffraction : The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays onto a detector, producing a unique pattern of reflections.
-
Data Collection : A complete dataset is collected by rotating the crystal and recording the diffraction patterns at hundreds of different orientations.
-
Structure Solution and Refinement : The intensities and positions of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure, including bond lengths and angles.
Computational Protocol: Hartree-Fock (Self-Consistent Field) Method
The Hartree-Fock method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. The process is iterative:
-
Initial Guess : An initial guess is made for the molecular orbitals, which are typically represented as a linear combination of atomic orbitals (LCAO). These atomic orbitals are described by a set of mathematical functions known as a basis set. For the calculations on thiosulfuric acid, the 6-311G** basis set was employed.[1][2]
-
Mean-Field Calculation : Each electron is considered to move in the average electric field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion. This is the core of the Hartree-Fock approximation.
-
Solving the Roothaan-Hall Equations : The problem is transformed into a set of algebraic equations (the Roothaan-Hall equations) which are solved to obtain a new set of molecular orbitals and their energies.
-
Self-Consistent Field (SCF) Iteration : The new orbitals are used as the input for the next iteration of the calculation. This process is repeated until the orbitals, and consequently the total energy of the molecule, no longer change significantly between iterations, i.e., until self-consistency is reached.
-
Geometry Optimization : Once the SCF procedure has converged, the forces on the atoms are calculated. The atomic positions are then adjusted to minimize the total energy of the molecule, leading to the optimized geometric structure with its corresponding bond lengths and angles.
Visualizing the Validation Workflow
The logical flow of validating computational chemistry calculations against experimental findings can be represented as a clear workflow.
References
Comparative Stability of R₂S₂O₂ Isomers: A Guide for Researchers
A comprehensive analysis of the relative stability of thiosulfinates, thiosulfonates, α-disulfoxides, and sulfinyl sulfones, supported by computational and experimental data.
For researchers and professionals in drug development and chemical sciences, a thorough understanding of the stability of organosulfur compounds is paramount. The R₂S₂O₂ isomers, a class of compounds characterized by the presence of two sulfur and two oxygen atoms, exhibit a fascinating array of structures and varying degrees of stability. This guide provides a comparative analysis of the four principal isomers: thiosulfinates (R-S(O)-S-R), thiosulfonates (R-SO₂-S-R), α-disulfoxides (R-S(O)-S(O)-R), and sulfinyl sulfones (R-S(O)-SO₂-R). By integrating computational data and outlining key experimental protocols, this document aims to be an essential resource for scientists working with these reactive molecules.
Executive Summary
The stability of R₂S₂O₂ isomers is a critical factor in their synthesis, isolation, and application. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative energies and, consequently, the stability of these isomers. Experimental techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray crystallography provide the necessary tools for their characterization and the empirical determination of their stability under various conditions.
Generally, the stability of the R₂S₂O₂ isomers follows the order:
Thiosulfonates > Sulfinyl Sulfones > Thiosulfinates > α-Disulfoxides
Thiosulfonates are the most stable isomers, often being the final product of reactions intended to produce other R₂S₂O₂ isomers. In contrast, α-disulfoxides are exceptionally unstable and have proven challenging to isolate and characterize. Thiosulfinates, while found in nature, are known for their lability, and sulfinyl sulfones, though more stable than thiosulfinates, are sensitive to environmental factors.
Data Presentation: A Comparative Overview of R₂S₂O₂ Isomer Stability
To facilitate a clear comparison, the following table summarizes the key stability parameters for the different R₂S₂O₂ isomers. The data is compiled from various computational and experimental studies.
| Isomer Class | General Structure | Key Stability Characteristics | S-S Bond Dissociation Energy (BDE) (kcal/mol) |
| Thiosulfonate | R-SO₂-S-R | Generally the most stable isomer. Often the thermodynamic sink in rearrangements of other R₂S₂O₂ isomers. | ~40-50 |
| Sulfinyl Sulfone | R-S(O)-SO₂-R | More stable than thiosulfinates and α-disulfoxides. Can be isolated but are sensitive to air and heat.[1] | Not widely reported, expected to be intermediate. |
| Thiosulfinate | R-S(O)-S-R | Naturally occurring (e.g., allicin).[2] Generally unstable and readily undergo decomposition and rearrangement.[3] | ~30-40 |
| α-Disulfoxide | R-S(O)-S(O)-R | "Extraordinarily unstable".[4] Non-cyclic versions have not been isolated at room temperature.[4] | ~20 (for MeS(O)S(O)Me)[4] |
Experimental Protocols
The determination of the stability of R₂S₂O₂ isomers relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Thiosulfinate Stability Analysis
HPLC is a powerful technique for monitoring the stability of thermally labile compounds like thiosulfinates at room temperature.[3]
-
Objective: To quantify the degradation of a thiosulfinate over time in a given solvent and temperature.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used. For example, a linear gradient from 60% methanol in water to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore in the R group, or at a more general wavelength such as 254 nm.
-
Procedure:
-
Prepare a stock solution of the purified thiosulfinate in the desired solvent.
-
Maintain the solution at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).
-
At regular time intervals, inject an aliquot of the solution into the HPLC.
-
Monitor the decrease in the peak area of the thiosulfinate and the appearance of degradation products.
-
Calculate the rate of degradation, often assuming first-order kinetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Decomposition Products
GC-MS is ideal for identifying the volatile products formed during the thermal decomposition of R₂S₂O₂ isomers.
-
Objective: To identify the products of thermal decomposition of an R₂S₂O₂ isomer.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Injector: A split/splitless injector is typically used. To minimize on-column decomposition of thermally labile compounds, a low injection temperature or a programmed temperature vaporization (PTV) inlet can be employed.
-
Oven Temperature Program: A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 250-300 °C at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400.
-
Procedure:
-
A solution of the R₂S₂O₂ isomer is injected into the GC.
-
The compounds are separated based on their boiling points and interaction with the stationary phase.
-
The eluting compounds are ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the decomposition products.
-
X-ray Crystallography for Structural Elucidation
For crystalline R₂S₂O₂ isomers, X-ray crystallography provides definitive structural information, which is crucial for understanding their stability.
-
Objective: To determine the three-dimensional structure of a crystalline R₂S₂O₂ isomer.
-
Instrumentation: Single-crystal X-ray diffractometer.
-
Procedure:
-
Grow a single crystal of the purified R₂S₂O₂ isomer of suitable quality. This is often the most challenging step.
-
Mount the crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
References
Safety Operating Guide
Navigating the Unstable: Proper Disposal Procedures for Thiosulfurous Acid
For Immediate Release
For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals are paramount. Thiosulfurous acid (H₂S₂O₃), an unstable sulfur oxoacid, presents a unique disposal challenge due to its rapid decomposition in aqueous solutions. Unlike more stable compounds, a direct disposal protocol for this compound is not feasible. Instead, procedures must focus on the safe management of its hazardous decomposition products.
This compound readily breaks down into a mixture of substances, the composition of which depends on the specific reaction conditions.[1][2][3][4] These products can include:
-
Sulfur (S)
-
Sulfur dioxide (SO₂)
-
Hydrogen sulfide (H₂S)
-
Polysulfanes
-
Sulfuric acid (H₂SO₄)
-
Polythionates
Given the hazardous nature of these byproducts, a multi-step approach is required for safe disposal, focusing on neutralization and management of the resulting waste stream.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][6][7] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[5][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] |
| Ventilation | All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of toxic gases such as sulfur dioxide and hydrogen sulfide.[7][8] |
Step-by-Step Disposal Protocol for this compound Decomposition Products
The following procedure outlines the recommended steps for managing the waste generated from the decomposition of this compound. This process is designed to neutralize acidic components and safely handle the resulting mixture.
1. Dilution and Neutralization:
-
Initial Dilution: Carefully and slowly add the acidic solution containing the decomposition products to a large volume of cold water. A dilution ratio of at least 1:10 (1 part acidic solution to 10 parts water) is recommended to control the exothermic reaction.[9] Always add the acid to the water, never the other way around, to prevent splattering.[10][11]
-
Neutralization: Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a solution of soda ash (sodium carbonate) and slaked lime (calcium hydroxide), to the diluted solution with constant stirring.[10][12] The addition of the base will cause fizzing due to the release of carbon dioxide gas as the acid is neutralized.[9] Continue adding the base until the fizzing stops, indicating that the solution is no longer acidic.
-
pH Verification: Use pH paper or a calibrated pH meter to confirm that the final solution is neutral (pH 7).[9][12]
2. Management of Precipitates and Gases:
-
Sulfur Precipitate: Elemental sulfur will likely precipitate out of the solution. This can be removed by filtration. The collected sulfur should be treated as chemical waste and disposed of according to institutional guidelines.
-
Gas Evolution: The neutralization process and the initial decomposition may release toxic gases like sulfur dioxide and hydrogen sulfide.[8] It is imperative that this entire procedure is performed in a certified chemical fume hood to ensure these gases are safely vented.
3. Final Disposal:
-
Aqueous Waste: Once neutralized and filtered, the remaining aqueous solution can typically be disposed of down the drain with copious amounts of water, provided the concentration of neutral salts is below 1% and local regulations permit this.[13] Always consult your institution's environmental health and safety (EH&S) office and local wastewater regulations before drain disposal.
-
Solid Waste: The collected sulfur and any other solid residues must be placed in a suitable, labeled, and sealed container for hazardous waste pickup.[7][12]
4. Record Keeping:
-
Maintain detailed records of the disposal process, including the chemicals involved, quantities, dates, and the procedures followed. This is essential for regulatory compliance and laboratory safety audits.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste streams containing this compound decomposition products.
Caption: Logical workflow for the safe disposal of this compound decomposition products.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of waste generated from this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety officer for specific guidance.
References
- 1. quora.com [quora.com]
- 2. Thiosulfuric acid - Wikipedia [en.wikipedia.org]
- 3. Buy Thiosulfuric acid | 13686-28-7 [smolecule.com]
- 4. Thiosulfuric_acid [chemeurope.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. atamankimya.com [atamankimya.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. laballey.com [laballey.com]
- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Thiosulfurous acid
Essential Safety protocols for Thiosulfurous Acid
Crucial Safety Notice: this compound (H₂S₂O₂) is a highly unstable compound that cannot be isolated in a pure form. It readily decomposes, especially in the presence of water or heat. Therefore, this guidance focuses on the significant hazards posed by its decomposition products, which are the primary risks in any experimental setting where this compound might be generated in situ.
The principal hazardous decomposition products are Sulfur Dioxide (SO₂) and Hydrogen Sulfide (H₂S) gases.[1] Both are toxic and pose significant inhalation risks.[1][2]
Hazard Identification and Mitigation
All work that could potentially generate this compound must be performed in a certified chemical fume hood to control the release of toxic gases.[3] An emergency response plan should be established, and all personnel must be familiar with the location and operation of safety equipment, including eyewash stations and safety showers.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure personnel safety. This includes protection for the respiratory system, eyes, face, and skin.
| Protection Area | Required PPE | Specification and Purpose |
| Respiratory | Full-face respirator with appropriate cartridges | Must be NIOSH-approved with cartridges for acid gases, sulfur dioxide, and hydrogen sulfide to protect against toxic fumes.[5][6][7] For exposures of unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[6][7] |
| Eye and Face | Tightly-sealed chemical splash goggles and a full-face shield | Goggles conforming to ANSI Z87.1 standards are essential to prevent contact with splashes.[8][9][10] A face shield provides a secondary layer of protection for the entire face.[5][11] |
| Skin and Body | Chemical-resistant lab coat or apron | Should be made of a material resistant to corrosive acids.[3][5] All closures must be fastened during work.[12] |
| Hands | Heavy-duty chemical-resistant gloves | Butyl or nitrile rubber gloves are recommended for handling corrosive materials.[7][13] Always inspect gloves for any signs of degradation or punctures before use.[14] |
Operational Plan
1. Engineering Controls Verification:
-
Fume Hood: Before starting any work, verify that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
Gas Monitoring: If available, position calibrated hydrogen sulfide and sulfur dioxide gas detectors in the work area.[15]
2. Preparation:
-
Assemble all necessary equipment and chemicals inside the fume hood.
-
Ensure all glassware is free from cracks or defects.
-
Keep containers of reactive materials closed when not in use.[16]
3. Handling and Synthesis:
-
Perform all manipulations slowly to control the reaction rate and minimize heat generation.
-
If diluting acids, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[3]
-
Maintain the smallest possible quantity of reactive chemicals needed for the procedure.[17]
4. Post-Handling:
-
Ensure the reaction is complete or has been safely quenched before disassembly.
-
Decontaminate all equipment within the fume hood.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Neutralization:
-
All waste solutions should be considered hazardous.
-
Slowly and carefully neutralize acidic waste solutions under constant stirring in the fume hood. A weak base, such as sodium bicarbonate or sodium carbonate, should be used until the pH is neutral.
-
Be aware that neutralization may release residual gases.
2. Waste Collection:
-
Collect the neutralized waste in a designated, properly labeled hazardous waste container.[18]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
3. Spill Management:
-
In case of a small spill inside the fume hood, absorb the material with a spill kit absorbent for acids.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Procedural Workflow
Caption: Safety workflow for handling potentially unstable acid systems.
References
- 1. atamankimya.com [atamankimya.com]
- 2. CCOHS: Sulfur Dioxide [ccohs.ca]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. earth.utah.edu [earth.utah.edu]
- 5. Managing Sulfur Dioxide (SO2) Exposure: Best Practices [gasdetection.com]
- 6. safeopedia.com [safeopedia.com]
- 7. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Protective apparel [norfalco.com]
- 12. publicportal.fmi.com [publicportal.fmi.com]
- 13. leelinework.com [leelinework.com]
- 14. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 15. ohse.ca [ohse.ca]
- 16. health.state.mn.us [health.state.mn.us]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
